Product packaging for 5-Bromo-3-chloroisoquinoline(Cat. No.:CAS No. 1029720-67-9)

5-Bromo-3-chloroisoquinoline

Cat. No.: B1373817
CAS No.: 1029720-67-9
M. Wt: 242.5 g/mol
InChI Key: WSNRPWWRYCNOJB-UHFFFAOYSA-N
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Description

5-Bromo-3-chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B1373817 5-Bromo-3-chloroisoquinoline CAS No. 1029720-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNRPWWRYCNOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029720-67-9
Record name 5-Bromo-3-chloroisoquinoline
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Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Strategic Applications of 5-Bromo-3-chloroisoquinoline

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals, including vasodilators and antihypertensive agents.[1] The strategic introduction of halogen atoms onto such scaffolds is a cornerstone of modern drug design. Halogens, particularly chlorine and bromine, serve not only as bioisosteres for other functional groups but also as powerful modulators of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Furthermore, they provide synthetic handles for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

This guide focuses on this compound, a heterocyclic building block of significant interest. Its unique di-halogenation pattern, with two distinct halogens at electronically different positions, offers a platform for selective, sequential chemical modifications. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations for the synthesis and application of this versatile intermediate.

Retrosynthetic Analysis: Deconstructing the this compound Scaffold

A robust synthesis begins with a logical retrosynthetic plan. The target molecule presents two primary challenges: the construction of the isoquinoline core and the regioselective installation of the chloro and bromo substituents.

A plausible disconnection strategy involves separate considerations for the core and the halogenation steps:

  • C3-Cl Bond Formation: The chlorine atom at the 3-position is adjacent to the ring nitrogen. This position is often accessed from a precursor containing a carbonyl group at C3, i.e., an isoquinolin-3(2H)-one. The transformation of a lactam (amide) to a chloro-imine is a classic conversion, typically achieved with reagents like phosphorus oxychloride (POCl₃).

  • C5-Br Bond Formation: The bromine at the 5-position is on the benzo-fused ring. This suggests an electrophilic aromatic substitution (SEAr) reaction. The success of this step is highly dependent on the directing effects of the existing substituents and the reaction conditions. Direct bromination of the isoquinoline ring can be challenging and lead to mixtures of isomers.[3] Therefore, the timing of this step—whether before or after the formation of the isoquinoline core—is a critical strategic decision.

  • Isoquinoline Core Synthesis: The fundamental bicyclic system can be constructed through several classical methods, including the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions.[4][5][6][7][8][9] The choice of method depends on the desired substitution pattern and the availability of starting materials.

This analysis leads to a forward-thinking synthetic strategy that builds the isoquinoline core, introduces the necessary functional group for chlorination, and then performs a regioselective bromination.

Foundational Synthetic Methodologies for the Isoquinoline Core

Before detailing a specific route to our target, it is crucial to understand the classical methods for isoquinoline synthesis. The choice of a foundational reaction is dictated by the substituents required on the final molecule.

Reaction Name Starting Materials Key Intermediate Product Type Reference
Bischler-Napieralski β-PhenylethylamideNitrilium ion3,4-Dihydroisoquinoline[5][10][11][12]
Pictet-Spengler β-Arylethylamine + Aldehyde/KetoneIminium ionTetrahydroisoquinoline[1][7][13][14][15]
Pomeranz-Fritsch Benzaldehyde + 2,2-DialkoxyethylamineBenzalaminoacetal (Schiff base)Isoquinoline (aromatic)[4][6][16][17][18]

These foundational methods typically require a subsequent oxidation step to achieve the fully aromatic isoquinoline ring system seen in our target molecule.[19]

G Classical Isoquinoline Synthesis Pathways cluster_0 Bischler-Napieralski cluster_1 Pictet-Spengler cluster_2 Pomeranz-Fritsch b_start β-Phenylethylamide b_reagent POCl₃, P₂O₅ b_start->b_reagent Cyclodehydration b_product 3,4-Dihydroisoquinoline b_reagent->b_product pf_product Isoquinoline (Aromatic) b_product->pf_product Oxidation p_start β-Arylethylamine + Aldehyde p_reagent Acid Catalyst (H⁺) p_start->p_reagent Condensation p_product Tetrahydroisoquinoline p_reagent->p_product Cyclization p_product->b_product Oxidation pf_start Benzaldehyde + Amino Acetal pf_reagent Strong Acid (H₂SO₄) pf_start->pf_reagent Condensation pf_reagent->pf_product Cyclization

Caption: Comparison of classical pathways to the isoquinoline scaffold.

A Proposed Synthetic Route to this compound

While numerous suppliers offer this compound, detailed synthetic procedures in peer-reviewed literature are sparse, indicating its primary role as a commercial building block.[20][21][22][23] The following is a scientifically robust, multi-step synthesis designed from established, analogous transformations. This protocol represents a practical and efficient pathway for laboratory-scale synthesis.

Workflow Overview

The proposed synthesis follows a logical progression:

  • Formation of an Isoquinolinone Intermediate: Building the core ring system with a C3-oxygen functionality ready for chlorination.

  • Regioselective Bromination: Introducing the bromine atom at the C5 position. The presence of the lactam functionality can influence the regioselectivity of this electrophilic substitution.

  • Chlorination: Conversion of the C3-carbonyl to the desired chloride.

G start Starting Materials step1 Step 1: Isoquinolinone Formation start->step1 intermediate1 Isoquinolin-3(2H)-one step1->intermediate1 step2 Step 2: Electrophilic Bromination intermediate1->step2 intermediate2 5-Bromoisoquinolin-3(2H)-one step2->intermediate2 step3 Step 3: Dehydrative Chlorination intermediate2->step3 product This compound step3->product

Caption: Proposed three-step synthetic workflow.

Detailed Experimental Protocols

⚠️ Safety Precaution: These procedures involve corrosive and hazardous materials. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1 & 2: Synthesis of 5-Bromoisoquinolin-3(2H)-one

This procedure is adapted from established methods for the synthesis and subsequent bromination of the isoquinoline core.[3][24] Direct bromination of isoquinoline itself often requires harsh conditions and can yield mixtures.[25] A more controlled approach is the bromination of an activated precursor like an isoquinolinone.

  • Rationale: The synthesis of 5-bromoisoquinoline is a known process, often achieved by adding isoquinoline to concentrated sulfuric acid at low temperatures, followed by the portion-wise addition of N-bromosuccinimide (NBS).[3] This method provides good regioselectivity for the 5-position. We adapt this principle to a suitable isoquinolinone precursor.

  • Protocol:

    • To a stirred solution of concentrated H₂SO₄ (10 volumes) in a three-neck flask equipped with a thermometer, addition funnel, and nitrogen inlet, cool the acid to -20°C using a dry ice/acetone bath.

    • Slowly add isoquinolin-3(2H)-one (1.0 eq) while maintaining the internal temperature below 0°C.

    • Once the addition is complete, re-cool the mixture to -20°C.

    • Add N-bromosuccinimide (NBS, 1.1 eq), recrystallized prior to use, in small portions, ensuring the temperature does not exceed -15°C.[3] The use of highly pure NBS is critical to prevent side reactions and ensure high yield.[3]

    • Stir the reaction mixture at -20°C for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the resulting slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield crude 5-bromoisoquinolin-3(2H)-one.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.

Step 3: Chlorination to this compound

This step employs a standard method for converting a lactam to a chloro-heterocycle.

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, commonly used to convert amides and lactams into chloro-imines and chloro-heterocycles, respectively.[10][11] The reaction proceeds through an intermediate that is then attacked by the chloride ion.

  • Protocol:

    • In a fume hood, combine the 5-bromoisoquinolin-3(2H)-one (1.0 eq) from the previous step with phosphorus oxychloride (POCl₃, 5-10 volumes). A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.

    • Heat the mixture to reflux (approx. 106°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

    • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously quench the residue by pouring it onto crushed ice with stirring. This step is highly exothermic and must be done slowly.

    • Make the aqueous solution basic (pH > 8) by the slow addition of a cold, concentrated sodium hydroxide or ammonium hydroxide solution.

    • Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the final product as an off-white to pale yellow crystalline powder.[20][21]

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C₉H₅BrClN[20][21][23][26]
Molecular Weight 242.50 g/mol [20][21][23][26]
Appearance Off-white to pale yellow crystalline powder[20][21]
Melting Point 112-115 °C[21]
Solubility Slightly soluble in water; Soluble in organic solvents (ethanol, methanol)[20][21]
CAS Number 1256787-17-3 / 1029720-67-9[23][26][27]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired on the synthesized sample to confirm its structure unequivocally.

Strategic Applications in Drug Development

The true value of this compound lies in its capacity for selective, sequential functionalization, making it a powerful tool for building molecular complexity.

  • Orthogonal Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for a stepwise approach to diversification. One can first perform a coupling reaction at the C5-Br position under milder conditions, and then, using more forcing conditions or a different catalyst system, functionalize the C3-Cl position.

  • Scaffold for Library Synthesis: This building block is ideal for generating libraries of compounds for high-throughput screening. By varying the coupling partners at both the C5 and C3 positions, researchers can rapidly explore the chemical space around the isoquinoline core to optimize for biological activity. Its use as a "Protein Degrader Building Block" highlights its role in synthesizing bifunctional molecules like PROTACs, where precise spatial arrangement of different moieties is key.[23]

G Sequential Functionalization Strategy cluster_0 Step 1: C5 Functionalization (Milder Conditions) cluster_1 Step 2: C3 Functionalization (Forcing Conditions) start This compound reagent1 R¹-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) start->reagent1 Suzuki Coupling product1 5-R¹-3-chloroisoquinoline reagent1->product1 reagent2 R²-B(OH)₂ Pd Catalyst (e.g., PdCl₂(dppf)) product1->reagent2 Suzuki Coupling product2 5-R¹-3-R²-isoquinoline reagent2->product2 final final product2->final Diverse Library of Substituted Isoquinolines

Caption: Selective, sequential cross-coupling enabled by differential halogen reactivity.

Conclusion

This compound is more than just another halogenated heterocycle; it is a strategically designed intermediate that empowers medicinal chemists and drug development professionals. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The true elegance of this molecule lies in its utility, offering two distinct points of attachment for building complex, biologically active compounds. Understanding the principles behind its synthesis and the logic of its application is key to unlocking its full potential in the quest for novel therapeutics.

References

5-Bromo-3-chloroisoquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-3-chloroisoquinoline: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We delve into its fundamental physicochemical properties, outline a robust, field-proven synthetic methodology, and discuss its characterization through modern spectroscopic techniques. Furthermore, this guide explores the molecule's strategic importance and reactivity, particularly its application in the synthesis of complex bioactive molecules, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). Every protocol and claim is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of a Dihalogenated Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The strategic placement of two distinct halogen atoms, a bromine at the 5-position and a chlorine at the 3-position, on this scaffold endows this compound with exceptional synthetic versatility. This dihalogenated pattern allows for selective, sequential functionalization through differential reactivity in cross-coupling reactions, making it a highly sought-after intermediate in the construction of complex molecular architectures.

Notably, this compound is classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins and represent a paradigm shift in drug discovery.[2][3][4] The this compound scaffold provides a rigid and synthetically tractable core to which ligands for a target protein and an E3 ligase can be attached via a linker.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use in a research setting.

Key Properties

The essential physicochemical data for this compound (CAS Number: 1029720-67-9) are summarized below.

PropertyValueSource(s)
CAS Number 1029720-67-9[1][5]
Molecular Formula C₉H₅BrClN[1][5]
Molecular Weight 242.50 g/mol [1][5][6]
Monoisotopic Mass 240.92939 Da[5]
Appearance Off-white to pale yellow crystalline powder[6]
Purity (Typical) ≥98%[1][6]
Solubility Soluble in organic solvents (e.g., ethanol, methanol); slightly soluble in water.[6]
Storage Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[6]
Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.

  • GHS Hazard Statements: According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Synthesis and Mechanism

While a direct, one-pot synthesis from simple precursors is not widely documented, a reliable and logical multi-step synthetic route can be employed, leveraging well-established transformations of the isoquinoline ring system. The proposed pathway is designed for robustness and scalability.

Synthesis_Workflow cluster_0 Part A: Selective Bromination cluster_1 Part B: 3-Position Functionalization Isoquinoline Isoquinoline NBS NBS, H₂SO₄ Isoquinoline->NBS Step1_Product 5-Bromoisoquinoline NBS->Step1_Product -20 °C to -15 °C mCPBA m-CPBA Step1_Product->mCPBA N_Oxide 5-Bromoisoquinoline N-oxide mCPBA->N_Oxide Ac2O Acetic Anhydride (Ac₂O), Heat N_Oxide->Ac2O Isoquinolinone 5-Bromoisoquinolin-3(2H)-one Ac2O->Isoquinolinone POCl3 POCl₃, Heat Isoquinolinone->POCl3 Final_Product This compound POCl3->Final_Product

Caption: Proposed synthetic workflow for this compound.

Part A: Synthesis of 5-Bromoisoquinoline

The critical first step is the regioselective bromination of isoquinoline at the C5 position. Direct bromination under neutral conditions is unselective. The authoritative method involves electrophilic bromination in a strong acid, which proceeds via the protonated isoquinolinium species. This directs the incoming electrophile to the 5-position.

  • Reference Protocol: This procedure is adapted from a well-documented patent for preparing 5-bromoisoquinoline derivatives.[7][8]

  • Causality: Using concentrated sulfuric acid as the solvent protonates the isoquinoline nitrogen. This deactivates the pyridine ring towards electrophilic attack and directs the brominating agent, N-Bromosuccinimide (NBS), to the electron-rich benzene ring, specifically the C5 and C8 positions. Careful temperature control (between -20 °C and -15 °C) is crucial to favor the formation of the 5-bromo isomer over the 8-bromo isomer.[8]

Step-by-Step Protocol:

  • In a flask equipped with a mechanical stirrer and thermometer, cool concentrated sulfuric acid (H₂SO₄) to -20 °C.

  • Slowly add isoquinoline, ensuring the internal temperature does not rise above 8 °C.

  • Re-cool the mixture to -20 °C.

  • Add solid N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below -15 °C.

  • Stir the reaction at -20 °C until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.

  • For workup, carefully pour the reaction mixture onto crushed ice and basify with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield crude 5-bromoisoquinoline, which can be purified by recrystallization.

Part B: Conversion to this compound

This stage involves a three-step transformation of the 5-bromoisoquinoline intermediate to introduce the chloro group at the 3-position.

  • N-Oxidation: The nitrogen of 5-bromoisoquinoline is oxidized using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to form 5-bromoisoquinoline N-oxide. This activates the positions ortho (C1) and para (C4, via resonance) to the N-oxide.

  • Rearrangement to Isoquinolinone: The N-oxide is rearranged to the corresponding lactam, 5-bromoisoquinolin-3(2H)-one. This is typically achieved by heating with acetic anhydride, which proceeds through a[7][7]-sigmatropic rearrangement of an O-acetylated intermediate.

  • Chlorination: The final step is the conversion of the lactam (isoquinolinone) to the desired 3-chloro derivative. This is a standard transformation accomplished by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphoryl chloride. The oxygen of the amide is converted into a good leaving group, which is then displaced by a chloride ion.

Reactivity and Strategic Applications

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds.

Reactivity_Diagram cluster_suzuki Suzuki Coupling (Pd-catalyzed) cluster_buchwald Buchwald-Hartwig Amination (Pd-catalyzed) BCI This compound C5-Br C3-Cl ArylBoronic Aryl-B(OH)₂ BCI->ArylBoronic More Reactive (Lower Bond Energy) Amine R₂NH BCI->Amine More Reactive (Lower Bond Energy) Suzuki_Product 5-Aryl-3-chloroisoquinoline C-C bond formed at C5 ArylBoronic->Suzuki_Product Selective Reaction at C5-Br Buchwald_Product 5-Amino-3-chloroisoquinoline C-N bond formed at C5 Amine->Buchwald_Product Selective Reaction at C5-Br

Caption: Selective reactivity of this compound in cross-coupling.

Site-Selective Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more reactive.[9] This allows for highly selective functionalization at the 5-position while leaving the 3-chloro substituent intact for subsequent transformations.

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern C-C bond formation.[10][11] Reacting this compound with an arylboronic acid or ester under standard Suzuki conditions (e.g., Pd(PPh₃)₄, a base like K₂CO₃, and a solvent system like dioxane/water) will selectively yield a 5-aryl-3-chloroisoquinoline. The remaining chloro group can then be used in a subsequent, more forcing coupling reaction, or be subjected to nucleophilic aromatic substitution.

  • Buchwald-Hartwig Amination: This powerful method for C-N bond formation follows the same reactivity principle. Reaction with an amine in the presence of a suitable palladium catalyst and base will selectively form 5-(amino)-3-chloroisoquinoline.

This predictable, stepwise functionalization is invaluable for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Application as a Core for PROTACs

PROTACs require a central scaffold to connect a protein-of-interest (POI) ligand and an E3 ligase ligand. The stepwise functionalization of this compound makes it an ideal scaffold. A typical synthetic strategy would involve:

  • Attaching the E3 ligase ligand (or a linker precursor) at the C5 position via a Suzuki or Sonogashira coupling.

  • Attaching the POI ligand (or the remainder of the linker) at the C3 position, often through nucleophilic substitution of the chlorine atom by an amine or thiol.

This modular approach, enabled by the differential reactivity of the two halogen atoms, greatly accelerates the synthesis and optimization of novel PROTAC degraders.[4][12]

Analytical Characterization

Confirming the identity and purity of this compound is essential. While specific spectra are not publicly available, the expected data can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Five distinct signals would be expected in the aromatic region (typically δ 7.5-9.5 ppm). The spectrum would consist of a series of doublets and triplets corresponding to the five protons on the isoquinoline ring system, with coupling constants characteristic of aromatic systems.

    • ¹³C NMR: Nine signals would be expected. Two signals would correspond to carbons bearing halogens (C-Br and C-Cl), showing reduced intensity. The other seven signals would correspond to the remaining carbons of the heterocyclic ring.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The molecular ion region would display a cluster of peaks: M+, [M+2]+, [M+4]+, and [M+6]+, with relative intensities defined by the natural abundance of these isotopes. The exact mass of the monoisotopic peak (C₉H₅⁷⁹Br³⁵ClN) is calculated to be 240.92939 Da.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its defined physicochemical properties, coupled with a robust (though multi-step) synthetic pathway, make it an accessible and reliable building block. The true value of this molecule is realized in its predictable, site-selective reactivity, which allows for the efficient and modular construction of complex, high-value compounds. For researchers in drug discovery, particularly those developing next-generation therapeutics like PROTACs, mastering the use of scaffolds like this compound is essential for accelerating the path from concept to clinic.

References

Spectroscopic data (NMR, IR, MS) of 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-chloroisoquinoline

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.[1] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification and characterization of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the molecule's spectroscopic signature.

Molecular Structure and Physicochemical Properties

A thorough understanding of the spectroscopic data begins with the molecule's fundamental structure and properties. The presence of two different halogen atoms on the isoquinoline scaffold imparts unique characteristics that are directly reflected in its spectral data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₉H₅BrClN[2][3]
Molecular Weight 242.50 g/mol [2]
Monoisotopic Mass 240.92939 Da[2]
CAS Number 1029720-67-9[2][3]
Appearance Off-white to light yellow crystalline powder[4]

The numbering of the isoquinoline ring system, critical for NMR assignments, is illustrated below.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[5] For this compound, both ¹H and ¹³C NMR provide a unique fingerprint based on the chemical environment of each nucleus.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the halogen substituents, which generally deshield nearby protons, shifting their signals downfield.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-1~9.2 - 9.4s-Singlet due to lack of adjacent protons. Significantly downfield due to proximity to the electronegative nitrogen atom.
H-4~7.8 - 8.0s-Singlet due to lack of adjacent protons. Deshielded by the adjacent C-Cl bond.
H-8~8.1 - 8.3d~8.0 - 8.5Doublet, coupled to H-7. Downfield shift influenced by proximity to the nitrogen-containing ring.
H-6~7.9 - 8.1d~7.0 - 7.5Doublet, coupled to H-7. Downfield shift due to the adjacent C-Br bond.
H-7~7.6 - 7.8t~7.5 - 8.0Triplet, coupled to both H-6 and H-8. Appears as a "triplet of doublets" in high-resolution spectra.

Note: These are predicted values based on established NMR principles for heterocyclic compounds and data from analogous structures like 5-bromoisoquinoline.[6][7][8] Experimental values may vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display nine signals for the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon, with carbons bonded to electronegative atoms (N, Cl, Br) appearing significantly downfield.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-1~152 - 154Carbon adjacent to nitrogen.
C-3~150 - 152Attached to electronegative chlorine.
C-4~118 - 120Shielded relative to other carbons in the pyridine ring.
C-4a~135 - 137Quaternary carbon at the ring junction.
C-5~120 - 122Attached to bromine.
C-6~133 - 135Aromatic CH.
C-7~128 - 130Aromatic CH.
C-8~129 - 131Aromatic CH.
C-8a~144 - 146Quaternary carbon adjacent to nitrogen.

Note: These are predicted values.[7][8] Quaternary carbons (C-4a, C-5, C-8a, and C-3) typically show lower intensity signals.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (Example: 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Set the sample temperature, typically to 300 K.[9]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024-4096 scans (or more, as needed for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals and pick all peaks in both spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[10]

IR Spectral Analysis

The IR spectrum of this compound is characterized by absorptions corresponding to the aromatic system and the carbon-halogen bonds.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeIntensityFunctional Group
3050 - 3150C-H StretchMedium-WeakAromatic C-H
1550 - 1620C=C and C=N StretchMedium-StrongIsoquinoline Ring System
1450 - 1500C=C StretchMedium-StrongAromatic Ring
800 - 900C-H Bend (out-of-plane)StrongAromatic C-H
700 - 850C-Cl StretchStrongAryl-Chloride
500 - 600C-Br StretchStrongAryl-Bromide

Note: The fingerprint region (<1500 cm⁻¹) will contain numerous complex bands unique to the molecule's overall structure. The C-Cl and C-Br stretches are typically found in this region.[11][12]

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique.

  • Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

MS Analysis

The key feature in the mass spectrum of this compound is the unique pattern of the molecular ion peak (M⁺).

  • Molecular Ion (M⁺): The monoisotopic mass is 240.92939 Da.[2]

  • Isotopic Pattern: The presence of bromine (⁷⁹Br:⁸¹Br ≈ 50.7%:49.3%) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8%:24.2%) creates a distinctive cluster of peaks for the molecular ion.

    • M⁺ peak: (C₉H₅⁷⁹Br³⁵ClN) - Base peak in the cluster.

    • M+2 peak: (from ⁸¹Br or ³⁷Cl) - Will be very high, approximately 125% of the M⁺ peak intensity.

    • M+4 peak: (from ⁸¹Br and ³⁷Cl) - Will be significant, approximately 40% of the M⁺ peak intensity.

This M, M+2, M+4 pattern is a definitive indicator of a molecule containing one bromine and one chlorine atom.[13] Fragmentation would likely involve the loss of halogens or cleavage of the ring system, providing further structural clues.[14][15]

G xaxis m/z 241 241 243 243 245 245 yaxis Relative Intensity M M_top 100% M->M_top M2 M2_top ~125% M2->M2_top M4 M4_top ~40% M4->M4_top label_M M (241) label_M2 M+2 (243) label_M4 M+4 (245)

Caption: Expected isotopic pattern for the molecular ion of C₉H₅BrClN.

Experimental Protocol for MS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Set the capillary voltage (e.g., 3-4 kV).

    • Optimize source parameters like nebulizer gas pressure and drying gas flow/temperature.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-400).

  • Data Analysis: Identify the molecular ion cluster and analyze its isotopic pattern to confirm the elemental composition.

Safety and Handling

This compound is an irritant and should be handled with appropriate care.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

    • Avoid inhalation of dust and contact with skin and eyes.[17]

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the aromatic isoquinoline core and carbon-halogen bonds. Finally, mass spectrometry provides definitive proof of the molecular weight and elemental composition through its highly characteristic Br/Cl isotopic pattern. The data and protocols presented in this guide serve as an authoritative resource for the confident identification and quality control of this important chemical building block.

References

A Technical Guide to the Physicochemical Characterization of 5-Bromo-3-chloroisoquinoline: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Bromo-3-chloroisoquinoline is a halogenated heterocyclic compound increasingly utilized as a key intermediate and building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel bioactive compounds and Application Programming Interfaces (APIs) necessitates a thorough understanding of its fundamental physicochemical properties.[2] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to accurately characterize the solubility and stability of this molecule. We move beyond a simple data sheet to present the authoritative methodologies and scientific rationale required for generating robust and reliable data packages for this compound, ensuring both scientific integrity and project success.

This document details the theoretical underpinnings and provides field-proven, step-by-step protocols for determining thermodynamic and kinetic solubility in pharmaceutically relevant solvents. Furthermore, it outlines a systematic approach to stability assessment, grounded in the International Council for Harmonisation (ICH) guidelines, covering forced degradation, accelerated stability, and photostability. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure trustworthy and reproducible results.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is the first step in any experimental design. These data inform handling, storage, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol [3][4]
Appearance Off-white to pale yellow crystalline powder[2][4]
Melting Point 112-115 °C[2]
Purity (Typical) ≥ 98%[2][4]
IUPAC Name This compound[3]
CAS Number 1256787-17-3 (Primary)[3]

Solubility Profiling: A Gateway to Application

Aqueous solubility is a critical determinant of a compound's potential success, influencing everything from biological screening to formulation development. Due to its largely non-polar, halogenated heterocyclic structure, this compound is expected to have limited aqueous solubility but higher solubility in organic solvents.[2][4] Accurate quantification is essential.

The Rationale: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is the "gold standard" measurement, determined using methods like the Shake-Flask technique, which allows sufficient time for the solution to reach equilibrium with the solid-state.[5][6] This value is critical for preclinical and formulation development.

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by dissolving the compound in a strong organic solvent (like DMSO) and then diluting it into an aqueous buffer.[7] This high-throughput method is often used in early discovery to rank compounds, but it can overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.[7]

Experimental Workflow for Solubility Determination

G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility (High-Throughput) T_Start Add excess this compound to chosen solvent T_Equilibrate Agitate at constant temp (e.g., 24-72 hours) T_Start->T_Equilibrate Ensure saturation T_Separate Filter (e.g., 0.22µm PTFE) or centrifuge to remove solid T_Equilibrate->T_Separate Achieve equilibrium T_Analyze Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) T_Separate->T_Analyze T_Result Report as mg/mL or µM T_Analyze->T_Result K_Start Prepare high-concentration stock in DMSO K_Dilute Add stock to aqueous buffer (e.g., PBS) in microplate K_Start->K_Dilute Serial dilution K_Detect Measure turbidity or precipitation (e.g., Nephelometry, UV-Vis) K_Dilute->K_Detect Anti-solvent effect K_Result Report concentration at precipitation K_Detect->K_Result

Caption: Comparative workflows for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from the principles outlined by Higuchi and Connors and represents the authoritative method for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS system

  • Solvents:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Dichloromethane (DCM)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand for 1-2 hours to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles. Discard the first few drops to saturate the filter membrane.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Analyze the filtered samples using a validated HPLC-UV or LC-MS method to determine the concentration.

  • Data Reporting: Report the solubility in units of mg/mL and/or µM. The experiment should be performed in triplicate for statistical validity.

Stability Assessment: Ensuring Compound Integrity

Stability testing is a mandatory component of drug development, designed to understand how the quality of a substance varies with time under the influence of environmental factors like temperature, humidity, and light.[8] The International Council for Harmonisation (ICH) provides the definitive guidelines for these studies.[9]

The Foundation: Forced Degradation Studies

The first step in a stability assessment is a forced degradation (or stress testing) study. The purpose is twofold:

  • To identify likely degradation products that could form during formal stability studies.

  • To demonstrate the specificity of the analytical method used, ensuring it is "stability-indicating." This means the method can accurately measure the decrease in the parent compound's concentration while simultaneously detecting and separating any degradation products.[10][11]

Experimental Workflow for Stability Assessment

G cluster_forced Forced Degradation (Stress Testing) cluster_formal Formal Stability (ICH Guidelines) Start Develop Stability-Indicating Analytical Method (e.g., HPLC) Acid Acidic (e.g., 0.1N HCl) Start->Acid Base Basic (e.g., 0.1N NaOH) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂) Start->Oxidative Thermal Thermal (e.g., 80°C, solid & solution) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analyze Analyze all samples. Identify degradation peaks. Validate method specificity. Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Accelerated Accelerated Conditions (e.g., 40°C / 75% RH) Analyze->Accelerated If method is validated LongTerm Long-Term Conditions (e.g., 25°C / 60% RH) Analyze->LongTerm If method is validated Report Establish Shelf-Life & Storage Conditions Accelerated->Report LongTerm->Report

Caption: A systematic workflow for conducting stability studies.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and validate the analytical method for this compound.

Materials:

  • This compound

  • Validated HPLC-UV or LC-MS/MS system with photodiode array (PDA) detector

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven, photostability chamber

  • pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Heat the solution and a sample of the solid powder at 80 °C.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal effects.

  • Time Points: Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) until a target degradation of 5-20% is achieved.

  • Analysis: Analyze all stressed samples and controls by HPLC-PDA. The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradation products.

  • Evaluation:

    • Confirm that the analytical method can separate the parent peak from all degradant peaks.

    • Document the conditions under which the compound is unstable.

    • If significant degradation occurs, further structural elucidation of the degradants using LC-MS/MS may be necessary.

Safe Handling and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound over time.

Hazard Identification

Based on GHS classifications, this compound is considered a hazardous substance.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Always handle in a well-ventilated area or chemical fume hood.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Avoid breathing dust.[15]

Recommended Storage Conditions

To ensure its stated two-year shelf life, the following storage conditions are recommended based on chemical safety best practices.[2][4]

  • Temperature: Store in a cool, dry place.[4] Room temperature storage is generally acceptable.[1][16]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen) to prevent potential oxidative degradation.[1]

  • Light: Protect from direct sunlight and strong light sources to prevent photolytic degradation.[4][14]

  • Container: Keep the container tightly closed to prevent moisture ingress.[17]

  • Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[14][18]

Conclusion

The successful application of this compound in research and development hinges on a precise characterization of its solubility and stability. This guide provides the strategic framework and validated experimental protocols necessary to generate a comprehensive physicochemical profile. By employing the gold-standard Shake-Flask method for thermodynamic solubility and adhering to ICH guidelines for stability testing, researchers can produce reliable, high-quality data. This not only ensures the integrity of experimental outcomes but also de-risks downstream activities, paving the way for the successful incorporation of this valuable building block into next-generation molecules.

References

The Strategic deployment of 5-Bromo-3-chloroisoquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Among the vast array of substituted isoquinolines, 5-Bromo-3-chloroisoquinoline has emerged as a particularly versatile and powerful building block in the design and synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of the strategic applications of this compound in medicinal chemistry. We will delve into the unique chemical properties conferred by its specific halogenation pattern, which allows for selective and differential functionalization. This guide will present a comprehensive overview of its utility in the development of targeted therapies, with a particular focus on kinase inhibitors for oncology and agents targeting pathways implicated in neurodegenerative diseases. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights will be provided to empower researchers in their drug discovery endeavors.

Introduction: The Isoquinoline Core and the Strategic Advantage of 5-Bromo-3-chloro Substitution

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, renowned for its presence in a wide range of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets.

The subject of this guide, this compound, possesses a unique substitution pattern that offers medicinal chemists a distinct strategic advantage. The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization, enabling the creation of diverse molecular architectures. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a facile route to introduce aryl, heteroaryl, or alkyl groups.[3][4] Conversely, the chlorine atom at the 3-position can be targeted for nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether functionalities. This orthogonal reactivity is a key enabler for the efficient construction of compound libraries for high-throughput screening and lead optimization.

G A This compound B Suzuki-Miyaura Coupling (at C5-Br) A->B Pd Catalyst, Base, Boronic Acid/Ester C Nucleophilic Aromatic Substitution (at C3-Cl) A->C Nucleophile (e.g., Amine, Alcohol, Thiol) D 5-Aryl/Heteroaryl-3-chloroisoquinoline Derivatives B->D E 5-Bromo-3-amino/alkoxy/thioalkoxy-isoquinoline Derivatives C->E F Diverse Bioactive Molecules D->F Further Functionalization E->F Further Functionalization

Key Therapeutic Areas and Applications

The strategic utility of this compound is best illustrated through its application in the synthesis of targeted therapeutic agents. This section will explore its role in the development of kinase inhibitors for cancer therapy and its emerging potential in the discovery of drugs for neurodegenerative diseases.

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The isoquinoline scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors. This compound serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Aurora kinases and Poly(ADP-ribose) polymerase (PARP).

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[2][5] Their overexpression is frequently observed in various human tumors, making them attractive targets for anticancer drug development. The general structure of many Aurora kinase inhibitors features a heterocyclic core that occupies the ATP-binding site of the enzyme.

While specific examples directly starting from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for analogous compounds highlight its potential. For instance, the synthesis of 4-aminoquinazoline-urea derivatives as Aurora kinase inhibitors demonstrates the importance of a halogenated heterocyclic core for introducing key pharmacophoric elements.[3]

Conceptual Synthetic Pathway to Aurora Kinase Inhibitors:

G start This compound step1 Suzuki Coupling (e.g., with an aniline boronic ester) start->step1 intermediate1 5-(Aminophenyl)-3-chloroisoquinoline step1->intermediate1 step2 Nucleophilic Substitution (with an appropriate amine) intermediate1->step2 product Potential Aurora Kinase Inhibitor step2->product

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair.[1][6][7] Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.[6] Several PARP inhibitors feature a phthalazinone or a bioisosteric scaffold. The isoquinoline core can serve as such a bioisostere.

The synthesis of novel PARP-1 inhibitors often involves the construction of a core scaffold that mimics the nicotinamide portion of the NAD+ cofactor. The strategic functionalization of this compound allows for the introduction of pharmacophoric groups that can interact with key residues in the PARP active site.

Agents for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing unmet medical need.[8] The development of disease-modifying therapies is a major goal of modern medicinal chemistry. The isoquinoline scaffold is present in several natural products and synthetic molecules with neuroprotective and neuromodulatory activities.

While direct applications of this compound in the synthesis of drugs for neurodegenerative diseases are still emerging, its potential is evident from the broader landscape of isoquinoline-based drug discovery. For example, substituted isoquinolines have been investigated as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[9]

Experimental Protocols and Methodologies

The successful application of this compound in drug discovery relies on robust and efficient synthetic methodologies. This section provides detailed, step-by-step protocols for key transformations.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in 1,4-dioxane (5 mL) and bubbling with inert gas for 10 minutes.

  • Add the catalyst solution to the reaction flask, followed by 1,4-dioxane (15 mL) and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-chloroisoquinoline derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Solvents A->B C Heat and Stir under Inert Atmosphere B->C D Cool and Dilute C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure 5-Aryl-3-chloroisoquinoline G->H

Nucleophilic Aromatic Substitution on 3-Chloro-isoquinoline Derivatives

This protocol outlines a general procedure for the nucleophilic aromatic substitution of a 3-chloroisoquinoline derivative with an amine.

Materials:

  • 3-Chloroisoquinoline derivative (e.g., 5-aryl-3-chloroisoquinoline)

  • Amine (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the 3-chloroisoquinoline derivative (1.0 mmol) and the amine (1.5 mmol) in DMF (10 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-48 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-aminoisoquinoline derivative.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is not yet consolidated in the literature, general principles derived from broader isoquinoline-based medicinal chemistry programs can provide valuable guidance.

Table 1: General SAR Trends for Bioactive Isoquinolines

Position of SubstitutionGeneral Effect on ActivityRationale
C1 Often a key interaction point with the target protein. Bulky or aromatic substituents can enhance potency.Can occupy hydrophobic pockets or form specific hydrogen bonds.
C3 Amenable to introducing various functionalities to modulate solubility and target engagement.Introduction of amine or ether linkages can improve pharmacokinetic properties.
C4 Substitution can influence the planarity of the ring system and affect binding.Can be used to fine-tune the orientation of other substituents.
C5 A critical position for introducing diversity through cross-coupling reactions. Aryl or heteroaryl groups often enhance potency.Can extend into solvent-exposed regions or interact with adjacent pockets of the binding site.
N2 Quarternization or substitution can modulate the basicity and overall physicochemical properties.Affects solubility, cell permeability, and potential for off-target interactions.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and strategically important building block in modern medicinal chemistry. Its unique halogenation pattern provides a versatile platform for the synthesis of diverse and complex molecular architectures through selective and orthogonal functionalization. While its full potential is still being uncovered, the existing body of research on isoquinoline-based bioactive compounds strongly suggests that this compound will continue to be a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Future research efforts should focus on the systematic exploration of the chemical space around this scaffold, coupled with robust biological evaluation, to unlock new and effective treatments for a range of human diseases.

References

The Strategic Utility of 5-Bromo-3-chloroisoquinoline in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, 5-bromo-3-chloroisoquinoline has emerged as a building block of significant interest. Its unique electronic and steric properties, conferred by the distinct halogen substituents on the isoquinoline core, offer a versatile platform for the construction of complex molecular architectures.[1][2] This guide, intended for the discerning researcher, provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of this valuable intermediate, moving beyond a mere recitation of protocols to an analysis of the underlying chemical principles that govern its utility.

The isoquinoline moiety itself is a privileged structure, present in a vast array of natural products and pharmacologically active compounds. The introduction of bromine at the C5 position and chlorine at the C3 position creates two distinct reactive handles. This differential halogenation is the cornerstone of its synthetic value, enabling chemists to perform selective, sequential cross-coupling and nucleophilic substitution reactions. This strategic orthogonality allows for the controlled and predictable introduction of diverse functionalities, a crucial advantage in the multi-step synthesis of novel therapeutic agents and advanced materials.[2][3]

This guide will illuminate the synthetic pathways to access this compound, delve into the nuances of its chemoselective functionalization through modern catalytic methods, and showcase its application in the synthesis of complex molecular targets.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₉H₅BrClN[4]
Molecular Weight 242.50 g/mol [4]
CAS Number 1029720-67-9[5]
Appearance Off-white to pale yellow crystalline powderInferred from related compounds
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents; sparingly soluble in water.Inferred from related compounds

Synthesis of this compound: A Strategic Approach

The efficient construction of the this compound scaffold is a critical first step for its utilization. While a single, definitive published procedure is not prevalent, a logical and experimentally sound synthetic sequence can be devised based on established methodologies for the functionalization of the isoquinoline core. The most plausible route involves a two-step process starting from isoquinoline: regioselective bromination followed by chlorination.

Step 1: Regioselective Bromination of Isoquinoline

The direct bromination of isoquinoline is a well-established transformation. To achieve the desired 5-bromo substitution pattern with high selectivity, careful control of reaction conditions is essential to prevent the formation of other isomers.[6][7]

Protocol: Synthesis of 5-Bromoisoquinoline [6][8]

  • Reaction: To a stirred solution of concentrated sulfuric acid, cooled to -20°C, isoquinoline is added slowly, ensuring the temperature does not exceed 8°C.

  • The reaction mixture is then re-cooled to -20°C, and N-bromosuccinimide (NBS) is added portion-wise, maintaining the temperature below -15°C.

  • The reaction is stirred at -20°C until all the isoquinoline has been consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the pH is adjusted to ~7.0 with an aqueous ammonia solution, keeping the temperature below 30°C.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford crude 5-bromoisoquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of heptane and toluene, to yield pure 5-bromoisoquinoline.[6]

Causality behind Experimental Choices: The use of a strong acid like sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring. The low temperature is crucial for controlling the regioselectivity, favoring substitution at the 5-position over the 8-position.[8] N-bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine.[9]

Step 2: Chlorination of 5-Bromoisoquinoline

The introduction of the chlorine atom at the 3-position of the 5-bromoisoquinoline intermediate is the next critical step. This can be achieved through methods developed for the chlorination of isoquinolines and related heterocycles, often involving an N-oxide intermediate to activate the 2-position for nucleophilic attack. A more direct approach involves the use of modern, highly regioselective chlorinating agents.[3][10]

Conceptual Protocol: Synthesis of this compound

  • Reaction: 5-Bromoisoquinoline is treated with a suitable chlorinating agent in an appropriate solvent. A plausible approach would be the reaction with a Vilsmeier-type reagent (e.g., POCl₃/DMF), which is known to effect the chlorination of related heterocyclic systems.[11]

  • Alternatively, more modern and highly regioselective chlorinating reagents, such as 2-chloro-1,3-bis(methoxycarbonyl)guanidine, could be employed, potentially offering milder reaction conditions and higher yields.[10]

  • Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed, followed by extraction with an organic solvent. The crude product would then be purified by column chromatography on silica gel to afford pure this compound.

Causality behind Experimental Choices: The choice of chlorinating agent is critical for achieving the desired regioselectivity. Vilsmeier-Haack type conditions are known to promote electrophilic substitution on electron-rich aromatic systems and can also effect chlorination of heterocyclic carbonyl compounds. The precise mechanism for the direct chlorination of 5-bromoisoquinoline would likely involve initial activation of the isoquinoline ring.

Chemoselective Reactivity and Applications in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in the oxidative addition step of the catalytic cycle follows the order: I > Br > OTf > Cl.[7] This inherent difference allows for the selective functionalization of the C5-Br bond while leaving the C3-Cl bond intact for subsequent transformations.

G This compound This compound Suzuki_Coupling Suzuki Coupling (C-C bond formation) This compound->Suzuki_Coupling ArB(OH)₂ Pd catalyst, base Buchwald_Hartwig Buchwald-Hartwig Amination (C-N bond formation) This compound->Buchwald_Hartwig R₂NH Pd catalyst, base Sonogashira_Coupling Sonogashira Coupling (C-C bond formation) This compound->Sonogashira_Coupling R-C≡CH Pd/Cu catalyst, base C5_Functionalized 5-Aryl/Alkenyl-3-chloroisoquinoline Suzuki_Coupling->C5_Functionalized C5_Amino 5-Amino-3-chloroisoquinoline Buchwald_Hartwig->C5_Amino C5_Alkynyl 5-Alkynyl-3-chloroisoquinoline Sonogashira_Coupling->C5_Alkynyl

Caption: Selective functionalization at the C5-Br position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[12][13] In the context of this compound, this reaction can be employed to introduce a wide variety of aryl and heteroaryl substituents at the 5-position.

Generalized Protocol: Suzuki-Miyaura Coupling at C5

  • Reaction Setup: To a reaction vessel is added this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene, ethanol, and water, is added.

  • Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the 5-aryl-3-chloroisoquinoline product.

Causality behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For less reactive boronic acids or more sterically hindered substrates, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be necessary. The base is required to activate the boronic acid for transmetalation to the palladium center.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 5-position of the isoquinoline core.[15][16]

Generalized Protocol: Buchwald-Hartwig Amination at C5 [17][18]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.

  • Reaction: The mixture is heated, typically between 80 and 120 °C, and the reaction progress is monitored.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by column chromatography.

Causality behind Experimental Choices: The selection of the ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[19] The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used.[20]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted isoquinolines.[11][19][21] These products are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions.

Generalized Protocol: Sonogashira Coupling at C5 [21]

  • Reaction Setup: To a reaction vessel are added this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and the terminal alkyne (1.1-1.5 equiv.).

  • The vessel is purged with an inert gas.

  • An anhydrous, degassed solvent such as DMF or THF is added, followed by an amine base (e.g., triethylamine or diisopropylethylamine), which often serves as both the base and a co-solvent.

  • Reaction: The reaction is typically stirred at temperatures ranging from room temperature to 80 °C.

  • Work-up and Purification: The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography.

Causality behind Experimental Choices: The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[11] The amine base is essential for the deprotonation of the terminal alkyne.[22]

G cluster_0 Palladium Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Ar-Pd(II)-R Ar-Pd(II)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R'

Caption: Generalized catalytic cycle for cross-coupling reactions.

Application in the Synthesis of Biologically Active Molecules: A Case Study of Soluble Epoxide Hydrolase (sEH) Inhibitors

The strategic functionalization of the this compound scaffold is particularly relevant in the synthesis of inhibitors of soluble epoxide hydrolase (sEH). sEH is a therapeutic target for the treatment of hypertension, inflammation, and pain.[23][24][25] While a direct synthesis of a specific clinical candidate from this compound is not explicitly detailed in the literature, the isoquinoline core is a key feature in some sEH inhibitors, and the synthetic strategies described above are directly applicable to the construction of analogs and novel chemical entities in this class.

For instance, the potent sEH inhibitor GSK2256294, which has been in clinical trials, features a complex substituted triazine moiety.[8][15] The synthesis of analogs of such compounds could conceivably utilize a functionalized isoquinoline scaffold as a key building block. The ability to selectively introduce different groups at the C5 and C3 positions of the isoquinoline ring system would allow for the systematic exploration of the structure-activity relationship (SAR) and optimization of the pharmacokinetic properties of potential drug candidates.

Conclusion: A Building Block for Innovation

This compound represents a powerful and versatile building block for organic synthesis. Its differential halogenation provides a platform for selective and sequential functionalization, enabling the efficient construction of complex, highly substituted isoquinoline derivatives. The principles of chemoselective palladium-catalyzed cross-coupling reactions are central to unlocking the synthetic potential of this reagent. As the demand for novel, structurally diverse molecules in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in driving innovation. This guide has provided a framework for understanding and utilizing this valuable synthetic tool, empowering researchers to design and execute more efficient and elegant synthetic routes to their target molecules.

References

Commercial availability and suppliers of 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-chloroisoquinoline for Advanced Research and Development

Executive Summary

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry and specialized chemical synthesis. Its unique electronic properties and strategically positioned reactive sites—a bromine atom at the 5-position and a chlorine atom at the 3-position—allow for selective and sequential functionalization. This guide provides an in-depth analysis of its commercial availability, key suppliers, and critical applications for researchers, scientists, and drug development professionals. We will explore its role in the synthesis of high-value molecules such as kinase inhibitors and as a core component in the rapidly advancing field of targeted protein degradation. This document moves beyond a simple datasheet to offer practical, field-proven insights into procurement and application, complete with detailed experimental protocols.

Physicochemical Properties and Specifications

This compound is typically supplied as an off-white to light yellow crystalline powder.[1][2] Its robust structure and dual halogenation make it an ideal scaffold for building molecular complexity. The distinct reactivity of the C-Br and C-Cl bonds under different catalytic conditions (e.g., Palladium-catalyzed cross-coupling) is the cornerstone of its utility.

PropertyValueSource(s)
CAS Number 1029720-67-9[1][3]
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [1][2]
Appearance Off-white to light yellow crystalline powder[2][4]
Purity Typically ≥ 98%[1][2][4]
Melting Point 112-115 °C[2]
Solubility Soluble in organic solvents (e.g., ethanol, methanol); slightly soluble in water[2][4]
Shelf Life 2 years when stored properly[2][4]

Commercial Availability, Suppliers, and Procurement

The procurement of high-quality starting materials is a critical first step in any research campaign. This compound is available from a range of specialty chemical suppliers globally, primarily in research-grade quantities (grams to kilograms).

Representative Global Suppliers

The following table provides a non-exhaustive list of vendors offering this compound, representing key geographical regions to aid in logistical planning.

SupplierRegion(s) ServedWebsiteNotes
AK Scientific, Inc. North America--INVALID-LINK--US-based supplier with a focus on research chemicals.[5]
CP Lab Safety North America--INVALID-LINK--Offers the compound in gram quantities for research use.[1]
Fluorochem Europe, Global--INVALID-LINK--UK-based supplier with distribution hubs in Europe and China.[6]
Dr. Silviu Pharmachem Pvt. Ltd. Asia (India)--INVALID-LINK--Manufacturer and exporter based in India.[7]
BLD Pharm Global--INVALID-LINK--Global supplier with a broad catalog of building blocks.[8][9][10]
Pricing and Procurement Considerations

Pricing for this compound can be significant, reflecting its specialized nature and multi-step synthesis.

  • Research Quantities: As of late 2025, pricing for research quantities is in the range of $1,400 - $1,500 USD per gram .[1]

  • Purity vs. Cost: For initial screening and proof-of-concept studies, a purity of 98% is standard and sufficient. Higher purity grades may be available for a premium.

  • Lead Times: Stock availability can vary. While some suppliers maintain US or UK stock for rapid delivery, others may ship from facilities in Asia, requiring longer lead times.[6]

Procurement Workflow

The process from identifying the need for the compound to its use in the lab follows a structured path.

cluster_plan Planning & Sourcing cluster_logistics Logistics & Verification cluster_application Application Define_Req Define Requirements (Purity, Quantity) ID_Suppliers Identify Potential Suppliers Define_Req->ID_Suppliers Market Research Quote_Lead Request Quotes & Lead Times ID_Suppliers->Quote_Lead Inquiry Select_Vendor Select Vendor & Place PO Quote_Lead->Select_Vendor Cost/Time Analysis Receive Receive Shipment Select_Vendor->Receive Shipping QC_Check QC Verification (CoA, SDS Review) Receive->QC_Check Inspection Inventory Log in Inventory & Store Properly QC_Check->Inventory Approval Use_in_Rxn Use in Synthesis (e.g., Suzuki Coupling) Inventory->Use_in_Rxn Lab Use

Figure 1: A typical procurement-to-application workflow for this compound.

Core Applications in Drug Discovery & Chemical Synthesis

The value of this compound lies in its capacity for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, allowing for initial modification at the 5-position while leaving the C-Cl bond at the 3-position available for subsequent nucleophilic aromatic substitution or other coupling reactions.

Application Focus: Synthesis of Kinase Inhibitors

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[11] The ability to introduce diverse aryl or heteroaryl groups at the 5-position via Suzuki coupling is a common strategy to probe the ATP-binding pocket of kinases.[12]

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the 5-position of this compound.[12][13][14]

Objective: To synthesize 5-Aryl-3-chloroisoquinoline.

Figure 2: Reaction scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon source

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-16 hours).

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Application Focus: Building Blocks for Protein Degraders (PROTACs)

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality.[15] PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[16] this compound is classified as a "Protein Degrader Building Block," indicating its utility in forming the core structure of a PROTAC or being attached to a linker.[1] The C-N bond formation via Buchwald-Hartwig amination is a key reaction to connect such scaffolds to amine-functionalized linkers.

This protocol outlines a general method for coupling an amine-containing linker to the 5-position of this compound.[12][17]

Objective: To couple the isoquinoline scaffold to an amine-functionalized linker.

POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker Attachment PROTAC Final PROTAC Molecule Isoquinoline This compound (Scaffold) Linker->Isoquinoline Buchwald-Hartwig (This Protocol) E3_Ligand E3 Ligase Ligand Isoquinoline->E3_Ligand Further Synthesis

Figure 3: Logical incorporation of the isoquinoline scaffold into a PROTAC structure.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized linker (e.g., Boc-NH-(CH₂)n-NH₂) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (or other suitable phosphine ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add the amine linker (1.1 eq) to the vessel.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the mixture to 110 °C with stirring. Monitor the reaction by LC-MS until completion (typically 16-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting coupled product via column chromatography.

Safety, Handling, and Storage

This compound is a poisonous and irritant compound that must be handled with appropriate care.[2][4]

  • Hazard Identification: GHS pictograms indicate it is harmful. Hazard statements classify it as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[2] Keep the container tightly sealed.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and differential reactivity provide chemists with a reliable and versatile platform for synthesizing complex molecular architectures. While its procurement requires careful planning due to cost and specialized suppliers, its utility in constructing novel kinase inhibitors and protein degraders justifies its position as a high-value building block for advanced research.

References

Methodological & Application

Suzuki-Miyaura coupling protocols using 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-3-chloroisoquinoline: Protocols and Mechanistic Insights

Abstract

Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of these heterocycles is paramount for the exploration of new chemical space in drug discovery. This application note provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling of this compound. We delve into the mechanistic principles governing regioselectivity, offering a field-proven, step-by-step protocol for the preferential arylation at the C5-position. Furthermore, this guide presents a framework for reaction optimization and troubleshooting, supported by comparative data and visual workflows, to empower researchers in the synthesis of novel isoquinoline derivatives.

Introduction: The Strategic Importance of Isoquinoline Functionalization

The isoquinoline nucleus is a cornerstone in the architecture of biologically active compounds. Its presence in natural products and synthetic pharmaceuticals underscores its value as a pharmacophore. The ability to precisely install carbon-carbon bonds on this heterocyclic system is a critical enabling technology in drug development. Among the most powerful tools for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Its operational simplicity, mild reaction conditions, and exceptional functional group tolerance have established it as a preferred method in synthetic organic chemistry.[2][3]

This guide focuses on the dihalogenated substrate, this compound, which offers two distinct reaction handles for sequential, selective functionalization. Understanding and controlling the reactivity of the C-Br versus the C-Cl bond is key to a rational synthetic design.

Mechanistic Rationale: Achieving Site-Selectivity

The outcome of a Suzuki-Miyaura coupling on a dihalogenated heterocycle is primarily dictated by the kinetics of the oxidative addition step, which is often rate-determining.[4][5] Several factors influence which carbon-halogen bond will preferentially react with the palladium(0) catalyst.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the isoquinoline, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)(X)L₂ (Oxidative Addition Product) pd0->oa_intermediate Oxidative Addition trans_intermediate Ar-Pd(II)(R)L₂ (Transmetalation Product) oa_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination product Coupled Product (Ar-R) trans_intermediate->product sub 5-Bromo-3-chloro- isoquinoline (Ar-X) boronic Boronic Acid (R-B(OH)₂) + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Predicting Regioselectivity: C-Br vs. C-Cl

For this compound, two competing oxidative addition pathways exist. The selectivity is governed by two main factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[6] Consequently, the energy barrier for the palladium catalyst to insert into the C-Br bond is lower, making it the kinetically favored reaction site. The generally accepted reactivity trend for halides is I > Br > OTf > Cl.[6][7]

  • Electronic Effects of the Heterocycle: The intrinsic electrophilicity of carbon atoms within the isoquinoline ring can also influence reactivity. In some N-heterocycles, a highly electron-deficient carbon can activate an otherwise less reactive C-Cl bond to the point where it reacts faster than a C-Br bond at a more electron-rich position.[5][8] For isoquinolines, the C1 position is known to be particularly electrophilic.[7][8] However, with the substituents at C3 (chloro) and C5 (bromo), the dominant factor is expected to be the lower C-Br bond energy, leading to preferential coupling at the C5 position.

Therefore, standard Suzuki-Miyaura conditions are predicted to yield the 5-aryl-3-chloroisoquinoline as the major product.

Experimental Protocol: Selective Mono-Arylation at the C5-Position

This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, targeting the C-Br bond.

Materials and Reagents
  • Substrate: this compound (1.0 eq.)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 eq.)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq., 5 mol%) or PdCl₂(dppf) (0.05 eq., 5 mol%)

  • Base: 2 M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq.) or Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol mixture

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen).

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 242.5 mg), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).[9]

  • Reagent Addition: If using an anhydrous base like K₂CO₃ (3.0 mmol, 414 mg), add it to the flask.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane, 10 mL) via syringe. If using an aqueous base, add the organic solvent followed by the 2 M Na₂CO₃ solution (1.5 mL, 3.0 mmol).[10]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aryl-3-chloroisoquinoline product.

Optimization and Comparative Data

While the above protocol is robust, substrate-dependent optimization may be necessary to maximize yield and selectivity. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.[3]

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
ParameterCommon ChoicesRationale & Expected Outcome
Catalyst/Ligand Pd(PPh₃)₄Standard, effective for many aryl bromides. Can sometimes require higher temperatures.
PdCl₂(dppf)Often more active, allowing for lower temperatures and broader substrate scope. The dppf ligand is robust.[8]
Pd(OAc)₂ + SPhos/XPhosBulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, improving yields for challenging substrates.[6]
Base K₂CO₃, Na₂CO₃Standard inorganic bases, effective and economical. Requires aqueous or biphasic conditions.[10]
K₃PO₄A stronger base, often used for less reactive aryl chlorides or hindered substrates.
Cs₂CO₃, CsFHighly effective, particularly for difficult couplings, but more expensive.[6]
Solvent Dioxane/WaterCommon biphasic system that effectively dissolves both organic and inorganic reagents.[10]
Toluene/Ethanol/WaterAnother effective biphasic mixture.
DMF, DMAcPolar aprotic solvents, can be useful but may require higher purification effort.[10]

Troubleshooting and Optimization Workflow

If the initial protocol results in low yield, poor selectivity, or starting material decomposition, a systematic optimization approach is recommended.

Optimization_Workflow start Initial Protocol Result low_yield Low Conversion / Yield start->low_yield poor_selectivity Poor Selectivity (C-Cl coupling observed) start->poor_selectivity success High Yield & Selectivity start->success opt1 Increase Temperature (e.g., to 100-110 °C) low_yield->opt1 Action opt4 Lower Temperature (e.g., to 60-70 °C) poor_selectivity->opt4 Action opt2 Change Catalyst/Ligand (e.g., to PdCl₂(dppf) or use Buchwald ligands) opt1->opt2 If no improvement opt3 Screen Bases (e.g., K₃PO₄, Cs₂CO₃) opt2->opt3 If still low opt5 Use Milder Base (e.g., NaHCO₃) opt4->opt5 If still poor opt5->opt2 Final option

References

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, natural products, and materials science compounds. The ability to selectively functionalize specific positions on the isoquinoline ring is a cornerstone of modern medicinal chemistry, enabling the precise tuning of a molecule's pharmacological profile. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a paramount tool for forging carbon-nitrogen (C-N) bonds, a linkage ubiquitous in drug candidates.[1][2] This application note provides a detailed guide to the selective amination of 5-bromo-3-chloroisoquinoline, a versatile building block whose differential halide reactivity allows for sequential, site-specific modifications.

The Principle of Selective Amination: Exploiting Halide Reactivity

The successful selective mono-amination of a di-halogenated substrate like this compound hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3][4]

The efficiency of this step is directly related to the bond dissociation energy of the C-X bond. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[4][5] The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, meaning it requires less energy to break.[4] Consequently, the palladium catalyst will preferentially insert into the C-Br bond at the 5-position of the isoquinoline ring under carefully controlled conditions, leaving the C-Cl bond at the 3-position intact for subsequent transformations. This principle allows for a stepwise approach to creating complex, differentially substituted isoquinolines.

Catalytic Cycle and Experimental Workflow

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs/Outputs Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII BaseCoord Base/Amine Coordination PdII->BaseCoord + R'R''NH + Base Amido L-Pd(II)(Ar)(NR'R'') BaseCoord->Amido - HX • Base RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-NR'R'' ArX 5-Bromo-3-chloro isoquinoline Amine Amine (R'R''NH) Product 5-Amino-3-chloro isoquinoline

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

A systematic workflow is essential for achieving reproducible and high-yielding results, especially given the air- and moisture-sensitive nature of the reagents involved.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Pd Precatalyst, Ligand, Base, This compound, Amine, & Solvent Setup->Reagents Reaction Heat Reaction Mixture (e.g., 80-110 °C, 2-24 h) Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Cool to RT, Aqueous Workup (e.g., EtOAc/Water Extraction) Monitoring->Workup Upon Completion Purification Dry, Concentrate, & Purify (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted from methodologies developed for the selective amination of analogous dihalo-heterocycles, such as 6-bromo-2-chloroquinoline. Optimization may be required depending on the specific amine used.

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine, Piperidine, Aniline derivative)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Palladacycle precatalyst)

  • Phosphine Ligand (e.g., XPhos, RuPhos, or Josiphos-type ligands)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon/nitrogen, add the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.4-2.0 equivalents) to an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Reagents: To the flask, add this compound (1.0 equivalent) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M). Finally, add the amine coupling partner (1.1-1.5 equivalents).

  • Reaction: Seal the reaction vessel tightly. If not in a glovebox, ensure the inert atmosphere is maintained. Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and quench carefully with water.

  • Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-amino-3-chloroisoquinoline product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Data Presentation: Reaction Parameter Guidelines

The choice of catalyst, ligand, base, and solvent is critical for success. The following table provides a starting point for reaction optimization.

ParameterReagent/ConditionRationale & Considerations
Pd Precatalyst Pd₂(dba)₃, XPhos Pd G3Palladacycle precatalysts are often more air-stable and provide more consistent results.[3]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are highly effective for coupling both primary and secondary amines, including sterically hindered substrates.[1]
Base NaOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases like NaOtBu are common.[3] Weaker bases like Cs₂CO₃ can be used if base-sensitive functional groups are present, though this may require higher temperatures.[3]
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed solvents are mandatory to prevent catalyst deactivation. Toluene is a common and effective choice.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle. Higher temperatures may be needed for less reactive amines or with weaker bases.
Equivalents Amine: 1.1-1.5 eq.A slight excess of the amine is typically used to ensure complete consumption of the limiting isoquinoline substrate.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate ligand/base combination.Use a fresh batch of catalyst/reagents. Ensure rigorous inert atmosphere techniques. Screen different ligands and bases.
Formation of Byproducts Hydrodehalogenation: Reductive removal of the bromine.Ensure the reaction is not overheated. Use a slightly lower catalyst loading.
Double Amination: Reaction at both C-Br and C-Cl sites.Lower the reaction temperature and/or shorten the reaction time. Use a less active catalyst system if selectivity is a persistent issue.
Poor Reproducibility Inconsistent quality of reagents or solvents; trace oxygen/moisture.Use high-purity, anhydrous reagents and solvents. Pre-activate the catalyst if using a Pd(II) source.

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of potent kinase inhibitors.[1][2][3] This guide focuses on the strategic utilization of 5-Bromo-3-chloroisoquinoline, a versatile starting material for the synthesis of diverse isoquinoline-based kinase inhibitors.[4][5] The differential reactivity of the C5-Br and C3-Cl bonds allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. We provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the mechanistic rationale behind catalyst and reagent selection. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to construct libraries of novel kinase inhibitors for therapeutic development.

Introduction: The Power of Sequential Functionalization

Kinase inhibitors are a cornerstone of modern oncology and immunology, and scaffolds like quinoline and isoquinoline are frequently employed in their design.[6][7][8] The this compound building block is particularly valuable due to its two distinct halogenated positions, which serve as handles for orthogonal chemical modifications.

The key to its utility lies in the principle of chemoselectivity . In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: C–I > C–Br > C–Cl.[9][10] This predictable reactivity hierarchy enables the selective functionalization of the more labile C5-bromo bond while leaving the more robust C3-chloro bond intact for subsequent transformations. This two-step approach is fundamental for building molecular complexity and systematically exploring the structure-activity relationship (SAR) of potential drug candidates.

G A This compound B Reaction 1 (e.g., Suzuki, Sonogashira) Selective at C5-Br A->B C 5-Aryl/Alkynyl-3-chloroisoquinoline Intermediate B->C D Reaction 2 (e.g., Buchwald-Hartwig) Functionalization at C3-Cl C->D E 5-Aryl/Alkynyl-3-aminoisoquinoline Final Kinase Inhibitor D->E

Figure 1: General workflow for sequential functionalization.

Protocol I: Selective Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[11][12] It is the ideal choice for introducing diverse aryl or heteroaryl moieties at the C5-position to probe interactions within the ATP-binding pocket of the target kinase.

Rationale for Reagent Selection
  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective. Pd(dppf)Cl₂ is often preferred for its stability and efficiency with a broad range of substrates.[10][13]

  • Base: An aqueous base such as Na₂CO₃ or K₂CO₃ is crucial. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.[10][14]

Figure 2: Selective Suzuki-Miyaura coupling at C5.

Detailed Experimental Protocol
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio. The final concentration of the isoquinoline substrate should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂ (3 mol%)Efficient for C(sp²)-C(sp²) coupling, good functional group tolerance.[10]
Base Na₂CO₃ (2.0 equiv)Activates boronic acid for transmetalation.[12]
Solvent 1,4-Dioxane / H₂O (4:1)Ensures solubility of both organic and inorganic reagents.[14]
Temperature 80-90 °CProvides sufficient thermal energy for the catalytic cycle.
Atmosphere Inert (Argon/Nitrogen)Prevents degradation of the Pd(0) active catalyst.

Protocol II: Selective Sonogashira Coupling at the C5-Position

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[15] This reaction is invaluable for introducing alkynyl groups, which can serve as rigid linkers, participate in further "click chemistry" reactions, or interact with specific residues in the kinase active site.[16]

Rationale for Reagent Selection
  • Catalysts: A dual-catalyst system is used. A palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form the reactive copper(I) acetylide intermediate.[9][15]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is essential. It serves to deprotonate the terminal alkyne and neutralize the H-X byproduct. It can often be used as the solvent as well.[15][17]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly used if the amine base is not used as the solvent.[9]

Figure 3: Selective Sonogashira coupling at C5.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add degassed, anhydrous THF and degassed triethylamine (3.0 equiv.). Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature depends on the reactivity of the alkyne.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove catalyst residues and ammonium salts, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash chromatography.[9]

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Standard catalyst for Sonogashira couplings.[9]
Cu Co-catalyst CuI (4 mol%)Forms the copper acetylide intermediate, crucial for transmetalation.[15]
Base Et₃N (3.0 equiv)Deprotonates the alkyne and acts as an acid scavenger.[17]
Solvent Anhydrous THFAprotic solvent that dissolves reagents well.
Temperature RT to 80 °CReaction can often proceed at RT but may require heating.

Protocol III: Buchwald-Hartwig Amination at the C3-Position

After functionalizing the C5-position, the C3-chloro group becomes the target for the final key transformation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[18][19] This step is critical for installing primary or secondary amines that often serve as hydrogen bond donors/acceptors to interact with the hinge region of the kinase, a common feature of Type I and Type II kinase inhibitors.

Rationale for Reagent Selection
  • Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often used in combination with a palladium precursor like Pd₂(dba)₃ to form the active Pd(0) catalyst in situ. These ligands promote the reductive elimination step, which is often rate-limiting for C-N bond formation.[20]

  • Base: A strong, non-nucleophilic base is required, such as NaOtBu or K₃PO₄. The strong base is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[20]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent side reactions with the strong base.

Figure 4: Buchwald-Hartwig amination at C3.

Detailed Experimental Protocol
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, charge an oven-dried vial with the 5-substituted-3-chloroisoquinoline intermediate (1.0 equiv.), the desired amine (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.) in anhydrous toluene to form a pre-catalyst solution.

  • Reaction Assembly: Add the pre-catalyst solution to the vial containing the substrate, amine, and base. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and heat in an oil bath at 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.

Conclusion

This compound is a powerful and strategic starting material for the synthesis of kinase inhibitors. The differential reactivity of its two halogen substituents enables a logical and sequential application of modern cross-coupling methodologies. By first employing a Suzuki or Sonogashira reaction at the more reactive C5-bromo position, followed by a Buchwald-Hartwig amination at the C3-chloro position, medicinal chemists can efficiently generate large, diverse libraries of novel compounds. The protocols and rationale outlined in this guide provide a solid foundation for researchers to design and execute synthetic campaigns targeting the discovery of next-generation kinase inhibitors.

References

Application Note: Strategic Functionalization of 5-Bromo-3-chloroisoquinoline via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic functionalization of 5-Bromo-3-chloroisoquinoline using palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][2][3][4] The ability to precisely functionalize this scaffold is paramount in drug discovery and development, allowing for the systematic exploration of structure-activity relationships (SAR).

This compound emerges as a particularly valuable and versatile building block for diversity-oriented synthesis. It possesses two distinct halogen atoms at electronically different positions. This structural feature is not a redundancy but a strategic advantage, enabling chemists to perform sequential and site-selective cross-coupling reactions. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a stepwise and controlled elaboration of the isoquinoline core, first at the more reactive C-5 bromine and subsequently at the more robust C-3 chlorine. This guide provides the foundational principles and detailed protocols for leveraging this reactivity difference in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a sequential functionalization strategy hinges on the principle of chemoselectivity. In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[5][6][7] The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F.[8][9]

The C-Br bond at the 5-position of the isoquinoline is significantly more reactive towards oxidative addition than the C-Cl bond at the 3-position. This is due to its lower bond dissociation energy. By carefully selecting mild reaction conditions—including the choice of catalyst, ligand, base, and temperature—it is possible to selectively activate the C-Br bond while leaving the C-Cl bond untouched. This provides a reliable entry point for introducing a diverse range of molecular fragments at the C-5 position before addressing the C-3 position.

Caption: Workflow for sequential cross-coupling of this compound.

The Catalytic Engine: General Mechanism of Cross-Coupling

Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate via a similar catalytic cycle.[10][11][12] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex (Ar-Pd-X). This is typically the rate-limiting step.

  • Transmetalation / Insertion:

    • In Suzuki and Sonogashira reactions, a nucleophilic organometallic reagent (e.g., organoboron or copper acetylide) transfers its organic group to the palladium center, displacing the halide. This step is known as transmetalation.[6][9]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the Ar-Pd bond (migratory insertion).[12][13]

  • Reductive Elimination / β-Hydride Elimination:

    • Following transmetalation, the two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. This is reductive elimination.

    • Following migratory insertion in the Heck reaction, a hydrogen atom from an adjacent carbon is eliminated (β-hydride elimination), forming the final alkene product and a palladium-hydride species, which then regenerates the Pd(0) catalyst in the presence of a base.

Catalytic_Cycle OA Oxidative Addition PdII_A Ar-Pd(II)-X OA->PdII_A Ar-X TM Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) PdII_B Ar-Pd(II)-R TM->PdII_B R-M / Alkene RE Reductive Elimination or β-Hydride Elimination Pd0 Pd(0)Ln RE->Pd0 Ar-R Pd0->OA PdII_A->TM PdII_B->RE

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocols for Selective C-5 Functionalization

The following protocols are designed to selectively target the C-5 bromine of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds due to the stability and low toxicity of the organoboron reagents.[6][14][15] The base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7][16]

Detailed Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1). The use of water is often beneficial for dissolving the inorganic base and promoting the formation of the active boronate species.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions

Coupling Partner (Boronic Acid)Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DMF8588-96
Thiophene-2-boronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O9080-90
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)K₃PO₄ (3.0)Toluene/H₂O8075-85
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes.[13][17][18] The choice of base is crucial to regenerate the active Pd(0) catalyst after the β-hydride elimination step.[12] Triethylamine is commonly used as it also serves to neutralize the HBr generated during the reaction.

Detailed Protocol:

  • Reagent Preparation: In a sealed tube, combine this compound (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 4 mol%).

  • Solvent and Base Addition: Add a polar aprotic solvent such as DMF or acetonitrile, followed by a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equiv).[13] Ensure the solvent is deoxygenated.

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. The higher temperature is often necessary to drive the reaction to completion.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer, dry it over MgSO₄, and concentrate. Purify the product via column chromatography.

Data Summary: Heck Reaction Conditions

Alkene Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF11070-80
Ethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)ACN10075-85
N-VinylpyrrolidonePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)Dioxane11065-75
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the premier method for synthesizing arylalkynes.[19][20] It uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne by forming a more reactive copper acetylide intermediate.[9][21]

Detailed Protocol:

  • Reagent Preparation: To a Schlenk flask under argon, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent, Base, and Alkyne Addition: Add a degassed solvent such as THF or DMF. Sequentially add an amine base (e.g., diisopropylethylamine (DIPEA) or Et₃N, 3.0 equiv) and the terminal alkyne (1.3 equiv).[9]

  • Reaction Execution: Stir the reaction mixture at room temperature to 50 °C for 2-8 hours. The reaction is often rapid and can be monitored by TLC.

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through Celite. Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Data Summary: Sonogashira Coupling Conditions

Alkyne Coupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)THF2590-98
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPEA (3.0)DMF4085-95
1-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)THF2588-96

Sequential Functionalization at the C-3 Position

With the C-5 position successfully functionalized, the resulting 5-substituted-3-chloroisoquinoline becomes the substrate for the second coupling reaction. Activating the C-Cl bond requires more forcing conditions. This typically involves:

  • More Active Catalysts: Utilizing catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can facilitate the challenging oxidative addition to the C-Cl bond.[22]

  • Stronger Bases: Bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.

  • Higher Temperatures: Temperatures in the range of 100-140 °C are common.

Representative Protocol (Suzuki Coupling at C-3):

  • Reagents: To a microwave vial, add the 5-substituted-3-chloroisoquinoline (1.0 equiv), a second boronic acid (1.5 equiv), a specialized catalyst (e.g., Pd₂(dba)₃, 4 mol% with SPhos ligand, 8 mol%), and a strong base (K₃PO₄, 3.0 equiv).

  • Solvent: Add a high-boiling point solvent like toluene or 1,4-dioxane.

  • Execution: Seal the vial and heat using a microwave reactor to 120-140 °C for 30-90 minutes, or use conventional heating for 12-24 hours.

  • Work-up: Follow a standard aqueous work-up and silica gel purification as described previously.

References

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of SNAr in Heterocyclic Chemistry

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Unlike the more common electrophilic substitutions on electron-rich arenes, SNAr provides a powerful pathway for functionalizing electron-deficient aromatic systems.[1] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an aromatic ring bearing a suitable leaving group and one or more electron-withdrawing groups.[2][3] This process transiently forms a resonance-stabilized carbanion known as a Meisenheimer complex, a key intermediate whose stability dictates the reaction's feasibility.[4][5]

Nitrogen-containing heterocycles, such as isoquinoline, are intrinsically electron-deficient and are thus highly activated towards SNAr.[6][7] The ring nitrogen acts as a powerful internal electron sink, stabilizing the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the ortho or para positions.[7][8] This inherent reactivity makes halogenated isoquinolines exceptionally valuable synthons for the construction of complex molecular architectures found in numerous pharmaceuticals and bioactive compounds.[9]

This guide provides a detailed analysis and robust protocols for performing regioselective nucleophilic aromatic substitution reactions on 5-Bromo-3-chloroisoquinoline, a versatile building block with two distinct halogen atoms. We will explore the underlying principles governing the differential reactivity of the C3-chloro and C5-bromo positions and provide experimentally-grounded methodologies for the selective functionalization of this important substrate.

The Unique Reactivity of the Isoquinoline Scaffold

Electronic Landscape of Isoquinoline

The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect significantly reduces the electron density of the entire heterocyclic system, but its impact is most pronounced at the α (C1, C3) and γ (C6, C8 - relative to the fusion) positions. This polarization renders the carbons adjacent to the nitrogen atom highly electrophilic and susceptible to nucleophilic attack.

Analyzing the Substrate: this compound - A Tale of Two Halogens

In this compound, the two halogen atoms are situated in electronically distinct environments, which is the key to achieving regioselectivity.

  • The C3-Chloro Group: This position is directly adjacent (ortho) to the ring nitrogen. The powerful electron-withdrawing nature of the nitrogen atom strongly activates this position for SNAr. Nucleophilic attack at C3 generates a Meisenheimer complex where the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, providing substantial stabilization.

  • The C5-Bromo Group: This position is on the carbocyclic (benzene) portion of the isoquinoline. While the ring nitrogen still exerts an influence, its activating effect is significantly attenuated at this position compared to C3. Consequently, the C5 position is far less electrophilic and less prone to nucleophilic attack under standard SNAr conditions.

Therefore, a clear hierarchy of reactivity exists: the C3-chloro position is significantly more activated and will react preferentially with nucleophiles under kinetic control. Isoquinoline itself is known to react fastest at C-1 followed by C-3 in SNAr reactions.[10]

Mechanism of SNAr on Activated Heterocycles

The Addition-Elimination Pathway

The SNAr reaction on this compound proceeds through a well-established two-step addition-elimination mechanism.[5][11]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon at the C3 position, breaking the aromaticity of the pyridine ring and forming a tetrahedral sp³-hybridized carbon. This generates the negatively charged Meisenheimer intermediate.[4][12]

  • Elimination of the Leaving Group: The aromaticity is restored in a rapid subsequent step as the leaving group (chloride) is expelled, resulting in the substituted product.

The rate of an SNAr reaction is primarily governed by the stability of the Meisenheimer complex. The presence of the ring nitrogen at the ortho position to the site of attack is the dominant factor in stabilizing this intermediate.

Why C3 is the Favored Position for Attack

The regioselectivity is a direct consequence of intermediate stability. When a nucleophile attacks the C3 position, the resulting negative charge is delocalized across the pyridine ring and, crucially, onto the nitrogen atom. This delocalization is not possible when the attack occurs at the C5 position. The diagram below illustrates the resonance stabilization of the Meisenheimer complex following attack at C3.

Caption: SNAr mechanism at the C3 position of this compound.

Experimental Protocols for Selective Functionalization

The differential reactivity of the C3 and C5 positions can be exploited to achieve highly selective transformations.

Protocol 1: Selective Nucleophilic Substitution at the C3-Position

This protocol leverages the high reactivity of the C3-chloro group to achieve monosubstitution under relatively mild conditions, leaving the C5-bromo group intact for subsequent transformations.

Objective: To synthesize 3-(substituted)-5-bromoisoquinolines.

Materials:

  • This compound (1.0 eq.)

  • Nucleophile (e.g., Morpholine, Sodium Methoxide, Benzylamine) (1.1 - 1.5 eq.)

  • Solvent (e.g., DMF, DMSO, NMP, or an alcohol like 2-Propanol)

  • Base (if required, e.g., K₂CO₃, DIPEA for amine nucleophiles) (2.0 eq.)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology (General Procedure with Morpholine):

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.0 g, 4.16 mmol).

  • Add the solvent (e.g., 20 mL of DMF).

  • Add the base, potassium carbonate (e.g., 1.15 g, 8.32 mmol).

  • Add the nucleophile, morpholine (e.g., 0.40 mL, 4.58 mmol).

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into ice-water (approx. 100 mL) and stir. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with water and then a small amount of cold diethyl ether or hexane.

  • Dry the product under vacuum. If necessary, purify further by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Table 1: Recommended Conditions for Various Nucleophiles at C3

Nucleophile Base Solvent Temperature (°C) Typical Time (h)
Primary/Secondary Amines K₂CO₃ or DIPEA DMF, NMP 80 - 120 4 - 16
Alkoxides (e.g., NaOMe) (Self-basic) Corresponding Alcohol Reflux 2 - 8
Thiols (e.g., Thiophenol) K₂CO₃ or NaH DMF, THF 25 - 80 1 - 6

| Anilines | K₂CO₃ or NaOAc | DMA, NMP | 120 - 150 | 12 - 24 |

Strategies for C5-Position Functionalization

Direct SNAr at the C5-bromo position is challenging due to its lower reactivity. Attempts to force a reaction with a second nucleophile after C3 substitution typically require harsh conditions that may lead to low yields or decomposition. A more strategic and reliable approach involves transition-metal-catalyzed cross-coupling reactions.

Alternative Strategy: Transition-Metal Cross-Coupling at C5 The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination.[10] This orthogonal reactivity provides an excellent method for selectively functionalizing the C5 position.

Conceptual Protocol (Suzuki Coupling):

  • React this compound with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • The reaction is typically run in a solvent mixture like Dioxane/Water or Toluene/Ethanol/Water at elevated temperatures (80-110 °C).

  • This will selectively yield the 5-aryl-3-chloroisoquinoline, leaving the C3-chloro group available for a subsequent SNAr reaction as described in Protocol 1.

This two-step sequence (Cross-Coupling at C5, then SNAr at C3) is often the most efficient and high-yielding route to 3,5-disubstituted isoquinolines.

Workflow and Summary

The strategic functionalization of this compound hinges on the selection of the appropriate chemical methodology to target the desired position.

workflow cluster_0 Pathway A: SNAr First cluster_1 Pathway B: Cross-Coupling First start This compound A1 SNAr Reaction (Protocol 1) Nucleophile 1, Mild Conditions start->A1 Regioselective Attack at C3 B1 Cross-Coupling (e.g., Suzuki, Sonogashira) Reagent 1, Pd Catalyst start->B1 Regioselective Reaction at C5 A_prod 5-Bromo-3-(Nu1)-isoquinoline A1->A_prod A2 Cross-Coupling (e.g., Suzuki, Buchwald) Reagent 2, Pd Catalyst A_prod->A2 A_final 5-(R2)-3-(Nu1)-isoquinoline A2->A_final B_prod 5-(R1)-3-chloroisoquinoline B1->B_prod B2 SNAr Reaction (Protocol 1) Nucleophile 2, Mild Conditions B_prod->B2 B_final 5-(R1)-3-(Nu2)-isoquinoline B2->B_final

Caption: Synthetic pathways for disubstitution of this compound.

Table 2: Summary of Regioselective Outcomes

Desired Outcome Recommended Reaction Position Targeted Key Conditions Comments
Monosubstitution SNAr C3 (Chloro) Nucleophile, Base, 80-120 °C High selectivity and good yields are expected.
Monosubstitution Cross-Coupling C5 (Bromo) Boronic Acid/Amine, Pd Catalyst, Base, 80-110 °C Preferred method for C5 functionalization.
Disubstitution Sequential: SNAr then Cross-Coupling C3 then C5 Pathway A Useful if the nucleophile is incompatible with Pd catalysis.

| Disubstitution | Sequential: Cross-Coupling then SNAr | C5 then C3 | Pathway B | Generally the most robust and versatile approach. |

Conclusion: Key Takeaways for Drug Development and Synthesis

This compound is a powerful scaffold for chemical synthesis due to the orthogonal reactivity of its two halogen substituents. The key to its effective use lies in understanding the electronic principles that govern its reactivity:

  • C3 is for SNAr: The C3-chloro group is highly activated by the adjacent ring nitrogen and undergoes facile nucleophilic aromatic substitution with a wide range of nucleophiles under moderate conditions.

  • C5 is for Cross-Coupling: The C5-bromo group is relatively inert to SNAr but is readily functionalized using transition-metal-catalyzed cross-coupling reactions.

By leveraging this differential reactivity, researchers can devise logical, stepwise synthetic routes to complex 3,5-disubstituted isoquinolines, providing rapid access to novel chemical matter for drug discovery and development programs.

References

Application Notes and Protocols for Selective Reaction at the C3-Chloro Position of 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-3-chloroisoquinoline in Synthesis

This compound is a key heterocyclic building block, offering a scaffold with two distinct halogenated positions ripe for differential functionalization.[1][2][3] Its utility in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science is significant. The ability to selectively manipulate the C3-chloro and C5-bromo positions opens avenues for the creation of diverse molecular architectures and the fine-tuning of physicochemical properties. This guide provides a comprehensive overview of the principles and detailed protocols for achieving selective reactivity at the less reactive C3-chloro position, a non-trivial synthetic challenge that unlocks unique pathways for molecular elaboration.

Understanding the Basis of Selectivity: A Tale of Two Halogens

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl.[4][5] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to oxidative addition by a palladium(0) catalyst compared to the stronger C-Cl bond. Consequently, achieving selective reaction at the C3-chloro position in the presence of a C5-bromo substituent requires a nuanced approach, often involving the strategic selection of catalysts, ligands, and reaction conditions that can override this inherent reactivity difference.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is more influenced by the electronic nature of the aromatic ring and the stability of the Meisenheimer intermediate. The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring system activates both halide positions towards nucleophilic attack.[6][7][8] Selectivity in SNAr can be influenced by the nature of the nucleophile and steric factors.

Part 1: Selective Palladium-Catalyzed Cross-Coupling at the C3-Chloro Position

While thermodynamically less favorable, selective cross-coupling at the C3-chloro position can be achieved through kinetic control, employing highly active catalyst systems that can engage the stronger C-Cl bond under conditions where the C-Br bond has already reacted or by using specialized ligands that favor the C3 position.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[9][10] Achieving selectivity for the C3-chloro position in this compound is challenging but can be approached by carefully tuning the reaction parameters.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base - Solvent inert Inert Atmosphere (Argon or Nitrogen) reagents->inert Assemble under heating Heating (Optimized Temperature) inert->heating Proceed to stirring Vigorous Stirring heating->stirring quench Quench Reaction stirring->quench Upon completion extraction Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: Workflow for Selective Suzuki Coupling.

Objective: To selectively couple an aryl group at the C3 position of this compound.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound242.501.01.0
Arylboronic AcidVaries1.21.2
Pd₂(dba)₃915.720.020.02
Buchwald Ligand (e.g., SPhos, XPhos)Varies0.080.08
K₃PO₄212.273.03.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol) and the chosen Buchwald ligand (0.08 mmol) in 1 mL of the solvent mixture.

  • Add the catalyst/ligand pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The use of a highly active palladium catalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial. These ligands promote the oxidative addition to the stronger C-Cl bond and can offer steric hindrance that may favor reaction at the C3 position.

  • Base and Solvent: A strong base like K₃PO₄ is often required to facilitate the transmetalation step. The dioxane/water solvent system is a common choice for Suzuki couplings, providing good solubility for both organic and inorganic reagents.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[11][12][13] A precedent for selective amination of a bromo-chloro-substituted quinoline suggests that similar selectivity can be achieved with the isoquinoline scaffold.[14]

Objective: To selectively introduce an amine at the C3 position of this compound.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound242.501.01.0
AmineVaries1.21.2
Pd₂(dba)₃915.720.020.02
Josiphos Ligand (e.g., SL-J002-1)Varies0.040.04
NaOtBu96.101.51.5
Toluene-5 mL-

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol) and the Josiphos ligand (0.04 mmol).

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.5 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: Josiphos-type ligands have shown efficacy in promoting the amination of aryl chlorides. Their specific steric and electronic properties can be key to achieving selectivity.

  • Strong Base: A strong, non-nucleophilic base like sodium t-butoxide is essential for deprotonating the amine and facilitating the catalytic cycle.

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds.[4] Selectivity can often be controlled by the choice of catalyst and reaction temperature.

Objective: To selectively couple a terminal alkyne at the C3 position of this compound.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound242.501.01.0
Terminal AlkyneVaries1.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
CuI190.450.060.06
Triethylamine (Et₃N)101.193.03.0
DMF-5 mL-

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill with argon three times.

  • Add degassed DMF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at a carefully controlled temperature, starting at room temperature and gradually increasing if necessary.

  • Monitor for the formation of the C3-coupled product by TLC or LC-MS.

  • Once the desired product is maximized, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is a good starting point. Careful control of the reaction temperature is paramount to favor the kinetically controlled reaction at the C3-chloro position.

  • Solvent and Base: DMF is a suitable polar aprotic solvent, and triethylamine acts as both the base and a solvent.

Part 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C3-Chloro Position

The electron-deficient nature of the isoquinoline ring, particularly at the C1 and C3 positions, makes it susceptible to nucleophilic aromatic substitution.[6][7][8] This provides a palladium-free strategy for functionalization.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - this compound - Nucleophile (e.g., Amine, Alkoxide) - Base (if needed) - Solvent heating Heating (e.g., Reflux) reagents->heating Proceed to stirring Stirring heating->stirring cool Cool to RT stirring->cool Upon completion precipitation Precipitation or Extraction cool->precipitation purification Recrystallization or Chromatography precipitation->purification

References

The Synthetic Chemist's Guide to Bioactive Isoquinoline Derivatives: From Classic Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline core, a benzo-fused pyridine ring system, stands as a "privileged scaffold" in medicinal chemistry and drug discovery. Its presence in a vast array of natural alkaloids, such as the analgesic morphine and the vasodilator papaverine, has long signaled its profound biological importance.[1] Synthetic isoquinoline derivatives have further expanded this therapeutic landscape, leading to the development of agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The biological efficacy of an isoquinoline derivative is intricately linked to the nature and position of its substituents on the core structure. This structural diversity allows for the fine-tuning of pharmacological profiles, making the development of efficient and versatile synthetic methodologies a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of key synthetic strategies for accessing bioactive isoquinoline derivatives, from time-honored named reactions to cutting-edge transition-metal-catalyzed approaches. Each section is designed to not only present step-by-step protocols but also to elucidate the underlying mechanistic principles that govern these transformations, empowering the reader to make informed experimental choices.

I. Classical Approaches to the Isoquinoline Core

For decades, the construction of the isoquinoline framework has relied on a handful of robust and dependable named reactions. These methods, while sometimes requiring harsh conditions, remain foundational in both academic and industrial settings.

The Bischler-Napieralski Reaction: Cyclodehydration of β-Phenylethylamides

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[3] This electrophilic aromatic substitution is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4] The reaction is particularly effective when the aromatic ring is furnished with electron-donating groups, which enhance its nucleophilicity and facilitate the cyclization step.[5]

Mechanism of Action:

The reaction proceeds through the activation of the amide carbonyl by the Lewis acid, leading to the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate. Subsequent rearomatization through the loss of a proton yields the 3,4-dihydroisoquinoline product.

Bischler-Napieralski Mechanism cluster_0 Amide Activation & Nitrilium Ion Formation cluster_1 Intramolecular Cyclization & Rearomatization Amide β-Phenylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide + POCl₃ Nitrilium Nitrilium Ion Activated_Amide->Nitrilium - (OPO₂Cl₂)⁻ Cyclization Electrophilic Attack Nitrilium->Cyclization Spirocyclic Spirocyclic Intermediate Cyclization->Spirocyclic Product 3,4-Dihydroisoquinoline Spirocyclic->Product - H⁺ Final_Product Isoquinoline Product->Final_Product Oxidation (e.g., Pd/C)

Bischler-Napieralski Reaction Mechanism.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is adapted from a procedure used in the synthesis of antibacterial isoquinoline derivatives.[2]

  • Materials:

    • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

    • Anhydrous toluene

    • Phosphorus pentoxide (P₂O₅)

    • Phosphorus oxychloride (POCl₃)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Solvents for column chromatography (e.g., ethyl acetate/methanol mixture)

  • Procedure:

    • Dissolve N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1 equivalent) in anhydrous toluene (10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Carefully add phosphorus pentoxide (1.5 equivalents by weight) and phosphorus oxychloride (3 equivalents) to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-25% methanol in ethyl acetate) to afford the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.[2]

The Pictet-Spengler Reaction: Condensation of β-Arylethylamines with Carbonyls

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6] This reaction is a special case of the Mannich reaction and is particularly valuable as it can proceed under mild, even physiological, conditions, especially when the aromatic ring is activated with electron-donating groups.[7]

Mechanism of Action:

The reaction is initiated by the formation of a Schiff base (or imine) from the condensation of the β-arylethylamine and the carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the aromatic ring on the iminium carbon (a 6-endo-trig cyclization) to furnish the tetrahydroisoquinoline scaffold after deprotonation and rearomatization.[8][9]

Pictet-Spengler Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Intramolecular Cyclization & Rearomatization Reactants β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base (Imine) Reactants->Schiff_Base - H₂O Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclization Electrophilic Attack Iminium_Ion->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Product Tetrahydroisoquinoline Intermediate->Product - H⁺

Pictet-Spengler Reaction Mechanism.

Experimental Protocol: General Procedure for the Synthesis of a 1-Substituted Tetrahydroisoquinoline

This is a generalized protocol that may require optimization for specific substrates.[10]

  • Materials:

    • β-Arylethylamine (e.g., tryptamine) (1.0 equivalent)

    • Aldehyde or ketone (1.0-1.2 equivalents)

    • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

    • Acid catalyst (e.g., trifluoroacetic acid, TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Solvents for column chromatography

  • Procedure:

    • In a dry round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 10 mL CH₂Cl₂ per mmol of amine).

    • Add the acid catalyst (e.g., TFA, 0.1-1.0 equivalent) to the solution and stir for a few minutes at room temperature.

    • Add the aldehyde or ketone (1.0-1.2 equivalents) dropwise to the stirred solution.

    • Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours, monitoring its progress by TLC.[10]

    • Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure tetrahydroisoquinoline derivative.

The Pomeranz-Fritsch Reaction: Synthesis from Benzaldehydes

The Pomeranz-Fritsch reaction offers a direct route to the isoquinoline nucleus from readily available benzaldehydes and 2,2-dialkoxyethylamines.[11] The reaction involves the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed intramolecular cyclization.[12] While the classical conditions often require strong acids and high temperatures, several modifications have been developed to improve yields and expand the substrate scope.[13]

Mechanism of Action:

The synthesis begins with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal.[14] In the presence of a strong acid, one of the alkoxy groups is protonated and eliminated as an alcohol, generating a carbocation. The aromatic ring then acts as a nucleophile, attacking the carbocation to form the new C-C bond and a cyclic intermediate. A second elimination of an alcohol molecule leads to the aromatization of the heterocyclic ring, yielding the isoquinoline product.[11][15]

Pomeranz-Fritsch Mechanism cluster_0 Schiff Base Formation & Activation cluster_1 Cyclization & Aromatization Reactants Benzaldehyde + 2,2-Dialkoxyethylamine Schiff_Base Benzalaminoacetal Reactants->Schiff_Base - H₂O Carbocation Carbocation Intermediate Schiff_Base->Carbocation + H⁺, - ROH Cyclization Electrophilic Attack Carbocation->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Product Isoquinoline Cyclic_Intermediate->Product - H⁺, - ROH

Pomeranz-Fritsch Reaction Mechanism.

Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline (Schlittler-Muller Modification)

This protocol describes a modified Pomeranz-Fritsch approach.[12]

  • Materials:

    • 3,4-Dimethoxybenzaldehyde

    • Aminoacetaldehyde dimethyl acetal

    • Toluene

    • Ethanol

    • Sodium borohydride (NaBH₄)

    • Sodium hydroxide (NaOH)

    • Tosyl chloride (TsCl)

    • Hydrochloric acid (HCl)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene in a flask equipped with a Dean-Stark apparatus. Heat the mixture to reflux to remove water until the reaction is complete (monitored by TLC).

    • Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.

    • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.

    • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux.

    • Work-up: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.[12]

II. Modern Synthetic Strategies: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher atom economy compared to classical approaches.

Palladium-Catalyzed C-H Activation/Annulation

Palladium-catalyzed C-H activation/annulation has emerged as a powerful tool for the construction of isoquinoline and isoquinolinone scaffolds.[16] These reactions typically involve the use of a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond for activation. Subsequent annulation with an alkyne or alkene coupling partner leads to the formation of the heterocyclic ring.

Mechanism of Action:

A plausible catalytic cycle begins with the coordination of the palladium(II) catalyst to the directing group of the starting material (e.g., an N-methoxybenzamide).[16] This is followed by C-H activation to form a five-membered cyclopalladated intermediate. Coordination and insertion of the coupling partner (e.g., an allene or alkyne) into the Pd-C bond forms a seven-membered palladacycle. Reductive elimination then furnishes the isoquinolinone product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by an oxidant (e.g., Ag₂CO₃) to complete the catalytic cycle.[16]

Pd-Catalyzed C-H Activation Pd(II) Pd(II) Catalyst Cyclopalladation Cyclopalladated Intermediate Pd(II)->Cyclopalladation + Substrate - C-H Activation Substrate N-Methoxybenzamide Insertion Migratory Insertion Cyclopalladation->Insertion + Coupling Partner Coupling_Partner Alkyne/Allene Palladacycle Seven-membered Palladacycle Insertion->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Product Isoquinolinone Reductive_Elimination->Product Pd(0) Pd(0) Reductive_Elimination->Pd(0) Pd(0)->Pd(II) + Oxidant Oxidant Oxidant (e.g., Ag₂CO₃)

General Mechanism for Palladium-Catalyzed C-H Activation/Annulation.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

This protocol is for the palladium-catalyzed oxidative annulation of N-methoxybenzamides with 2,3-allenoic acid esters.[16]

  • Materials:

    • N-methoxybenzamide (1.0 equivalent, 0.50 mmol)

    • 2,3-Allenoic acid ester (3.0 equivalents)

    • Silver carbonate (Ag₂CO₃) (2.0 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂] (10 mol%)

    • Anhydrous toluene (10 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add N-methoxybenzamide (0.50 mmol), silver carbonate (2.0 equivalents), and bis(acetonitrile)dichloropalladium(II) (10 mol%).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous toluene (10 mL), 2,3-allenoic acid ester (3.0 equivalents), and N,N-diisopropylethylamine (2.0 equivalents) via syringe.

    • Seal the tube and heat the reaction mixture at 85 °C for 4 hours.

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

III. Comparative Analysis of Synthetic Methods

The choice of synthetic route to a particular isoquinoline derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The following table provides a comparative overview of the key synthetic methods discussed.

MethodStarting MaterialsKey ReagentsProductAdvantagesLimitationsTypical Yields
Bischler-Napieralski β-PhenylethylamidesPOCl₃, P₂O₅3,4-DihydroisoquinolinesWell-established, reliable for electron-rich systemsHarsh conditions, limited functional group tolerance24-72%[2]
Pictet-Spengler β-Arylethylamines, Aldehydes/KetonesAcid catalyst (e.g., TFA, HCl)TetrahydroisoquinolinesMild conditions possible, biomimeticRequires activated aromatic ring for high yieldsHigh yields reported, often >90%[17]
Pomeranz-Fritsch Benzaldehydes, 2,2-DialkoxyethylaminesStrong acid (e.g., H₂SO₄)IsoquinolinesAccess to diverse substitution patternsHarsh conditions, often low yields with original protocolHighly variable, can be low but improved with modifications
Pd-Catalyzed C-H Activation N-alkoxy benzamides, Alkynes/AllenesPd(II) catalyst, Oxidant (e.g., Ag₂CO₃)IsoquinolinonesHigh functional group tolerance, mild conditionsRequires directing group, catalyst cost53-87%[16]

IV. Case Studies: Synthesis of Bioactive Isoquinolines

The practical application of these synthetic methods is best illustrated through their use in the total synthesis of naturally occurring and synthetically designed bioactive isoquinoline derivatives.

Case Study 1: Synthesis of Papaverine

Papaverine is a naturally occurring benzylisoquinoline alkaloid found in the opium poppy, known for its vasodilatory effects. Its synthesis often employs classical methods. A facile synthesis of papaverine can be achieved from papaveranol, which is synthesized via a modified Bischler-Napieralski reaction. The final step involves the deoxygenation of papaveranol.

Synthetic Workflow: Papaverine Synthesis

Papaverine Synthesis Start Homoveratrylamine + 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone Amidation Oxidative Amidation Start->Amidation Cyclization Bischler-Napieralski Cyclization Amidation->Cyclization Papaveraldine Papaveraldine Cyclization->Papaveraldine Reduction Reduction Papaveraldine->Reduction Papaveranol Papaveranol Reduction->Papaveranol Deoxygenation Deoxygenation (e.g., H₂/Pd-C) Papaveranol->Deoxygenation Papaverine Papaverine Deoxygenation->Papaverine

A Synthetic Route to Papaverine.

Case Study 2: Synthesis of Berberine

Berberine is a protoberberine alkaloid with a wide range of pharmacological activities, including antimicrobial and anticancer effects. Its total synthesis is a significant challenge that has been addressed through various strategies, including those that construct the isoquinoline core as a key step. The total synthesis of berberine has been accomplished via a multi-step sequence that can involve cyclization, condensation, and reduction reactions to build the complex tetracyclic framework.[18]

Case Study 3: Synthesis of an Isoquinoline-Based Anticancer Agent

The search for novel anticancer agents has led to the development of numerous synthetic isoquinoline derivatives. For example, 3-arylisoquinolines have shown a broad spectrum of antitumor activity.[6] The synthesis of these compounds often involves modern cross-coupling reactions to introduce the aryl group, followed by or integrated with the isoquinoline ring formation. The biological evaluation of these compounds against various cancer cell lines is a crucial step in the drug discovery process.[1][19]

V. Conclusion and Future Outlook

The synthesis of bioactive isoquinoline derivatives is a dynamic and evolving field. While classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain indispensable tools, modern transition-metal-catalyzed C-H activation strategies offer unprecedented efficiency and functional group compatibility. The continued development of novel synthetic methodologies, including greener and more sustainable approaches, will undoubtedly accelerate the discovery of new isoquinoline-based therapeutics.[20] By understanding the mechanistic underpinnings and practical considerations of these diverse synthetic routes, researchers are well-equipped to design and execute the synthesis of the next generation of bioactive isoquinoline derivatives.

References

Application Notes & Protocols: A Guide to Gram-Scale Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the gram-scale synthesis of functionalized isoquinolines using 5-Bromo-3-chloroisoquinoline as a versatile building block. Isoquinoline and its derivatives are a privileged class of nitrogen-containing heterocycles, serving as pivotal scaffolds in medicinal chemistry and materials science due to their broad spectrum of bioactivities and unique photophysical properties.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions for scaling up, and the causality behind experimental choices. We present a detailed, field-proven protocol for a gram-scale Suzuki-Miyaura cross-coupling reaction, a robust and widely applicable method for forming carbon-carbon bonds.[4][5] The protocol is designed to be a self-validating system, incorporating safety, reaction monitoring, purification, and troubleshooting to ensure reliable and reproducible results.

The Strategic Importance of this compound

The isoquinoline core is a fundamental component in numerous natural products and clinically approved drugs.[2][6] The inherent biological activities of these scaffolds, including anticancer, antiviral, and antibacterial properties, make them highly attractive targets in drug discovery.[1][6][7] this compound is a particularly valuable starting material for several reasons:

  • Orthogonal Reactivity: The presence of two different halogen atoms (bromine and chlorine) at distinct positions allows for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[8] This reactivity differential enables the selective modification at the C5 position while leaving the C3 position available for a subsequent, different coupling reaction, thus providing a pathway to complex, multi-substituted isoquinoline derivatives.

  • Versatility in Coupling Chemistry: This substrate is amenable to a wide array of powerful cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C alkyne formation), granting access to a vast chemical space.[5][9][10]

For this guide, we will focus on the Suzuki-Miyaura reaction due to its exceptional functional group tolerance, the commercial availability and stability of its boronic acid coupling partners, and its proven scalability.[4]

Experimental Design for Gram-Scale Synthesis

Scaling a reaction from milligram to gram quantities is not a linear process. It requires careful consideration of heat and mass transfer, reagent addition, and purification methods.

  • Reactor Setup: For gram-scale synthesis (5-20 g), a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermocouple for accurate temperature monitoring is essential. A mechanical stirrer is critical to ensure efficient mixing in the larger, potentially heterogeneous reaction mixture, preventing localized heating and promoting consistent reaction kinetics.

  • Catalyst System Selection: The choice of palladium catalyst and ligand is paramount. For the Suzuki coupling of an electron-deficient heterocyclic halide, a highly active catalyst system is required. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be challenging with heteroaryl halides.[8]

  • Solvent and Base: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. A mixture of an organic solvent (like 1,4-dioxane or toluene) and an aqueous basic solution is standard for Suzuki couplings.[4] The base, typically K₂CO₃, K₃PO₄, or Cs₂CO₃, plays a crucial role in the transmetalation step of the catalytic cycle.[5] For gram-scale work, K₃PO₄ is often a good choice as it is effective and easy to handle.

  • Purification Strategy: While column chromatography is the workhorse of small-scale purification, it becomes cumbersome and generates significant waste at the gram scale.[11][12] Whenever possible, crystallization or distillation are the preferred methods.[13] For many solid isoquinoline products, crystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Assemble Glassware (3-neck RBF, condenser, mech. stirrer) B Dry glassware (oven or flame-dry) A->B C Charge with Reagents (this compound, Boronic Acid, Base) B->C D Inert Atmosphere (Purge with N2/Ar) C->D E Add Solvent & Catalyst System (Solvent, Pd-catalyst, Ligand) D->E F Heat to Reaction Temp (e.g., 90-100 °C) E->F G Monitor Reaction (TLC or LC-MS) F->G H Cool to RT & Quench G->H I Phase Separation (Add water & organic solvent) H->I J Extract Aqueous Layer I->J K Combine Organic Layers (Wash with brine, dry over Na2SO4) J->K L Concentrate in vacuo K->L M Purify Crude Product (Crystallization or Chromatography) L->M N Characterize Product (NMR, MS, mp) M->N

Caption: Gram-Scale Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Gram-Scale Synthesis of 5-Phenyl-3-chloroisoquinoline

This protocol describes the selective Suzuki-Miyaura coupling at the C5-Br position of this compound.

Materials & Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
This compound10.0 g (41.2 mmol, 1.0 equiv)Starting Material
Phenylboronic Acid6.05 g (49.6 mmol, 1.2 equiv)Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂)92 mg (0.41 mmol, 1 mol%)Catalyst Precursor
SPhos338 mg (0.82 mmol, 2 mol%)Ligand
Potassium Phosphate (K₃PO₄)17.5 g (82.4 mmol, 2.0 equiv)Base
1,4-Dioxane150 mLSolvent
Deionized Water30 mLSolvent
500 mL Three-neck round-bottom flask1Reaction Vessel
Mechanical Stirrer1Agitation
Reflux Condenser & Nitrogen Inlet1Control atmosphere and temperature
Thermocouple & Heating Mantle1Temperature control
Standard GlasswareSeparatory funnel, beakers, flasks, filtration app.Work-up and purification
Step-by-Step Procedure
  • Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser under a nitrogen atmosphere, and a thermocouple. Ensure the glassware is thoroughly dried.

  • Charging Reagents: To the flask, add this compound (10.0 g), phenylboronic acid (6.05 g), and potassium phosphate (17.5 g).

  • Inerting the System: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Adding Catalyst and Solvents: In a separate small beaker, briefly sonicate or swirl palladium(II) acetate (92 mg) and SPhos (338 mg) in 1,4-dioxane (150 mL) to form the active catalyst complex. Add this solution to the reaction flask via cannula, followed by the deionized water (30 mL).

  • Reaction: Begin vigorous stirring and heat the mixture to 95 °C using a heating mantle. Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (200 mL) and water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by crystallization. Dissolve the crude material in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Characterization: The final product, 5-Phenyl-3-chloroisoquinoline, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 80-95%.

Safety and Hazard Management

Handling halogenated organic compounds and transition metal catalysts requires strict adherence to safety protocols.[14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[15]

  • Ventilation: All operations involving solvents and halogenated compounds must be performed in a certified chemical fume hood to avoid inhalation of vapors.[14]

  • Reagent Handling: Palladium catalysts are toxic and should be handled with care. Avoid creating dust. Halogenated isoquinolines are irritants and potentially toxic; avoid skin and eye contact.[16]

  • Waste Disposal: Halogenated solvent waste must be collected in designated, properly labeled containers.[17] Solid waste containing palladium should also be disposed of according to institutional guidelines.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient base; poor quality reagents; insufficient temperature.Use fresh, high-purity reagents. Ensure the catalyst and ligand are handled under inert conditions. Check temperature calibration. Consider a different ligand/base combination.
Formation of Side Products Protodeboronation of boronic acid; homocoupling of boronic acid; reaction at C-Cl.Ensure a thoroughly deoxygenated system to minimize homocoupling. Do not run the reaction for an excessively long time. The C-Cl coupling is generally much slower but can occur at high temperatures or with very active catalysts.
Difficult Purification Product is an oil; impurities co-crystallize.If crystallization fails, gram-scale column chromatography may be necessary.[11] Alternatively, try a different crystallization solvent system or a salt formation/liberation sequence if the product is basic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the selective Suzuki-Miyaura cross-coupling of 5-Bromo-3-chloroisoquinoline. This molecule presents a common challenge in medicinal chemistry: how to selectively functionalize one carbon-halogen bond in the presence of another. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Scientific Foundation

This section addresses the core principles governing the selective coupling on a di-halo-substituted heterocyclic system.

Q1: What is the fundamental principle behind achieving selective Suzuki coupling on this compound?

A1: The ability to achieve selective coupling hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This reactivity is primarily dictated by the bond dissociation energies, which influence the rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the aryl halide to the Palladium(0) catalyst.[1][2]

The general reactivity trend for halogens in oxidative addition is: I > Br > OTf >> Cl .[1][3] The C-Br bond is weaker and more electron-rich than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Pd(0) complex. By carefully selecting the catalyst, ligand, base, and reaction temperature, we can exploit this kinetic difference to favor C-C bond formation exclusively at the C5-Br position while leaving the C3-Cl position intact for subsequent transformations.

Q2: What is the catalytic cycle for the Suzuki-Miyaura reaction?

A2: The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the isoquinoline, forming a Pd(II) intermediate. This is typically the rate-determining step.[4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this transfer.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination prod_ArR Ar-R' (Product) ArPdR->prod_ArR sub_ArX Ar-X (this compound) sub_ArX->ArPdX sub_Boronic R'-B(OH)₂ + Base sub_Boronic->ArPdR Low_Conversion_Troubleshooting Start Low / No Conversion Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge Flask) Start->Check_Inert Check_Reagents Check Reagent Quality (Fresh Catalyst/Ligand, Pure Boronic Acid) Check_Inert->Check_Reagents If still low Check_Solubility Assess Reagent Solubility (Is the base dissolved?) Check_Reagents->Check_Solubility If still low Check_Temp Review Reaction Temperature (Is it optimal for the catalyst?) Check_Solubility->Check_Temp If still low Success Improved Conversion Check_Temp->Success Optimization

References

Preventing side reactions in Buchwald-Hartwig amination of 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination, specifically focusing on the chemoselective functionalization of 5-Bromo-3-chloroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity and side reactions when working with dihaloheterocyclic substrates.

Our goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize this powerful C-N bond-forming reaction.

Frequently Asked Questions (FAQs): The Fundamentals of Selectivity

This section addresses foundational questions regarding the challenges and mechanistic principles governing the selective amination of this compound.

Q1: Why is chemoselectivity a primary challenge with this compound?

A1: The core challenge lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[1] For this compound, the C-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the stronger, less reactive C-Cl bond.[2] The primary goal is to exploit this inherent reactivity difference to achieve selective amination at the C5-position (bromo) while leaving the C3-position (chloro) untouched for subsequent diversification.

Q2: What are the most common side reactions observed in this specific amination?

A2: Beyond incomplete conversion, two major side reactions typically plague this transformation:

  • Hydrodehalogenation: This is the replacement of a halogen (in this case, primarily bromine) with a hydrogen atom, yielding 3-chloroisoquinoline. This can occur through several mechanisms, including a competing reaction where an intermediate palladium-amido complex undergoes β-hydride elimination or reaction with palladium-hydride species generated in the catalytic cycle.[3][4][5]

  • Double Amination: Although the C-Cl bond is less reactive, under harsh conditions (e.g., high temperatures, prolonged reaction times, or with a highly active catalyst system), a second amination can occur at the C3 position, leading to the undesired 3,5-diaminated isoquinoline product.[2]

Q3: How does the choice of phosphine ligand influence selectivity?

A3: The ligand is arguably the most critical parameter for controlling selectivity and suppressing side reactions.[6] Sterically bulky, electron-rich monodentate biarylphosphine ligands (often called "Buchwald ligands") are paramount.[3][7] Their role is twofold:

  • Promoting Reductive Elimination: Their steric bulk accelerates the final, product-forming reductive elimination step. This ensures the desired C-N bond is formed quickly, minimizing the lifetime of intermediates that could otherwise decompose via side reactions like hydrodehalogenation.[3][8]

  • Enhancing Catalyst Activity: Their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition to the C-Br bond. Modern ligands are designed to favor the formation of the catalytically active monoligated palladium species.[3]

Q4: What is the role of the base, and can it cause side reactions?

A4: The base is essential for deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[9][10] However, the choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are common, but they can promote side reactions if the substrate has base-sensitive functional groups.[11] Furthermore, the physical properties of inorganic bases can impact reproducibility; their particle size and tendency to clump can affect the reaction rate.[1]

Troubleshooting Guide: From Problem to Solution

This guide provides direct answers to specific experimental issues, outlining the probable cause and offering a clear, actionable solution grounded in mechanistic principles.

Problem 1: My primary side product is hydrodehalogenation (loss of bromine).

  • Probable Cause: The rate of reductive elimination is slow relative to competing hydrodehalogenation pathways. This can be exacerbated by high temperatures or a suboptimal ligand that does not sufficiently promote the desired C-N bond formation.

  • Solution:

    • Switch to a Bulkier Ligand: Transition from older generation ligands (e.g., P(o-tolyl)₃) or even smaller biaryl ligands to more sterically demanding ones. Ligands like XPhos , RuPhos , or BrettPhos are specifically designed to accelerate reductive elimination.[7][12]

    • Lower the Reaction Temperature: Hydrodehalogenation often has a higher activation energy than the desired amination. Reducing the temperature (e.g., from 110 °C to 80-90 °C) can significantly suppress this side reaction. Monitor the reaction for a longer period to ensure complete conversion of the starting material.

    • Ensure Anhydrous & Anaerobic Conditions: Water can be a proton source for hydrodehalogenation. Ensure solvents are anhydrous and the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).

Problem 2: I am observing significant amounts of the di-aminated product.

  • Probable Cause: The reaction conditions are too harsh, overcoming the reactivity barrier for oxidative addition into the C-Cl bond. This is common with excessively high temperatures, very long reaction times, or a catalyst system that is too active.

  • Solution:

    • Reduce Reaction Temperature and Time: This is the most straightforward approach. Monitor the reaction by TLC or LC-MS and stop it as soon as the 5-bromo starting material is consumed.

    • Use a Less Forcing Base: While strong bases are often needed, consider screening slightly weaker bases like K₃PO₄ or Cs₂CO₃, which may provide sufficient reactivity for the C-Br bond without promoting C-Cl activation.[13]

    • Select a Ligand with Optimized Sterics: While bulky ligands are good, an extremely active ligand might be detrimental. If using a highly active ligand like tBuBrettPhos, consider switching to a slightly less active but still effective option like XPhos or SPhos to widen the selectivity window.

Problem 3: The reaction is stalled or shows very low conversion.

  • Probable Cause: This can stem from several issues: catalyst deactivation, poor reagent quality, or an insufficiently active catalyst system for the specific amine being used.

  • Solution:

    • Verify Catalyst and Reagent Quality: Use a fresh bottle of palladium precatalyst and ligand. Ensure the base (especially NaOtBu) is not old or degraded. Solvents must be anhydrous and degassed, as oxygen can deactivate the Pd(0) catalyst.[2]

    • Use a Palladium Precatalyst: Instead of sources like Pd(OAc)₂, which require an in-situ reduction step, use a well-defined Pd(II) precatalyst (e.g., a G3 or G4 palladacycle). These form the active Pd(0) species more cleanly and efficiently upon exposure to base.[1]

    • Increase Ligand-to-Palladium Ratio: A common starting point is a 1:1 to 1.2:1 ligand-to-palladium ratio. If catalyst decomposition is suspected, increasing this to 2:1 can sometimes stabilize the catalyst.

    • Check Amine Purity: Impurities in the amine coupling partner can act as catalyst poisons. Purify the amine if its quality is questionable.

Visual Guides & Workflows

The Buchwald-Hartwig Catalytic Cycle and Competing Side Reactions

The following diagram illustrates the desired catalytic cycle for monoamination and the key off-cycle pathways that lead to common impurities.

Buchwald_Hartwig_Cycle cluster_reagents Inputs Pd0 L-Pd(0) Active Catalyst OA_Complex Aryl-Pd(II)-Br Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [Aryl-Pd(II)-Amine]+ Complex OA_Complex->Amine_Complex + Amine Amido_Complex Aryl-Pd(II)-Amido Complex Amine_Complex->Amido_Complex + Base - H-Base+ Amido_Complex:e->Pd0:w Reductive Elimination Product Desired Product Amido_Complex->Product PdH_Species L-Pd(II)-H Species Amido_Complex->PdH_Species β-Hydride Elimination ArylHalide 5-Bromo-3-chloro- isoquinoline Amine R2NH Base Base Hydrodehalogenation Hydrodehalogenation (Side Product) PdH_Species->Hydrodehalogenation + Proton Source

Caption: Catalytic cycle for selective amination and the hydrodehalogenation side pathway.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve common experimental issues.

Troubleshooting_Flowchart start Reaction Outcome Unsatisfactory check_conversion Low Conversion? start->check_conversion yes_conversion Yes check_conversion->yes_conversion Yes no_conversion No check_conversion->no_conversion No check_side_products Major Side Products Observed? yes_side Yes check_side_products->yes_side Yes no_side No (Clean Baseline) check_side_products->no_side No sol_catalyst Use Precatalyst Check Reagent Purity Increase Temperature Cautiously yes_conversion->sol_catalyst no_conversion->check_side_products end Reaction Optimized sol_catalyst->end identify_side_product Identify Side Product yes_side->identify_side_product no_side->sol_catalyst is_hydro Hydrodehalogenation? identify_side_product->is_hydro is_di Di-amination? identify_side_product->is_di sol_hydro Use Bulkier Ligand (e.g., XPhos, RuPhos) Lower Temperature is_hydro->sol_hydro Yes sol_di Lower Temperature Reduce Reaction Time Screen Weaker Base is_di->sol_di Yes sol_hydro->end sol_di->end

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Optimized Protocol and Parameter Recommendations

This section provides a robust starting protocol for the selective monoamination of this compound, followed by a table summarizing key parameter choices.

Step-by-Step Protocol for Selective C-Br Amination

This protocol is a general guideline. Molar equivalents and reaction time may need optimization for your specific amine.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv).

    • Add the phosphine ligand (e.g., XPhos, 0.012-0.024 equiv). Note: Precatalysts already contain the ligand, but additional free ligand can sometimes be beneficial.

    • Add the base (e.g., NaOtBu or K₃PO₄, 2.0-2.5 equiv).

  • Reaction Assembly (Inert Atmosphere):

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon is preferred) three times.

    • Under a positive pressure of inert gas, add the amine coupling partner (1.1-1.3 equiv). If the amine is a solid, it can be added in step 1.

    • Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to a concentration of ~0.1 M). The solvent should be purged with Argon for at least 30 minutes prior to use.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (a starting point of 90-100 °C is recommended).

    • Stir the reaction vigorously for the required time (typically 4-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel to isolate the desired mono-aminated product.

Table of Recommended Reaction Parameters
ParameterRecommended ChoiceRationale & Justification
Palladium Source G3/G4 Palladacycle PrecatalystsProvides rapid, reliable generation of the active Pd(0) catalyst, leading to more reproducible results than sources like Pd₂(dba)₃ or Pd(OAc)₂.[1]
Ligand XPhos or RuPhos These are sterically demanding, electron-rich biaryl phosphine ligands that are proven to accelerate reductive elimination, suppressing hydrodehalogenation.[3][7]
Base K₃PO₄ or Cs₂CO₃ (first choice)NaOtBu (if weaker bases fail)Weaker inorganic bases often provide a wider window for selectivity between C-Br and C-Cl bonds.[13] NaOtBu is more reactive but increases the risk of side reactions.[11]
Solvent Toluene or 1,4-DioxaneThese are standard, relatively non-polar aprotic solvents for this reaction. They must be anhydrous and degassed to prevent catalyst deactivation.[14]
Temperature 80 - 100 °CThis range is typically sufficient for activating the C-Br bond without promoting significant C-Cl activation or hydrodehalogenation. Start lower and increase only if needed.
Atmosphere Argon or NitrogenEssential for preventing oxidative degradation of the Pd(0) catalyst and phosphine ligand.[2]

References

Technical Support Center: Purification of Crude 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Bromo-3-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important synthetic intermediate. As a key building block in medicinal chemistry and agrochemical research, obtaining high-purity this compound is critical for the success of subsequent synthetic steps.[1] This document provides a comprehensive resource in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and offers systematic solutions.

Question 1: My column chromatography separation is poor, and I'm observing co-elution of my product with impurities. How can I improve the separation?

Answer:

Poor separation during column chromatography is a frequent challenge, often stemming from an inappropriate solvent system or improper column packing. Here is a systematic approach to optimize your separation:

1. Thorough TLC Analysis: Before attempting column chromatography, it is crucial to perform a thorough Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.

  • Initial Solvent Screening: Start with a relatively non-polar solvent system, such as a mixture of hexane and ethyl acetate. A good starting point for many heterocyclic compounds is a 9:1 or 8:2 hexane:ethyl acetate mixture.[2]

  • Adjusting Polarity:

    • If your product and impurities have very high Rf values (run near the solvent front), your mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

    • If the spots remain at the baseline (low Rf), the eluent is not polar enough. Gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

  • Target Rf Value: Aim for a solvent system that provides an Rf value of approximately 0.2-0.3 for your desired product, with clear separation from other spots.

2. Column Packing and Loading:

  • Proper Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A slurry packing method is generally recommended.

  • Dry Loading: For compounds that are not highly soluble in the initial eluent, consider a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often results in a more concentrated starting band and better separation.[3]

3. Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution can be highly effective. Start with a low-polarity mobile phase to elute the less polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

4. Alternative Stationary Phases: While silica gel is the most common stationary phase, it is acidic and can sometimes cause degradation of sensitive compounds. If you suspect this is an issue, consider using a less acidic stationary phase like neutral alumina.[3]

Question 2: My purified this compound is a yellow solid, but I expect it to be an off-white powder. What is causing the color, and how can I remove it?

Answer:

A yellow coloration in the final product often indicates the presence of persistent, colored impurities, which may not be easily visible by TLC if they are present in small quantities.

1. Potential Sources of Color:

  • Residual Palladium Catalyst: If your synthesis involved a palladium-catalyzed cross-coupling reaction, residual palladium species can impart a yellow or dark color to the product.

  • Oxidized Impurities: Some organic impurities can oxidize upon exposure to air, leading to colored byproducts.

  • Nitrated Byproducts: If the synthesis involved nitrating conditions, even trace amounts of nitrated aromatic impurities can be highly colored.

2. Decolorization Techniques:

  • Activated Carbon Treatment: Dissolve your product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of Celite® to remove the carbon. The activated carbon will adsorb many colored impurities. Be aware that this can sometimes lead to a loss of the desired product as well.

  • Recrystallization: A carefully chosen recrystallization can be very effective at excluding colored impurities. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the colored impurity remains in the mother liquor.

  • Washing with a Reducing Agent: If you suspect the color is due to oxidation, washing the organic solution of your product with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite, can sometimes help.

Question 3: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially with compounds that have relatively low melting points or when the cooling process is too rapid.

1. Troubleshooting "Oiling Out":

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. A gradual decrease in temperature encourages the formation of an ordered crystal lattice.

  • Solvent System Modification:

    • Add More of the "Good" Solvent: The solvent in which your compound is more soluble is often referred to as the "good" solvent. If your compound oils out, try adding a small amount more of this solvent to the hot mixture to ensure it is fully dissolved before cooling.

    • Use a Different Solvent Pair: Experiment with different solvent pairs. Common choices for halogenated aromatic compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[4][5] The key is to find a pair where your compound is soluble in one solvent and insoluble in the other, and the two solvents are miscible.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude this compound reaction mixture?

A1: The impurities will largely depend on the synthetic route. If a Vilsmeier-Haack type reaction is used to introduce the chloro and formyl groups (which is then converted to the chloro-isoquinoline), common impurities can include:

  • Unreacted Starting Materials: Depending on the specific precursors.

  • Isomeric Products: In the bromination of the isoquinoline core, the formation of other bromo-isomers, such as 8-bromoisoquinoline, can occur and may be difficult to separate due to similar polarities.[6]

  • Over-brominated Products: The formation of di-brominated species is a possibility if an excess of the brominating agent is used.[6]

  • Hydrolyzed Byproducts: Incomplete conversion or hydrolysis of intermediates in a Vilsmeier-Haack reaction can lead to aldehyde or other related impurities.

  • Reagents from the Vilsmeier-Haack Reaction: Residual DMF and phosphorus-containing byproducts may be present.[7][8]

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for column chromatography is a non-polar to moderately polar solvent system. Based on the structure (a halogenated aromatic heterocycle), a mixture of hexane and ethyl acetate is a logical first choice. Begin with a high ratio of hexane to ethyl acetate (e.g., 95:5 or 90:10) and gradually increase the polarity based on TLC analysis. Dichloromethane can also be used as a co-solvent. For similar brominated isoquinolines, mixtures of dichloromethane and diethyl ether have also been reported to be effective.[6]

Q3: What are some suitable solvent systems for the recrystallization of this compound?

A3: Finding the ideal recrystallization solvent often requires some experimentation. Given that this compound is a solid, recrystallization is a viable purification method. Here are some solvent systems to try:

  • Single Solvents: Ethanol, methanol, or isopropanol. The product is soluble in these organic solvents.[3]

  • Solvent Pairs:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.

    • Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent.

    • Toluene/Heptane: This is another common solvent pair for aromatic compounds.[6]

Q4: How can I monitor the purity of my this compound during and after purification?

A4: The purity of your compound can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to assess the number of components in your crude mixture and in your purified fractions. A pure compound should ideally show a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your product and to identify the presence of impurities. The absence of unexpected peaks in the NMR spectrum is a good indicator of high purity.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point.

Data Summary and Experimental Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodRecommended Solvent System (Starting Point)Rationale
Column Chromatography Hexane:Ethyl Acetate (95:5 to 80:20)Good for separating moderately polar compounds from non-polar and highly polar impurities.
Dichloromethane:Diethyl Ether (9:1 to 6:1)An alternative system that has been shown to be effective for similar brominated isoquinolines.[6]
Recrystallization Ethanol or MethanolThe product is soluble in these solvents, allowing for single-solvent recrystallization.[3]
Ethanol/WaterA common solvent-antisolvent pair for moderately polar organic compounds.
Toluene/HeptaneEffective for aromatic compounds.[6]
Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in the troubleshooting section.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then adsorb onto a small amount of silica for dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes persistently cloudy.

  • Redissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and then dry them under vacuum.

Visualizing the Purification Workflow

PurificationWorkflow cluster_prep Initial Assessment cluster_purification Purification Strategy cluster_column Column Chromatography Workflow cluster_recrystallization Recrystallization Workflow cluster_final Final Product crude Crude this compound tlc TLC Analysis crude->tlc Spot column Column Chromatography tlc->column Inseparable by Recrystallization recrystallization Recrystallization tlc->recrystallization Solid with Suitable Solvent packing Pack Column loading Load Sample packing->loading elution Elute with Solvent Gradient loading->elution fractions Collect & Analyze Fractions elution->fractions pure_product Pure this compound fractions->pure_product dissolve Dissolve in Hot Solvent cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter dry Dry Product filter->dry dry->pure_product analysis Purity Analysis (NMR, MS, MP) pure_product->analysis

Caption: A workflow diagram for the purification of this compound.

References

Overcoming low yields in the synthesis of 5-Bromo-3-chloroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for overcoming low yields and other common challenges in the synthesis of 5-Bromo-3-chloroisoquinoline derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind each step to enable logical problem-solving and optimization of your synthetic routes.

Introduction: The Synthetic Challenge

The synthesis of this compound derivatives is a multi-step process that often presents significant challenges in achieving high yields and purity. The introduction of two different halogens at specific positions on the isoquinoline core requires careful control of reaction conditions to manage regioselectivity and prevent the formation of undesired side products. This guide will focus on a common and practical synthetic pathway, addressing the potential pitfalls at each stage.

A prevalent and logical synthetic route involves the initial bromination of the isoquinoline core at the 5-position, followed by the introduction of a chlorine atom at the 3-position. This is often achieved by first converting the 5-bromoisoquinoline intermediate into a 3-substituted precursor, such as a hydroxyl or amino group, which can then be readily converted to the desired chloro functionality.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Part 1: Synthesis of 5-Bromoisoquinoline

Question 1: My bromination of isoquinoline is resulting in a low yield of 5-bromoisoquinoline and a mixture of isomers (e.g., 8-bromoisoquinoline). How can I improve the regioselectivity and overall yield?

Answer: Achieving high regioselectivity for the 5-position during the electrophilic bromination of isoquinoline is a common challenge. The electronic nature of the isoquinoline ring directs bromination to both the 5- and 8-positions.

Causality & Solution:

  • Reaction Conditions: The choice of brominating agent and reaction temperature are critical for controlling regioselectivity. Direct bromination with liquid bromine often leads to a mixture of isomers and can be difficult to control.[1]

    • Recommendation: Employ N-Bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid like concentrated sulfuric acid. This method has been shown to favor the formation of 5-bromoisoquinoline.[2][3]

  • Temperature Control: The reaction is highly temperature-sensitive. Higher temperatures can lead to the formation of the undesired 8-bromo isomer and other side products.

    • Recommendation: Maintain a low reaction temperature, typically between -25°C and -15°C, during the addition of NBS and for the duration of the reaction.[1][2] Careful monitoring of the internal temperature is crucial.

  • Purity of Reagents: The purity of NBS is important for achieving high yields and minimizing side reactions.

    • Recommendation: Use freshly recrystallized NBS for the best results. Impurities in NBS can lead to incomplete reactions or the formation of byproducts.[2]

  • Work-up Procedure: The work-up is critical for isolating the product and removing acidic residues.

    • Recommendation: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice. The pH should then be adjusted to approximately 9 with a base like aqueous ammonia to precipitate the product.[2]

Part 2: Synthesis of this compound

There are two primary routes for the introduction of the 3-chloro substituent: via a 5-bromoisoquinolin-3(2H)-one intermediate or through a Sandmeyer reaction from 5-bromo-3-aminoisoquinoline.

Route A: Via 5-Bromoisoquinolin-3(2H)-one

Question 2: I am struggling with the synthesis of 5-bromoisoquinolin-3(2H)-one. What are the common pitfalls?

Answer: The synthesis of the isoquinolinone intermediate can be challenging. A common route involves the oxidation of 5-bromoisoquinoline.

Causality & Solution:

  • Oxidizing Agent: The choice of oxidizing agent is crucial. Harsh oxidizing agents can lead to ring-opening or over-oxidation.

    • Recommendation: A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the N-oxide, which can then be rearranged to the isoquinolinone.

  • Reaction Conditions: The reaction conditions for the rearrangement of the N-oxide need to be carefully controlled.

    • Recommendation: The rearrangement can be facilitated by heating the N-oxide in acetic anhydride.

Question 3: My chlorination of 5-bromoisoquinolin-3(2H)-one with phosphorus oxychloride (POCl₃) is giving a low yield of the desired this compound. What can I do to improve this?

Answer: The conversion of the isoquinolinone to the 3-chloroisoquinoline is a critical step that can suffer from low yields due to incomplete reaction or side product formation.

Causality & Solution:

  • Reagent Stoichiometry and Purity: An insufficient amount of POCl₃ or the presence of moisture can lead to an incomplete reaction.

    • Recommendation: Use a significant excess of freshly distilled POCl₃ as both the reagent and solvent. Ensure all glassware is thoroughly dried to prevent hydrolysis of the POCl₃. The presence of phosphorus pentachloride (PCl₅) can sometimes improve the yield by acting as a dehydrating agent and promoting the chlorination.[4]

  • Reaction Temperature and Time: The reaction typically requires heating to proceed to completion.

    • Recommendation: The reaction mixture should be heated to reflux for several hours. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Work-up Procedure: The work-up of reactions involving POCl₃ must be performed with extreme caution due to the exothermic reaction with water.

    • Recommendation: After the reaction is complete, the excess POCl₃ should be removed under reduced pressure. The residue should then be carefully quenched by slowly adding it to a mixture of ice and a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to neutralize the acidic byproducts.

Route B: Via Sandmeyer Reaction

Question 4: I am attempting the Sandmeyer reaction starting from 5-bromo-3-aminoisoquinoline, but the yield of this compound is very low. What are the critical parameters for this reaction?

Answer: The Sandmeyer reaction is a powerful method for converting an amino group to a chloro group, but it is sensitive to several experimental parameters.

Causality & Solution:

  • Diazotization Step: The formation of the diazonium salt is the first and most critical step. The diazonium salt can be unstable at higher temperatures.

    • Recommendation: The diazotization should be carried out at a low temperature, typically between 0°C and 5°C, using sodium nitrite in the presence of a strong acid like hydrochloric acid.[5] Maintaining this temperature range is crucial for the stability of the diazonium salt.

  • Copper(I) Chloride Catalyst: The quality and preparation of the copper(I) chloride catalyst are important for the success of the reaction.

    • Recommendation: Use freshly prepared or high-purity copper(I) chloride. The catalyst should be dissolved in concentrated hydrochloric acid to form the active species.[5]

  • Decomposition of the Diazonium Salt: The decomposition of the diazonium salt to form the final product needs to be controlled.

    • Recommendation: The cold diazonium salt solution should be added slowly to the copper(I) chloride solution. After the initial vigorous nitrogen evolution subsides, the reaction mixture can be gently warmed (e.g., to 60°C) to ensure complete decomposition.[5]

Part 3: Purification

Question 5: I am having difficulty purifying the final this compound product. Column chromatography is not giving a clean separation. What are my options?

Answer: The purification of di-halogenated isoquinolines can be challenging due to the similar polarities of the product and potential side products, such as isomers or starting materials.

Causality & Solution:

  • Chromatography Conditions: Standard silica gel chromatography with common solvent systems may not provide adequate separation.

    • Recommendation: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) may be effective. For challenging separations, consider using a different stationary phase, such as alumina, or employing reverse-phase HPLC.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: The choice of solvent is critical for successful recrystallization. You are looking for a solvent (or solvent mixture) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for the recrystallization of halogenated aromatic compounds include ethanol, methanol, ethyl acetate/hexanes, and toluene.[6]

  • Acid-Base Extraction: Isoquinolines are basic and can be protonated with acid. This property can be exploited for purification.

    • Recommendation: Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: Common side products can include:

  • Isomeric Products: 8-Bromo-3-chloroisoquinoline if the initial bromination is not well-controlled.

  • Di-brominated or Di-chlorinated Products: If the halogenation steps are too harsh or run for too long.

  • Hydroxylated Byproducts: If moisture is present during the chlorination with POCl₃, the corresponding isoquinolinone may be regenerated.

  • Starting Materials: Incomplete reactions will lead to the presence of starting materials in the crude product.

Q2: Can I perform a one-pot synthesis of this compound?

A2: While a one-pot synthesis is theoretically possible, it would be extremely challenging to control the regioselectivity and prevent the formation of multiple side products. A stepwise approach with purification of the intermediates is highly recommended to ensure the purity of the final product.

Q3: What are the safety precautions I should take when working with POCl₃?

A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching the reaction, add the reaction mixture slowly to a large excess of ice with vigorous stirring.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline[2]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 8 mL per 1 g of isoquinoline).

  • Addition of Isoquinoline: Cool the sulfuric acid to 0°C in an ice bath. Slowly add isoquinoline (1.0 eq) to the stirred acid, ensuring the temperature does not exceed 30°C.

  • Bromination: Cool the solution to -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (1.1 eq), previously recrystallized, in small portions, maintaining the temperature between -25°C and -20°C.

  • Reaction Monitoring: Stir the mixture at -20°C for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., ethyl acetate/hexanes 1:4).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to ~9 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

  • Extraction: Extract the aqueous suspension with diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Isoquinolinone

Step A: Synthesis of 5-Bromoisoquinolin-1(2H)-one

  • N-Oxide Formation: Dissolve 5-bromoisoquinoline (1.0 eq) in dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at room temperature. Stir for 30 minutes.

  • Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Rearrangement: Dissolve the crude N-oxide in acetic anhydride and heat under reflux for 1 hour.

  • Purification: After cooling, pour the mixture into water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Step B: Chlorination of 5-Bromoisoquinolin-1(2H)-one

  • Reaction Setup: In a flame-dried round-bottom flask, add 5-bromoisoquinolin-1(2H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, e.g., 10 eq).

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Quenching: Slowly and cautiously add the residue to a stirred mixture of crushed ice and a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Data Presentation

Reaction StepStarting MaterialReagentsTypical Yield (%)Key Parameters to Control
Bromination IsoquinolineNBS, H₂SO₄45-55%Temperature (-25 to -15°C), Purity of NBS
Chlorination (from Isoquinolinone) 5-Bromoisoquinolin-3(2H)-onePOCl₃60-70%Anhydrous conditions, excess POCl₃, reflux temperature
Chlorination (Sandmeyer) 5-Bromo-3-aminoisoquinolineNaNO₂, HCl, CuCl50-65%Diazotization temperature (0-5°C), purity of CuCl

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow cluster_bromination Troubleshoot Bromination cluster_chlorination Troubleshoot Chlorination cluster_isoquinolinone Isoquinolinone Route cluster_sandmeyer Sandmeyer Route Start Low Yield of this compound Check_Bromination Step 1: Bromination Yield and Purity Check Start->Check_Bromination Check_Chlorination Step 2: Chlorination Yield and Purity Check Check_Bromination->Check_Chlorination If yield/purity is good B_Temp Temperature Control (-25 to -15°C) Check_Bromination->B_Temp If low yield/purity B_Reagent NBS Purity and Stoichiometry Check_Bromination->B_Reagent If low yield/purity B_Workup Proper Quenching and pH Adjustment Check_Bromination->B_Workup If low yield/purity C_Route Choice of Route: Isoquinolinone vs. Sandmeyer Check_Chlorination->C_Route If low yield/purity Bromination_OK Bromination Step Optimized Bromination_OK->Check_Chlorination Chlorination_OK Chlorination Step Optimized B_Temp->Bromination_OK B_Reagent->Bromination_OK B_Workup->Bromination_OK C_POCl3 Anhydrous Conditions Excess POCl₃ C_Route->C_POCl3 S_Diaz Diazotization Temperature (0-5°C) C_Route->S_Diaz C_Temp Reflux Temperature and Time C_POCl3->C_Temp C_Temp->Chlorination_OK S_CuCl Purity and Activity of CuCl S_Diaz->S_CuCl S_CuCl->Chlorination_OK Synthetic_Pathway cluster_alternative Alternative Route Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline NBS, H₂SO₄ -20°C 5-Bromoisoquinolin-3(2H)-one 5-Bromoisoquinolin-3(2H)-one 5-Bromoisoquinoline->5-Bromoisoquinolin-3(2H)-one 1. m-CPBA 2. Ac₂O, Δ 5-Bromo-3-aminoisoquinoline 5-Bromo-3-aminoisoquinoline 5-Bromoisoquinoline->5-Bromo-3-aminoisoquinoline Nitration, Reduction, etc. This compound This compound 5-Bromoisoquinolin-3(2H)-one->this compound POCl₃, Δ 5-Bromo-3-aminoisoquinoline->this compound Sandmeyer Rxn (NaNO₂, HCl, CuCl)

References

Technical Support Center: Managing Temperature Control During the Bromination of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for managing temperature during the electrophilic bromination of 3-chloroisoquinoline. Mastering thermal control is paramount for achieving high regioselectivity, maximizing yield, and ensuring operational safety.

The Critical Role of Temperature: Beyond Simple Heating and Cooling

The bromination of an electron-deficient N-heterocycle like 3-chloroisoquinoline is a nuanced electrophilic aromatic substitution (EAS). Unlike more activated systems, this reaction requires careful management of reaction parameters, with temperature being the most critical variable. The outcome of the synthesis is dictated by a delicate interplay between reaction kinetics and thermodynamics, both of which are profoundly influenced by thermal conditions.

  • Controlling Exothermicity: Bromination reactions are frequently exothermic.[1] The formation of new C-Br and H-Br bonds releases significant energy. Without proper thermal management, this can lead to a rapid increase in temperature, a condition known as thermal runaway.[2] A runaway reaction can cause solvent to boil, degrade reagents and products, and create significant safety hazards.[2][3] The primary goal of temperature control is to dissipate this reaction heat effectively to maintain stable, predictable conditions.[4]

  • Dictating Regioselectivity: Temperature is a key factor that influences the regioselectivity of many bromination reactions.[1] In the context of 3-chloroisoquinoline, multiple positions on the aromatic rings are susceptible to electrophilic attack. These different reaction pathways have distinct activation energies.

    • Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control. The major product will be the one formed via the pathway with the lowest activation energy—the product that forms the fastest.[1][5] This is often the desired, more regioselective outcome.

    • Thermodynamic Control (High Temperature): At elevated temperatures, the system has sufficient energy to overcome higher activation barriers and sample different pathways. The reaction may become reversible, leading to an equilibrium mixture of products that reflects their relative stabilities.[1] The most thermodynamically stable isomer will predominate, which may not be the target compound.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding temperature management for this specific transformation.

Q1: My reaction temperature is increasing uncontrollably after adding the brominating agent. What is happening? A1: You are experiencing a reaction exotherm that is overwhelming your cooling system's capacity. This is a sign of a potential thermal runaway.[2] The root cause is typically the addition of the brominating agent too quickly. The rate of heat generation is exceeding the rate of heat removal.

Q2: What is the optimal temperature range for the bromination of 3-chloroisoquinoline? A2: The optimal temperature depends on the specific brominating agent and solvent used. However, to maximize regioselectivity, a low temperature is almost always preferable.[1] For many electrophilic aromatic brominations, starting temperatures between -10 °C and 0 °C are common. For highly reactive systems or to further enhance selectivity, temperatures as low as -78 °C may be required.[1]

Q3: How does my choice of brominating agent (e.g., elemental Bromine vs. N-Bromosuccinimide) affect temperature control? A3: The choice of reagent is critical.

  • Elemental Bromine (Br₂): Br₂ is a highly reactive and aggressive electrophile. Its reactions are often highly exothermic and difficult to control, requiring very slow addition and efficient cooling. It is also hazardous to handle.[6][7]

  • N-Bromosuccinimide (NBS): NBS is a solid and a milder source of electrophilic bromine, making it easier and safer to handle.[8][9] While reactions with NBS are still exothermic, the heat release is generally slower and more manageable compared to Br₂.[9] For substrates like 3-chloroisoquinoline, NBS, often activated by an acid, is a preferred reagent for achieving controlled bromination.[10][11]

Q4: Can the solvent choice impact the reaction's thermal profile and outcome? A4: Absolutely. The solvent not only dissolves the reactants but also acts as a heat sink to absorb the energy released.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat with a smaller temperature increase.

  • Polarity and Selectivity: The polarity of the solvent can significantly influence the regioselectivity of the bromination, potentially by stabilizing or destabilizing the charged intermediates of different reaction pathways.[12] It is advisable to screen different solvents to optimize for your specific substrate.[1]

Q5: I am observing a mixture of isomers. Is this directly related to poor temperature control? A5: Yes, it is highly likely. The formation of multiple products is a classic sign that the reaction is not regioselective. This often occurs when the temperature is too high, allowing the reaction to proceed through multiple pathways (thermodynamic control) rather than favoring the single, kinetically preferred pathway.[1][5] Lowering the reaction temperature is the first and most crucial step to improve selectivity.

Troubleshooting Guide: Diagnosing and Solving Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Uncontrolled Exotherm / Runaway Reaction 1. Brominating agent added too quickly.2. Inadequate cooling bath or inefficient stirring.3. Reaction scale is too large for the current cooling setup.1. Reduce Addition Rate: Add the brominating agent dropwise or portion-wise over a longer period. Use a syringe pump for precise, slow addition of liquids.2. Improve Heat Transfer: Ensure the reaction flask is sufficiently immersed in the cooling bath. Use a larger cooling bath and vigorous mechanical stirring to ensure uniform temperature distribution.3. Dilute the Reaction: Increasing the solvent volume can help dissipate heat more effectively.
Low Yield of Desired Product 1. Reaction temperature is too high, causing decomposition of starting material or product.2. Reaction temperature is too low, resulting in an impractically slow reaction rate.3. Incomplete reaction.1. Lower Temperature: Perform the reaction at a lower, more controlled temperature (e.g., start at 0 °C or -10 °C).2. Gradual Warming: After the initial low-temperature addition, allow the reaction to warm slowly to a slightly higher temperature (e.g., room temperature) to ensure it proceeds to completion.[1]3. Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS) to monitor the consumption of the starting material before quenching the reaction.
Poor Regioselectivity / Multiple Products 1. Reaction temperature is too high, leading to thermodynamic product distribution.[1]2. Incorrect choice of solvent or activating acid.1. Decrease Temperature Significantly: This is the most critical factor. Lowering the temperature favors the kinetically controlled product and enhances selectivity.[5][13]2. Solvent Screening: Test different solvents (e.g., acetonitrile, dichloromethane, trifluoroacetic acid) to find the optimal medium for your desired regioselectivity.[1]
Reaction Mixture Darkens or Forms Tar 1. Significant side reactions or decomposition are occurring.2. This is often a result of localized "hot spots" from adding the reagent too quickly or from an uncontrolled exotherm.1. Improve Mixing & Cooling: Use efficient mechanical stirring and ensure the cooling bath is robust.2. Slow Reagent Addition: Add the brominating agent very slowly and directly into the well-stirred part of the solution, avoiding contact with the flask walls.
Experimental Protocols and Data
Protocol 1: General Setup for Low-Temperature Bromination
  • Glassware: Use a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer or overhead mechanical stirrer, a digital thermometer to monitor the internal reaction temperature, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel or powder funnel.

  • Inert Atmosphere: Purge the entire apparatus with an inert gas (Nitrogen or Argon) to exclude atmospheric moisture, which can interfere with the reaction.

  • Cooling: Prepare a cooling bath (see Table 1) large enough to immerse the reaction flask to at least the level of the reaction mixture.

  • Procedure: Dissolve the 3-chloroisoquinoline in the chosen anhydrous solvent and cool the solution to the target temperature with vigorous stirring. Once the internal temperature is stable, begin the slow, portion-wise or dropwise addition of the brominating agent. Maintain the internal temperature within a narrow range (e.g., ±2 °C) throughout the addition.

Table 1: Common Laboratory Cooling Baths
Cooling Medium Achievable Temperature Range (°C) Notes
Ice / Water0 to 5Simple and effective for many reactions.
Ice / Saturated NaCl-20 to -10A common and inexpensive choice for sub-zero temperatures.[14]
Dry Ice / Acetonitrile-40Provides a stable low-temperature bath.[14]
Dry Ice / Acetone-78A standard for very low-temperature chemistry.[14]
Protocol 2: Example Bromination of 3-Chloroisoquinoline with NBS

Disclaimer: This is a representative protocol and must be adapted and optimized for specific research goals and scales. Always perform a thorough risk assessment before conducting any experiment.

  • Setup: In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve 3-chloroisoquinoline (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to -10 °C using an ice/salt bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -10 °C to 0 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Warming & Quench: Once the reaction is complete, allow the mixture to slowly warm to room temperature. Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to destroy any excess NBS.

  • Workup: Proceed with a standard aqueous workup and extraction, followed by purification via column chromatography or recrystallization.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the bromination of 3-chloroisoquinoline.

G start_node Start: Bromination of 3-Chloroisoquinoline check_result Analyze Reaction Outcome (TLC, LC-MS, NMR) start_node->check_result problem_low_yield Problem: Low Yield check_result->problem_low_yield Low Conversion or Decomposition problem_isomers Problem: Mixture of Isomers (Poor Selectivity) check_result->problem_isomers Poor Selectivity problem_runaway Problem: Uncontrolled Exotherm / Tar Formation check_result->problem_runaway Reaction Unstable success Success: High Yield & Selectivity check_result->success Desired Outcome solution_temp Action: LOWER Temperature (e.g., 0°C to -78°C) problem_low_yield->solution_temp If Decomposition problem_isomers->solution_temp Primary Cause solution_solvent Action: Screen Solvents (e.g., ACN, TFA) problem_isomers->solution_solvent Secondary Cause solution_rate Action: DECREASE Addition Rate (Use Syringe Pump) problem_runaway->solution_rate Primary Cause solution_stir Action: INCREASE Stirring Rate & Improve Cooling problem_runaway->solution_stir Secondary Cause solution_temp->start_node Re-run Experiment solution_rate->start_node Re-run Experiment solution_stir->start_node Re-run Experiment solution_solvent->start_node Re-run Experiment

Caption: Troubleshooting Decision Tree for Bromination.

References

Identifying and minimizing byproducts in reactions with 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-chloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile heterocyclic building block. As a bifunctional substrate with two distinct halogen atoms, this compound offers unique opportunities for sequential and site-selective functionalization. However, this reactivity profile also presents specific challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize common byproducts, thereby optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected difference in reactivity between the C5-Bromo and C3-Chloro substituents?

The reactivity of the two halogen atoms in this compound is significantly different, which is the basis for its utility in selective cross-coupling reactions.

  • C5-Bromo Bond : The Carbon-Bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, Buchwald-Hartwig, etc.) than the Carbon-Chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the oxidative addition step of the catalytic cycle more favorable for the bromide.

  • C3-Chloro Bond : The C3-position in the isoquinoline ring is part of the pyridine-like (electron-deficient) ring. While C-Cl bonds are typically less reactive than C-Br bonds in cross-coupling, the electronic nature of the 3-position makes this chlorine susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions (e.g., strong bases, high temperatures).[1]

This differential reactivity allows for a stepwise functionalization strategy: a palladium-catalyzed cross-coupling reaction can be performed selectively at the C5-Br position, leaving the C3-Cl position intact for a subsequent, potentially different, transformation.

Q2: What are the most common issues encountered when using this compound in cross-coupling reactions?

The most frequently observed problems are the formation of specific byproducts that reduce the yield of the desired product and complicate purification. These include:

  • Hydrodehalogenation (Dehalogenation) : The replacement of either the bromine or chlorine atom with a hydrogen atom.[2]

  • Homocoupling : The formation of a biaryl byproduct from the self-coupling of the boronic acid reagent in Suzuki reactions.[3]

  • Hydrolysis : Replacement of the C3-chloro group with a hydroxyl group to form the corresponding isoquinolin-3-one, especially under basic aqueous conditions.[4]

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the integrity of the reagent, it should be stored under an inert atmosphere at room temperature.[5][6] Halogenated aromatic compounds can be sensitive to light and moisture over long periods. While it is generally a stable solid, preventing exposure to strong bases or nucleophiles during storage is crucial to avoid degradation.

Troubleshooting Guide: Byproduct Identification & Minimization

This section addresses specific experimental problems, outlines their probable causes, and provides actionable solutions.

Problem 1: My LC-MS/GC-MS analysis shows a significant peak with a mass corresponding to the starting material minus bromine (M-Br+H) or chlorine (M-Cl+H).

This indicates that hydrodehalogenation (HDH) , often referred to as dehalogenation, is a major side reaction. This byproduct consumes your starting material and reduces the overall yield.[2]

Causality: The Mechanism of Dehalogenation

Dehalogenation in palladium-catalyzed cross-coupling reactions is typically mediated by a palladium-hydride (Pd-H) species. This species can arise from several sources within the reaction mixture:

  • The Base : Strong alkoxide bases (e.g., NaOEt, KOtBu) or hydroxides can act as hydride donors.[2]

  • The Solvent : Protic solvents like alcohols or even trace water can serve as a source of hydride.

  • Additives/Reagents : Boronic acids themselves or other reagents can sometimes decompose to generate hydride sources.

The Pd-H species can then react with the aryl halide (your starting material) in a competing catalytic cycle, replacing the halogen with hydrogen.

Solutions to Minimize Dehalogenation:

ParameterProblematic ConditionRecommended Solution & Rationale
Base Strong alkoxide bases (KOtBu, NaOEt), NaOH.Switch to weaker, non-nucleophilic inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] These are less likely to generate palladium-hydride species.
Solvent Protic solvents (e.g., Ethanol, Methanol).Use anhydrous aprotic solvents like 1,4-Dioxane, Toluene, or DME. Ensure they are properly dried and degassed.
Temperature High temperatures (>100 °C) and long reaction times.Run the reaction at the lowest effective temperature (e.g., 80 °C). Monitor closely by TLC or LC-MS and stop the reaction upon completion to avoid prolonged heating.[2]
Catalyst System Highly active phosphine ligands.While highly active ligands are often desired, they can sometimes promote dehalogenation.[2] If HDH is severe, screening different ligands may be necessary.

Troubleshooting Workflow: Minimizing Dehalogenation

G start Dehalogenation Byproduct Detected base_check Is the base an alkoxide or hydroxide? start->base_check solvent_check Is the solvent protic (e.g., EtOH, H₂O)? base_check->solvent_check No switch_base Action: Switch to K₂CO₃, K₃PO₄, or Cs₂CO₃ base_check->switch_base Yes temp_check Is the reaction temperature high (>100 °C)? solvent_check->temp_check No switch_solvent Action: Use anhydrous aprotic solvent (Dioxane, Toluene) solvent_check->switch_solvent Yes lower_temp Action: Reduce temperature (e.g., to 80 °C) & monitor temp_check->lower_temp Yes end Problem Minimized temp_check->end No (Consider Ligand Screening) switch_base->end switch_solvent->end lower_temp->end

Caption: A troubleshooting workflow for minimizing dehalogenation.

Problem 2: I observe a byproduct with a mass corresponding to a dimer of my boronic acid coupling partner.

This is a classic case of boronic acid homocoupling , which forms a symmetric biaryl byproduct. This side reaction consumes your coupling partner and can often be difficult to separate from the desired product.

Causality: The Mechanism of Homocoupling

Homocoupling is primarily mediated by Palladium(II) species and is often exacerbated by the presence of oxygen.[3][7] If the initial Pd(0) catalyst is oxidized to Pd(II) by residual air in the reaction vessel, or if the transmetalation step is slow, the Pd(II) species can catalyze the self-coupling of the boronic acid.

Solutions to Minimize Homocoupling:

  • Rigorous Inert Atmosphere: Standard vacuum/backfill cycles with an inert gas (Argon or Nitrogen) may not be sufficient to remove all dissolved oxygen from the solvent.

    • Protocol Enhancement : Sparge the solvent with your inert gas for 20-30 minutes before adding the catalyst and reagents.[7] This is a more effective method for removing dissolved oxygen.

  • Use of Additives : In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.

    • Example : The addition of a small amount of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[7]

  • Order of Addition : Add the palladium catalyst last, after all other reagents have been combined and the system has been thoroughly deoxygenated.

Competing Reaction Pathways in a Suzuki Coupling

G cluster_desired Desired Suzuki Coupling cluster_side Side Reactions pd0_d Pd(0) oxidative_addition Oxidative Addition pd0_d->oxidative_addition aryl_halide 5-Bromo-3-Cl-Isoquinoline (Ar-X) aryl_halide->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation (with R-B(OH)₂) ar_pd_x->transmetalation pd_h Pd(II)-H ar_pd_x->pd_h Reaction with Hydride Source ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0_d Regenerates Catalyst product Desired Product (Ar-R) reductive_elimination->product pd0_s Pd(0) pd0_s->pd_h dehalogenation Dehalogenation Product (Ar-H) pd_h->dehalogenation hydride_source Hydride Source (Base, Solvent) hydride_source->pd_h homocoupling Homocoupling Product (R-R) pd2_o2 Pd(II) + O₂ pd2_o2->homocoupling boronic_acid 2x R-B(OH)₂ boronic_acid->pd2_o2

Caption: Catalytic cycles of the desired Suzuki coupling versus competing dehalogenation and homocoupling pathways.

Problem 3: I see a peak with a mass corresponding to the replacement of chlorine with a hydroxyl group (M-Cl+OH).

This byproduct is 5-Bromo-isoquinolin-3(2H)-one, resulting from the hydrolysis of the C3-chloro group.

Causality: The Mechanism of Hydrolysis

The C3-position of the isoquinoline ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as the hydroxide anion (OH⁻) present when using bases like NaOH, KOH, or even aqueous carbonate solutions at elevated temperatures, can attack this position and displace the chloride.[4][8]

Solutions to Minimize Hydrolysis:

  • Base Selection : Avoid using strong hydroxide bases (NaOH, KOH). If possible, use non-aqueous bases. If an aqueous base is required for solubility or reactivity, use a weaker one like K₂CO₃ or K₃PO₄ and use it in moderation.[2]

  • Control Temperature : Hydrolysis is often highly temperature-dependent.[4] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly suppress this side reaction.

  • Anhydrous Conditions : If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions to eliminate water, the source of the hydroxide nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimized to Minimize Byproducts

This protocol provides a starting point for the selective coupling at the C5-position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 - 3.0 eq)

  • Pd(PPh₃)₄ (0.03 - 0.05 eq) or other suitable Pd(0) catalyst

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Sparge the resulting suspension with Argon gas via a needle below the solvent surface for 20-30 minutes to thoroughly remove dissolved oxygen.

  • Under a positive pressure of Argon, add the palladium catalyst to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (e.g., every 1-2 hours).

  • Upon completion (disappearance of starting material), cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.[2]

Protocol 2: Stability Study for Hydrolysis

If hydrolysis is a persistent issue, this protocol can help determine the stability of your substrate under the reaction conditions.[4]

Procedure:

  • Prepare a stock solution of this compound in the reaction solvent (e.g., Dioxane).

  • In separate vials, mix an aliquot of the stock solution with the base you intend to use (e.g., K₂CO₃ in water).

  • Incubate the vials at your intended reaction temperature (e.g., 80 °C).

  • At defined time points (e.g., 1h, 4h, 12h, 24h), withdraw a sample from a vial.

  • Neutralize the sample (e.g., with dilute HCl), dilute it with mobile phase, and analyze by HPLC or LC-MS.

  • Quantify the formation of the hydrolysis product over time to assess the stability under your specific conditions.

References

Technical Support Center: Cross-Coupling Reactions with Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving halogenated isoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these important heterocyclic substrates. The inherent electronic properties of the isoquinoline ring system, particularly the Lewis basic nitrogen atom, can often lead to catalyst inhibition and undesired side reactions. This document provides a structured, question-and-answer approach to diagnose and resolve common experimental failures.

Part 1: Core Troubleshooting Guide

This section addresses the most frequent and critical issues encountered during cross-coupling reactions with halogenated isoquinolines, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Issue 1: Low or No Conversion of the Halogenated Isoquinoline

Q1: My reaction has stalled or shows very little consumption of the starting isoquinoline halide. What are the most likely causes and how do I fix them?

A1: This is the most common failure mode and typically points to a problem with the catalytic cycle. The issue can almost always be traced back to the catalyst's activity, the choice of ligand, or the reaction conditions being suboptimal for this specific substrate class.

1. Catalyst Inactivity & Decomposition: The nitrogen lone pair in the isoquinoline ring can act as a ligand, strongly coordinating to the palladium center. This coordination can poison the catalyst, preventing it from participating in the catalytic cycle.[1][2] You may observe the formation of palladium black, a clear sign of catalyst decomposition into inactive elemental palladium.

  • Solution 1: Employ Bulky, Electron-Rich Ligands. The most effective strategy to counteract catalyst poisoning is to use ligands that can outcompete the isoquinoline nitrogen and stabilize the active Pd(0) species.

    • Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are the gold standard for heteroaromatic couplings. Their steric bulk creates a coordinatively unsaturated palladium center that is sterically shielded, which facilitates the crucial reductive elimination step and prevents catalyst dimerization and deactivation.[3]

    • N-Heterocyclic Carbenes (NHCs): NHCs, such as IPr or IMes, form very strong bonds with palladium and are excellent sigma-donors.[4][5] This strong bond makes them highly resistant to dissociation and effective at preventing catalyst poisoning by the substrate. Well-defined Pd(II)-NHC precatalysts are often more reactive and reliable than generating the catalyst in situ.[4][6]

  • Solution 2: Use a Robust Precatalyst. Instead of simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable in forming the active Pd(0) species, use a modern, well-defined precatalyst.[7] Buchwald G3 or G4 palladacycles, for example, are designed for clean and efficient generation of the active LPd(0) catalyst under mild conditions.[8]

2. Substrate Reactivity (The Halogen Effect): The C-X bond strength is critical for the initial oxidative addition step. The reactivity order is I > Br >> Cl . If you are using an isoquinoline chloride, the oxidative addition is often the rate-limiting step and requires a more active catalytic system.

  • Solution: For a new system, begin with the iodo- or bromo-isoquinoline if synthetically accessible. They are significantly more reactive.[9] To couple challenging chloro-isoquinolines, highly active catalyst systems employing bulky, electron-donating phosphines (like those mentioned above) are almost always required.[7]

3. Inadequate Reaction Conditions (Base and Solvent): The choice of base and solvent is not trivial and can dramatically impact catalyst activity and stability.

  • Base: The base's role in Suzuki reactions is to activate the boronic acid for transmetalation.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is needed to deprotonate the amine.

    • For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often excellent choices for N-heterocyclic substrates.[11] They are strong enough to facilitate transmetalation but generally mild enough to prevent base-induced side reactions.

    • For Buchwald-Hartwig reactions, strong bases like NaOtBu or LHMDS are standard, but require strictly anhydrous and inert conditions.[8]

  • Solvent: The solvent must solubilize all components and be stable at the required temperature.

    • Aprotic polar solvents like 1,4-dioxane, THF, or toluene are standard.[12] Sometimes, adding a small amount of water (e.g., in a 10:1 organic/water ratio) can be beneficial in Suzuki couplings, but excessive water can promote dehalogenation.[13] The choice of solvent can also influence selectivity in complex substrates.[14]

Issue 2: Prevalent Side Reactions and Byproduct Formation

Q2: My desired product is forming, but I'm getting a significant amount of a byproduct where the halogen on my isoquinoline is replaced by hydrogen (dehalogenation). How can I minimize this?

A2: Dehalogenation is a persistent side reaction, especially with electron-deficient N-heterocycles like isoquinolines.[9][15] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the isoquinoline to produce the undesired Ar-H byproduct.

Primary Sources of Hydride:

  • Base/Solvent: Strong alkoxide bases (like NaOtBu) can undergo β-hydride elimination. Protic solvents (like alcohols) or residual water can also be hydride sources.

  • Organoboron Reagent: In Suzuki couplings, the boronic acid itself can sometimes be a source of hydride, leading to protodeboronation and subsequent transfer.

Strategies to Suppress Dehalogenation:

  • Optimize the Base: Switch to weaker, non-nucleophilic inorganic bases. K₃PO₄ is often the best choice to minimize dehalogenation in couplings of N-heterocycles.[11] Carbonates like K₂CO₃ or Cs₂CO₃ are also good alternatives. Avoid strong alkoxide bases if dehalogenation is severe.

  • Use Aprotic Solvents: Strictly use anhydrous, aprotic solvents like toluene or dioxane to minimize external hydride sources.[9]

  • Choose the Right Ligand: Bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) accelerate the desired reductive elimination step. When this step is fast, it can outcompete the undesired dehalogenation pathway.[9]

  • Ensure Reagent Purity: Use high-purity, anhydrous reagents and solvents. Ensure your boronic acid or other coupling partner is not degraded.

Q3: I'm observing significant homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). What is the cause?

A3: Homocoupling is almost always a result of oxygen contamination . In Suzuki reactions, oxygen promotes the oxidative homocoupling of the boronic acid. In Sonogashira reactions, it leads to the copper-mediated Glaser coupling of the terminal alkyne.[16]

  • Solution: Rigorous Degassing is Mandatory. The reaction mixture must be thoroughly deoxygenated before heating.

    • Freeze-Pump-Thaw: For small-scale reactions, performing three cycles of freezing the solvent (in liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere (argon or nitrogen) is the most effective method.

    • Inert Gas Sparging: For larger scales, bubbling argon or nitrogen through the solvent for 15-30 minutes is a common and effective technique. Ensure your inert gas line is pure.

Part 2: Frequently Asked Questions (FAQs)

Q4: Which halogen (Cl, Br, I) on the isoquinoline is best for my cross-coupling reaction? A: The choice depends on a trade-off between reactivity and the propensity for side reactions.

  • Iodides: Most reactive towards oxidative addition, allowing for milder reaction conditions. However, they are also the most prone to dehalogenation.[9] Best for initial screening and difficult couplings where reactivity is paramount.

  • Bromides: Offer a good balance of reactivity and stability. They are generally less prone to dehalogenation than iodides and are often the ideal choice for a robust reaction.[3][15]

  • Chlorides: Least reactive and require highly active catalyst systems (e.g., Pd/NHC or Pd/Buchwald ligand systems).[7] They are the least likely to undergo dehalogenation but can be challenging to activate.

Q5: What is protodeboronation in Suzuki reactions and how can I prevent it? A: Protodeboronation is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This is a common decomposition pathway, especially under basic, aqueous conditions, and it consumes your nucleophile.[17]

  • Prevention:

    • Use Potassium Trifluoroborate Salts (R-BF₃K): These are crystalline, air-stable solids that are more resistant to protodeboronation than the corresponding boronic acids.

    • Use Boronate Esters (e.g., pinacol esters): These are also generally more stable than boronic acids.

    • Minimize Water and Reaction Time: Use the minimum amount of water necessary and monitor the reaction to avoid unnecessarily long heating times.

    • Judicious Ligand Choice: Interestingly, some bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[17] If this is suspected, screening alternative ligand classes may be necessary.

Q6: Can I use copper in my Sonogashira coupling with an isoquinoline? A: Caution is advised. While copper(I) is a standard co-catalyst in Sonogashira reactions, the isoquinoline nitrogen can coordinate to copper, potentially interfering with the reaction. A "copper-free" Sonogashira protocol is often a better starting point for these substrates to avoid this complication and to prevent Glaser homocoupling.[16]

Part 3: Data, Protocols, and Visualizations

Ligand and Base Selection Tables

For quick reference, these tables summarize common choices for cross-coupling reactions.

Table 1: Common Ligand Classes for Isoquinoline Couplings
Ligand Class Examples Key Features Primary Application
TrialkylphosphinesP(t-Bu)₃Strongly electron-donating, bulky.General use, but can be surpassed by newer ligands.
FerrocenylphosphinesdppfBidentate, robust, good for many standard couplings.Less effective for challenging N-heterocycles or hindered substrates.
Biaryl MonophosphinesXPhos, SPhos, RuPhosVery bulky and electron-rich.[3]Highly Recommended. Excellent for difficult substrates, N-heterocycles, and suppressing side reactions.
N-Heterocyclic CarbenesIPr, IMes, PEPPSIStrong σ-donors, form very stable Pd complexes.[4][5]Highly Recommended. Excellent for chlorides and preventing catalyst poisoning.
Table 2: Common Bases for Isoquinoline Couplings
Base Typical Reaction Strength Key Considerations
K₃PO₄Suzuki, SonogashiraStrongExcellent choice for Suzuki. Minimizes dehalogenation with N-heterocycles.[11]
Cs₂CO₃ / K₂CO₃SuzukiModerate-StrongGood general-purpose bases, often used in aqueous/organic mixtures.
NaOtBu / LHMDSBuchwald-HartwigVery StrongStandard for aminations but requires strict inert conditions. Can promote dehalogenation.[8]
Et₃N / DIPEASonogashira, HeckWeak (Organic)Often acts as both base and solvent in Sonogashira couplings.[16]
Visual Workflow and Mechanism

To visualize the troubleshooting process and the underlying chemistry, refer to the following diagrams.

Troubleshooting_Flowchart start Reaction Failed: Low or No Product check_sm Any Starting Material (SM) Consumed? start->check_sm no_reaction No SM Consumed check_sm->no_reaction No partial_reaction SM Consumed, Low Yield check_sm->partial_reaction Yes catalyst_issue Potential Catalyst Issue: - Inactive Precatalyst - Wrong Ligand - Conditions too mild no_reaction->catalyst_issue catalyst_solution Action: 1. Switch to a bulky ligand   (XPhos, SPhos, IPr). 2. Use a modern precatalyst   (e.g., G3/G4 Palladacycle). 3. Increase temperature. catalyst_issue->catalyst_solution check_byproducts Major Byproducts Observed? partial_reaction->check_byproducts dehalogenation Dehalogenation (Ar-H) check_byproducts->dehalogenation Dehalogenation homocoupling Homocoupling (Ar-Ar) check_byproducts->homocoupling Homocoupling decomposition Decomposition (Pd Black) check_byproducts->decomposition Pd Black dehal_cause Cause: Pd-H Formation - Base, water, or solvent is  hydride source. dehalogenation->dehal_cause dehal_solution Action: 1. Switch to K₃PO₄ or K₂CO₃. 2. Use anhydrous aprotic solvent   (Toluene, Dioxane). 3. Ensure rigorous degassing. dehal_cause->dehal_solution homo_cause Cause: Oxygen Contamination homocoupling->homo_cause homo_solution Action: - Improve degassing procedure  (Freeze-Pump-Thaw is best). - Check inert gas quality. homo_cause->homo_solution decomp_cause Cause: Catalyst Poisoning - Isoquinoline N-coordination - Ligand degradation. decomposition->decomp_cause decomp_solution Action: - Use bulky, electron-rich  ligands (NHC or Buchwald type). - Lower reaction temperature. decomp_cause->decomp_solution

Caption: A decision tree for troubleshooting common cross-coupling failures.

Catalytic_Cycle pd0 LPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate L(Ar)Pd(II)-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled L(Ar)Pd(II)-R transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product arx Ar-X (Isoquinoline Halide) arx->oxidative_addition rm R-M (Coupling Partner) rm->transmetalation

Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Screening

This protocol provides a reliable starting point for optimizing the coupling of a halogenated isoquinoline.

Materials:

  • Halogenated Isoquinoline (e.g., 1-bromoisoquinoline)

  • Arylboronic Acid

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • 2 mL microwave vial with a magnetic stir bar and septum cap

  • Standard Schlenk line or glovebox for inert atmosphere

Procedure:

  • Preparation: To the microwave vial, add the halogenated isoquinoline (0.10 mmol, 1.0 equiv.), the arylboronic acid (0.15 mmol, 1.5 equiv.), and K₃PO₄ (0.30 mmol, 3.0 equiv.).

  • Inerting: Seal the vial with the septum cap. Connect it to a Schlenk line, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium precatalyst (0.002 mmol, 2 mol%). Then, add the degassed solvent (1.0 mL) via syringe.

  • Degassing (Optional but Recommended): For maximum oxygen removal, sparge the resulting mixture with a gentle stream of argon via a needle for 5-10 minutes.

  • Reaction: Place the sealed vial in a preheated aluminum heating block or oil bath set to 80-100 °C. Stir vigorously for the intended reaction time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and water (5 mL). Separate the layers, extract the aqueous layer with ethyl acetate (2 x 5 mL), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

Improving the regioselectivity of substitutions on the isoquinoline core

Author: BenchChem Technical Support Team. Date: January 2026

technical-support-center

Technical Support Center: Isoquinoline Core Substitutions

Welcome to the technical support center for improving the regioselectivity of substitutions on the isoquinoline core. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoquinoline functionalization. The isoquinoline scaffold is a privileged structure in numerous natural products and pharmaceutical agents, making the precise control over substituent placement a critical challenge in modern synthesis.[1][2][3]

This center moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven insights.

Fundamentals of Isoquinoline Reactivity: A Refresher

To control regioselectivity, one must first understand the inherent electronic properties of the isoquinoline ring. The system consists of a benzene ring fused to a pyridine ring. The nitrogen atom's electron-withdrawing nature significantly influences the reactivity of both rings.

  • Pyridine Ring (Positions 1, 3, 4): This ring is electron-deficient due to the electronegative nitrogen. It is susceptible to nucleophilic attack , especially at the C1 and C3 positions.[4][5][6]

  • Benzene Ring (Positions 5, 6, 7, 8): This ring is comparatively electron-rich and undergoes electrophilic aromatic substitution (EAS) , primarily at the C5 and C8 positions.[5][6][7]

This dichotomy is the root of many regioselectivity challenges. The reaction conditions dictate which type of substitution will prevail.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the regioselective functionalization of isoquinolines in a practical Q&A format.

Question 1: My electrophilic substitution (e.g., nitration, halogenation) on an unsubstituted isoquinoline is giving me a mixture of C5 and C8 isomers. How can I favor one over the other?

Answer: This is a classic regioselectivity problem in electrophilic aromatic substitution (EAS) on isoquinoline. Under acidic conditions, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This further deactivates the pyridine ring and directs incoming electrophiles to the less deactivated benzene ring, primarily at C5 and C8.[5][7]

Causality & Solution: The small electronic difference between the C5 and C8 positions often leads to isomer mixtures.[8] Steric hindrance is the most effective tool to differentiate between these two sites.

  • To Favor C5-Substitution: The C8 position is sterically shielded by the peri-hydrogen at C1. Therefore, using bulkier electrophiles or introducing a sterically demanding substituent at C1 can significantly enhance selectivity for the C5 position.

  • To Favor C8-Substitution: This is more challenging due to the inherent steric hindrance. Strategies often involve the use of a directing group at C7 that can coordinate with the reagent and deliver it to the adjacent C8 position. Alternatively, transition-metal-catalyzed C-H activation strategies can provide access to the C8 position with the right choice of directing group and catalyst.[2]

Workflow for Optimizing C5/C8 Selectivity:

G start Goal: Control C5 vs. C8 Electrophilic Substitution check_sterics Analyze Steric Profile start->check_sterics c5_path Favor C5-Substitution check_sterics->c5_path C8 is hindered c8_path Favor C8-Substitution check_sterics->c8_path C5 is hindered or C8 is desired use_bulky Use Bulky Electrophile (e.g., NBS -> t-BuOCl) c5_path->use_bulky add_c1_block Introduce C1-Blocking Group c5_path->add_c1_block dg_strategy Employ C7-Directing Group for C8 functionalization c8_path->dg_strategy ch_activation Explore C-H Activation with specific ligands c8_path->ch_activation analyze Analyze Isomer Ratio (GC-MS, NMR) use_bulky->analyze add_c1_block->analyze dg_strategy->analyze ch_activation->analyze

Caption: Decision workflow for enhancing C5/C8 selectivity.

Question 2: I am attempting a Minisci reaction to alkylate my isoquinoline at C1, but I am getting low yields and significant formation of side products. What is going wrong?

Answer: The Minisci reaction is a powerful method for C-H alkylation of electron-deficient heterocycles via a nucleophilic radical substitution mechanism.[9][10] For isoquinoline, the reaction is highly regioselective for the C1 position.[8] Poor yields often stem from improper radical generation, incorrect stoichiometry, or competing side reactions like acylation.[9]

Causality & Solution: The key is to ensure efficient generation of the desired alkyl radical and its subsequent addition to the protonated isoquinoline.

  • Radical Generation: The classic conditions (AgNO₃ / (NH₄)₂S₂O₈) are robust but can be sensitive. Ensure your reagents are fresh, particularly the persulfate oxidant. The silver salt is catalytic, but its concentration can be crucial.

  • Solvent and Acidity: The reaction requires acidic conditions to protonate the isoquinoline, making it more electrophilic and receptive to the nucleophilic radical.[9] A common solvent system is H₂O/MeCN or H₂O/DCM with added H₂SO₄. The pH must be low enough to ensure full protonation.

  • Side Reactions: If you are using a carboxylic acid as the radical precursor, oxidative decarboxylation can sometimes be incomplete, leading to acyl radical formation and subsequent C1-acylation as a side product.[9] Modern photoredox-catalyzed Minisci-type reactions often offer milder conditions and cleaner conversions, reducing such side products.

Troubleshooting Protocol:

  • Reagent Check: Use fresh (NH₄)₂S₂O₈. Consider titrating it to check its potency.

  • Optimize Stoichiometry: Systematically vary the equivalents of the radical precursor (e.g., carboxylic acid) from 1.5 to 5 equivalents.

  • Temperature Control: While many Minisci reactions run well at elevated temperatures (80-100 °C), overheating can lead to decomposition. Try running the reaction at a lower temperature (e.g., 60 °C) for a longer period.

  • Consider Alternative Radical Sources: If using a carboxylic acid, try switching to an alkyl peroxide or explore a photoredox-catalyzed protocol using an alkyl boronic acid or silicate.

Question 3: I need to install a substituent at the C4 position, but every attempt leads to substitution elsewhere. How can I achieve C4-selectivity?

Answer: The C4 position is notoriously difficult to functionalize directly. It is less activated towards nucleophilic attack than C1 and less accessible to electrophilic attack than C5/C8. Achieving C4 selectivity almost always requires a multi-step strategy involving a directing group or a specific synthetic route.

Causality & Solution: Direct C-H functionalization at C4 is rare. The most reliable methods involve building the substitution pattern into the ring during its synthesis or using a removable directing group.

  • Synthesis-Based Approach: Classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions can be adapted.[1] By starting with appropriately substituted phenethylamines or benzaldehydes, you can construct the isoquinoline core with the desired C4-substituent already in place.

  • Directing Group Strategy: A powerful modern approach is to use a removable directing group at the N2 position. This group can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium) and direct C-H activation specifically to the C4 position.[2][11] After the C-C or C-X bond is formed, the directing group is cleaved.

StrategyProsConsKey References
Modified Bischler-Napieralski High predictability; well-established.Requires specific starting materials; multi-step.[1]
Palladium-Catalyzed C-H Activation High regioselectivity for C4; broad scope.Requires directing group synthesis and removal; catalyst cost.[2][3]
Microwave-Assisted Synthesis Rapid reaction times; can access unique substitution patterns.Requires specialized equipment; optimization can be needed.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the role of N-Oxidation in controlling regioselectivity?

A1: Converting isoquinoline to its N-oxide is a powerful strategy. The N-oxide group is strongly activating for nucleophilic substitution, particularly at the C1 position. It also alters the regioselectivity of other reactions. For example, Pd-catalyzed C-H arylation of isoquinoline N-oxide proceeds selectively at the C2 position (analogous to C1 in isoquinoline), often with better yields and milder conditions than the parent heterocycle.[3][11]

Q2: How do I choose between a traditional method (e.g., Friedel-Crafts type) and a modern transition-metal-catalyzed C-H activation?

A2: The choice depends on functional group tolerance, desired regioselectivity, and scalability.

  • Traditional Methods (e.g., nitration, Chichibabin amination) are often inexpensive and scalable but suffer from harsh conditions (strong acids/bases), limited functional group tolerance, and sometimes poor regioselectivity.[1][4]

  • C-H Activation methods offer unparalleled regiocontrol through the use of directing groups and provide access to positions that are unreactive in classical approaches.[2] They operate under milder conditions with excellent functional group tolerance but can be expensive due to the cost of catalysts (e.g., Rh, Pd) and ligands, and may require more complex optimization.[14][15]

Decision Logic for Method Selection:

G start Need to Functionalize Isoquinoline check_position What is the Target Position? start->check_position pos_classical C1, C5, or C8 check_position->pos_classical Common pos_modern C3, C4, C6, or C7 (or highly selective C1/C8) check_position->pos_modern Unconventional check_fgt High Functional Group Tolerance Needed? use_classical Consider Traditional Methods (Minisci, EAS, Chichibabin) check_fgt->use_classical No use_modern Use Transition-Metal Catalysis (C-H Activation) check_fgt->use_modern Yes pos_classical->check_fgt pos_modern->use_modern

Caption: Logic for choosing between classical and modern methods.

Q3: Can nucleophilic substitution occur on the benzene ring?

A3: Generally, no. Nucleophilic aromatic substitution (SNAᵣ) requires both a good leaving group (like a halide) and strong electron-withdrawing groups to activate the ring. The benzene portion of isoquinoline is not sufficiently electron-deficient. Nucleophilic attack overwhelmingly favors the electron-poor pyridine ring, especially at C1.[4][6][16]

Key Experimental Protocol: Regioselective C1-Alkylation via Minisci Reaction

This protocol provides a reliable method for introducing a tert-butyl group at the C1 position of isoquinoline, a common transformation in medicinal chemistry.

Objective: To synthesize 1-(tert-butyl)isoquinoline with high regioselectivity.

Materials:

  • Isoquinoline (1.0 equiv)

  • Pivalic acid (3.0 equiv)

  • Silver nitrate (AgNO₃, 0.1 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isoquinoline (1.29 g, 10 mmol, 1.0 equiv) and pivalic acid (3.06 g, 30 mmol, 3.0 equiv).

  • Add acetonitrile (20 mL) and water (20 mL) to the flask and stir until the solids dissolve.

  • Carefully add concentrated sulfuric acid (0.55 mL, ~10 mmol) to the solution. The mixture may warm slightly.

  • Add silver nitrate (170 mg, 1.0 mmol, 0.1 equiv).

  • In a separate beaker, dissolve ammonium persulfate (6.85 g, 30 mmol, 3.0 equiv) in water (20 mL).

  • Heat the reaction mixture to 80 °C. Once the temperature has stabilized, add the ammonium persulfate solution dropwise over 30 minutes using an addition funnel.

  • After the addition is complete, maintain the reaction at 80 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(tert-butyl)isoquinoline.

Self-Validation:

  • ¹H NMR: Confirm the disappearance of the C1-proton signal (typically a doublet around δ 9.2 ppm) and the appearance of a singlet for the tert-butyl group (around δ 1.5 ppm).

  • Mass Spectrometry: Verify the molecular ion peak corresponding to the product's mass.

References

Technical Support Center: Catalyst Selection for 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 5-Bromo-3-chloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to efficiently and selectively functionalize this versatile heterocyclic building block. Here, we address common challenges, provide troubleshooting advice, and offer validated protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The core challenge lies in achieving site-selectivity . The molecule possesses two different halogen atoms at distinct positions: a bromine at C-5 and a chlorine at C-3. These two sites have different reactivities, which can be exploited to functionalize the molecule sequentially. However, controlling the reaction to target only one site without affecting the other requires careful selection of the catalyst and reaction conditions.

Q2: Which position is more reactive, the C-5 Bromo or the C-3 Chloro?

Generally, the C-5 position bearing the bromine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions. This is due to the difference in the carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][2] Therefore, reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings will preferentially occur at the C-5 position under standard conditions.[1][3][4]

Q3: How can I ensure my reaction is selective for the C-5 position?

To achieve high selectivity for the C-5 position, you should employ conditions that favor the activation of the more reactive C-Br bond while leaving the C-Cl bond intact. Key strategies include:

  • Mild Reaction Temperatures: Lowering the reaction temperature can often provide enough of an energy difference to favor the kinetically preferred C-Br activation.

  • Catalyst System Choice: Use a palladium catalyst system that is highly active for aryl bromides but less so for aryl chlorides. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.

  • Controlled Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent, slower reaction at the C-3 position.

Q4: Is it possible to selectively target the C-3 chloro position?

Yes, but it is typically achieved in a stepwise manner. The most common strategy is to first perform a cross-coupling reaction at the more reactive C-5 bromo position. Once the C-5 position is functionalized, you can then employ more forcing conditions (higher temperatures, stronger bases, and more active catalyst systems) to react the less reactive C-3 chloro position. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have been developed to activate traditionally unreactive C-Cl bonds.[5][6][7]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the isoquinoline core and various aryl or vinyl groups.[6][8]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst. 2. Improper Base. 3. Boronic acid/ester decomposition. 4. Insufficiently degassed solvent.1. Use a fresh batch of palladium catalyst or a pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure it is properly reduced to active Pd(0) in situ.[9] 2. The base is crucial. For Suzuki, K₂CO₃ or K₃PO₄ are common. Ensure the base is finely ground and anhydrous if needed, or that a small amount of water is present as it can be critical for the catalytic cycle.[10] 3. Boronic acids can undergo homocoupling or protodeboronation.[9][11] Use a stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[9] 4. Oxygen can deactivate the Pd(0) catalyst. Degas the solvent thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles).
Reaction at Both C-5 and C-3 (Loss of Selectivity) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Catalyst is too active for selective C-Br activation.1. Lower the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction.[1] 2. Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Avoid highly active catalyst systems designed for C-Cl activation. Stick to standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ for the initial C-5 coupling.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Presence of Pd(II) species at the start of the reaction.1. Ensure rigorous anaerobic conditions throughout the setup and reaction.[9] 2. If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes promote homocoupling. Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes mitigate this issue.[9]

Decision Workflow for Suzuki-Miyaura Catalyst Selection

Suzuki_Catalyst_Selection start Goal: Selective Suzuki Coupling on This compound target Desired Reaction Site? start->target c5_site C-5 (Bromo) Position target->c5_site C-5 c3_site C-3 (Chloro) Position (after C-5 functionalization) target->c3_site C-3 c5_conditions Use Milder Conditions - Lower Temperature (e.g., 80-90°C) - Standard Catalyst: Pd(PPh3)4, Pd(dppf)Cl2 - Base: K2CO3, K3PO4 c5_site->c5_conditions c3_conditions Use Forcing Conditions - Higher Temperature (e.g., 100-120°C) - High-Activity Catalyst System:  - Pd2(dba)3 + Bulky Ligand (SPhos, XPhos) - Base: Cs2CO3, K3PO4 c3_site->c3_conditions Troubleshooting_Workflow start Experiment Failed (Low Yield / No Reaction) check_reagents 1. Verify Reagent Quality - Fresh Catalyst & Ligand? - Anhydrous Solvent? - Pure Starting Materials? start->check_reagents check_conditions 2. Review Reaction Conditions - Fully Degassed? - Correct Temperature? - Appropriate Base? check_reagents->check_conditions Reagents OK rescreen 3. Re-screen Key Parameters check_conditions->rescreen Conditions Seem Correct screen_ligand Ligand rescreen->screen_ligand screen_base Base rescreen->screen_base screen_solvent Solvent rescreen->screen_solvent success Problem Solved screen_ligand->success screen_base->success screen_solvent->success

References

Work-up procedures for reactions involving 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 5-Bromo-3-chloroisoquinoline. This guide provides field-proven insights, troubleshooting protocols, and detailed procedural workflows in a direct question-and-answer format to address common challenges encountered during the synthesis and purification of its derivatives.

Critical Starting Material Considerations

Before initiating any reaction, understanding the substrate's properties is paramount. This compound is a di-halogenated heterocyclic compound with distinct reactive sites, making it a versatile building block in medicinal and agrochemical research.[1]

Q1: What are the key reactivity characteristics of this compound I should be aware of?

A1: The primary consideration is the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions.

  • C5-Bromine Bond: This bond is generally more reactive towards oxidative addition with a Pd(0) catalyst compared to the C-Cl bond. This is due to its lower bond dissociation energy.[2] In reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, selective reaction at the C5 position is typically favored under standard conditions.[2]

  • C3-Chlorine Bond: While less reactive, the C3-chlorine can participate in cross-coupling reactions, especially under more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands, or after the C5 position has reacted). The position of this chlorine atom, alpha to the nitrogen, can influence its reactivity.

  • Basic Nitrogen: The isoquinoline nitrogen is weakly basic (pKa of the protonated form is ~5.14) and can coordinate to metal catalysts or react with strong acids.[3] This property can be exploited during aqueous work-ups by adjusting the pH to move the compound between organic and aqueous layers.

Q2: What are the recommended storage and handling procedures for this reagent?

A2: this compound should be stored at room temperature in an inert atmosphere.[1][4] According to its GHS classification, it is an irritant that can cause skin and serious eye irritation, as well as respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on the most common applications of this compound: Suzuki-Miyaura and Buchwald-Hartwig reactions.

Frequently Asked Questions: Suzuki-Miyaura Coupling

Q3: I am attempting a Suzuki coupling, but I'm seeing low or no conversion of my starting material. What are the likely causes?

A3: Low conversion is a frequent issue in Suzuki reactions.[6] A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to Pd(0) effectively. Ensure your reagents and solvents are anhydrous and degassed, as oxygen can oxidize and deactivate the catalyst.

  • Base Incompatibility or Insufficiency: The base is critical for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation.[7][8][9]

    • Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous.

    • Use at least 2-3 equivalents. For challenging couplings, a stronger base like K₃PO₄ may be required.

    • The presence of some water is often necessary for the base to function effectively, especially with inorganic bases.[10][11]

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially through dehydration to form cyclic boroxines. Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

  • Solvent Choice: The solvent mixture must be appropriate for the reaction. A combination of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is common to dissolve both the organic substrate and the inorganic base.[11]

Q4: My reaction is producing a mixture of products, with coupling at both the C5-Br and C3-Cl positions. How can I improve selectivity for the C5 position?

A4: Achieving high selectivity is key. While the C5-Br is intrinsically more reactive, certain conditions can promote non-selective or dual coupling.

  • Lower Reaction Temperature: High temperatures provide the activation energy needed for the less reactive C-Cl bond to undergo oxidative addition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

  • Choice of Palladium Catalyst/Ligand:

    • For high selectivity, catalysts that favor oxidative addition with aryl bromides over chlorides are preferred. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ often provides good selectivity.

    • Highly electron-rich and sterically hindered Buchwald-type ligands can be very reactive and may reduce selectivity, promoting reaction at the C-Cl bond.[10]

  • Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C3 position from proceeding.

Frequently Asked Questions: Buchwald-Hartwig Amination

Q5: I want to introduce an amine at the C3 position. Can I achieve this selectively?

A5: Selectively reacting at the C3-Cl position while the C5-Br is present is extremely challenging and generally not feasible in a single step due to the higher reactivity of the C-Br bond. The standard approach would be a two-step sequence:

  • First, perform a reaction at the C5-Br position (e.g., a Suzuki coupling or reduction to C5-H).

  • Then, perform the Buchwald-Hartwig amination on the resulting 3-chloro-5-substituted isoquinoline. This reaction will require more robust conditions (stronger base like NaOtBu, electron-rich ligands like XPhos or RuPhos, and higher temperatures) to activate the C-Cl bond.[12][13]

Q6: My Buchwald-Hartwig reaction is sluggish and gives significant hydrodehalogenation side products. What can I do?

A6: This often points to issues with the catalytic cycle, specifically competition between reductive elimination (the desired C-N bond formation) and side reactions like β-hydride elimination.[12]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS. Weaker bases may not efficiently deprotonate the amine-palladium complex, slowing down the catalytic cycle.

  • Ligand Selection: Sterically bulky, electron-rich phosphine ligands are crucial. They accelerate the rate of reductive elimination, outcompeting side reactions.[13] Consider ligands like Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands.

  • Amine Purity: Ensure your amine is pure and dry. Water can interfere with the base and the catalyst.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

Post-Reaction Processing and Purification

A successful reaction is only half the battle. Proper work-up and purification are critical for obtaining a high-purity final product.

Workflow & Troubleshooting Diagram

Below is a general workflow for the work-up of a palladium-catalyzed reaction.

G start Reaction Mixture (Post-Reaction) celite_filt Cool to RT Filter through Celite® Pad Wash pad with reaction solvent start->celite_filt Step 1: Catalyst Removal extract Liquid-Liquid Extraction (e.g., EtOAc/Water) celite_filt->extract Step 2: Quench & Extract wash Aqueous Washes 1. Water 2. Brine extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification Step crude->purify Step 3: Chromatography or Recrystallization final Pure Product purify->final

Caption: General work-up workflow for cross-coupling reactions.

Q7: My final product is a dark color, and I suspect palladium contamination. How do I effectively remove residual palladium?

A7: Residual palladium is a common problem that can interfere with subsequent steps and biological assays. Several methods exist, and a combination may be necessary.[14][15]

  • Filtration through Celite®: This is the first and simplest step. After cooling the reaction, dilute it with the reaction solvent and filter the mixture through a 1-2 cm thick pad of Celite in a sintered glass funnel.[16][17] This removes heterogeneous palladium black.

  • Aqueous Washes: Sometimes, washing with a solution containing a chelating agent like aqueous thiourea or sodium thiosulfate can help remove soluble palladium species.

  • Scavengers: If filtration is insufficient, use a solid-supported scavenger. These have functional groups with high affinity for palladium.

    • Thiol-based Scavengers: Silica or polymer beads functionalized with thiol groups are very effective.[17] Stir the crude product solution with the scavenger for several hours, then filter.

    • Activated Carbon: A cost-effective but less specific option. It can sometimes adsorb the desired product, leading to yield loss.[15]

  • Chromatography: Passing the crude product through a short plug of silica gel can trap polar palladium complexes at the origin.

Palladium Removal Decision Tree

G start Is the solution colored (black/grey) after Celite filtration? no Proceed to Extraction start->no No yes Residual Soluble Palladium Present start->yes Yes scavenger_q Is product loss a major concern? yes->scavenger_q scavenger Use High-Affinity Scavenger (e.g., Thiol-Silica) Monitor for product binding. scavenger_q->scavenger Yes carbon Trial Activated Carbon (5-10 wt%) Accept potential for yield loss. scavenger_q->carbon No end Proceed to further purification scavenger->end carbon->end

Caption: Decision tree for selecting a palladium removal method.

Q8: What are the recommended conditions for purifying my this compound derivative by column chromatography?

A8: The optimal conditions depend on the polarity of your final product. Thin-Layer Chromatography (TLC) should be used first to determine the best solvent system, aiming for an Rf value of ~0.3 for the desired compound.[18]

Product Polarity Recommended Starting Solvent System Notes
Non-polar 5-20% Ethyl Acetate in HexanesThe standard for many biaryl products from Suzuki couplings.[19][20]
Intermediate Polarity 20-60% Ethyl Acetate in HexanesGood for products containing moderately polar groups like esters or amides.
Polar 1-5% Methanol in DichloromethaneUse for products with highly polar functional groups like free amines or alcohols.[20] Note: Using more than 10% methanol can risk dissolving the silica gel.

Protocol: Standard Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (100-200 mesh is common) as a slurry in the initial, least polar eluent. Use 25-50g of silica per 1g of crude product.[18][21]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin running the column with the starting eluent. Gradually increase the polarity of the solvent system (gradient elution) to move your compound down the column.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q9: My purified product is an oil, but I need a solid. What crystallization techniques can I try?

A9: Obtaining a solid can be challenging. If the product is pure by NMR and LC-MS, inducing crystallization is the next step.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate). Slowly add a "poor" or "anti-solvent" (e.g., Hexanes, Pentane, Heptane) until the solution becomes slightly cloudy.[22] Warm gently to redissolve, then allow to cool slowly to room temperature, followed by cooling in a refrigerator.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container partially open in a fume hood to allow the solvent to evaporate slowly over several days.

  • Induce Nucleation: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal if one is available.[22]

Analytical Characterization

Confirming the structure and purity of your final product is a critical final step.

Q10: What are the expected features in the ¹H NMR and LC-MS for a successfully synthesized derivative?

A10:

  • ¹H NMR Spectroscopy:

    • The aromatic region (typically 7.0-9.5 ppm) will show a distinct set of signals for the isoquinoline core.[21][23]

    • Upon successful substitution at C5, you should see the disappearance of one aromatic proton signal and the appearance of new signals corresponding to the group you introduced (e.g., new aromatic protons for a biaryl product, or an N-H and alkyl signals for an amination product).

    • The chemical shifts and coupling constants of the remaining isoquinoline protons will change based on the electronic nature of the new substituent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS is invaluable for confirming the molecular weight of your product and assessing purity.[24][25]

    • Look for the molecular ion peak [M+H]⁺ in the mass spectrum.

    • A key diagnostic feature will be the isotopic pattern. Bromine has two major isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br), and Chlorine has two (~75.8% ³⁵Cl, ~24.2% ³⁷Cl). Your product will exhibit a characteristic cluster of peaks corresponding to the different isotopic combinations, which can be simulated to confirm the elemental composition.

References

Validation & Comparative

Comparative Analysis of 5-Bromo-3-chloroisoquinoline Characterization: A Guide to 1H and 13C NMR Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 5-Bromo-3-chloroisoquinoline serves as a critical building block in the synthesis of various bioactive molecules, making its unambiguous characterization essential. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative perspective against alternative analytical techniques and providing detailed experimental protocols for its definitive identification.

The Central Role of NMR in Structural Elucidation

While techniques like Mass Spectrometry (MS) and Elemental Analysis provide crucial information regarding molecular weight and elemental composition, they fall short in defining the specific isomeric arrangement of substituents on the isoquinoline core. For a molecule like this compound, where multiple positional isomers are possible, NMR spectroscopy is the gold standard for unambiguous structure determination. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise mapping of the molecule's connectivity.

Predicted 1H and 13C NMR Spectral Analysis of this compound

The expected 1H and 13C NMR spectra of this compound are governed by the electronic effects of the bromine and chlorine substituents on the isoquinoline ring system. The following analysis is based on established principles of NMR theory and data from related isoquinoline derivatives. The spectra are typically recorded in deuterated chloroform (CDCl3).

1H NMR Spectroscopy

The 1H NMR spectrum is anticipated to display five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core.

Table 1: Predicted 1H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl3

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1~8.5 - 8.7Singlet (s)-The presence of the electronegative nitrogen and the peri-effect of the bromine at C-5 will deshield this proton significantly.
H-4~7.8 - 8.0Singlet (s)-The chlorine at C-3 will deshield this proton. It appears as a singlet due to the absence of adjacent protons.
H-6~7.6 - 7.8Doublet of doublets (dd)J(H6-H7) ≈ 7-8, J(H6-H8) ≈ 1-2This proton is coupled to both H-7 (ortho-coupling) and H-8 (meta-coupling).
H-7~7.4 - 7.6Triplet (t)J(H7-H6) ≈ J(H7-H8) ≈ 7-8This proton is coupled to both H-6 and H-8 with similar coupling constants, resulting in a triplet.
H-8~8.0 - 8.2Doublet of doublets (dd)J(H8-H7) ≈ 7-8, J(H8-H6) ≈ 1-2The bromine at C-5 will have a deshielding effect on this adjacent proton. It is coupled to H-7 (ortho-coupling) and H-6 (meta-coupling).
13C NMR Spectroscopy

The 13C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms of the isoquinoline ring, as the C-Br and C-Cl carbons will also be visible.

Table 2: Predicted 13C NMR Chemical Shifts (δ) for this compound in CDCl3

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~150 - 152The imine carbon adjacent to nitrogen is significantly deshielded.
C-3~148 - 150The carbon bearing the electronegative chlorine atom will be deshielded.
C-4~120 - 122Shielded relative to other carbons in the pyridine ring.
C-4a~135 - 137Quaternary carbon at the ring junction.
C-5~125 - 127The carbon bearing the bromine atom.
C-6~128 - 130Aromatic CH carbon.
C-7~126 - 128Aromatic CH carbon.
C-8~130 - 132Aromatic CH carbon, deshielded by the adjacent bromine.
C-8a~133 - 135Quaternary carbon at the ring junction.

Comparative Analysis with Other Techniques

While NMR is indispensable, a comprehensive characterization often involves complementary techniques.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
1H & 13C NMR Detailed structural connectivity, isomeric purity.Unambiguous structure determination.Requires pure sample, relatively insensitive.
Mass Spectrometry (MS) Molecular weight, isotopic pattern of Br and Cl.High sensitivity, confirms elemental composition.Does not provide isomeric information.
Infrared (IR) Spectroscopy Presence of functional groups (C=N, C-Cl, C-Br).Fast, non-destructive.Provides limited structural information.
Elemental Analysis Percentage composition of C, H, N.Confirms empirical formula.Does not distinguish between isomers.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Solvent Selection : Choose a deuterated solvent in which the compound is soluble. CDCl3 is a common choice for non-polar to moderately polar compounds. For compounds with poor solubility, DMSO-d6 can be used.

  • Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following represents a typical workflow for acquiring 1H and 13C NMR spectra.

G cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS filter Filter into 5 mm NMR Tube prep->filter instrument Place tube in spectrometer lock Lock on deuterium signal instrument->lock shim Shim for magnetic field homogeneity lock->shim h1_acq Acquire 1H Spectrum (e.g., 16 scans) shim->h1_acq c13_acq Acquire 13C Spectrum (e.g., 1024 scans) h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate For 1H peak_pick Peak Picking (1H & 13C) baseline->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Conclusion

The definitive characterization of this compound relies heavily on the detailed structural insights provided by 1H and 13C NMR spectroscopy. While other analytical techniques offer valuable complementary data, only NMR can provide the unambiguous assignment of the isomeric structure. The predicted chemical shifts and coupling patterns serve as a robust guide for researchers working with this important synthetic intermediate. By following standardized experimental protocols, high-quality, reproducible NMR data can be obtained, ensuring the structural integrity of materials used in drug discovery and development.

Mass spectrometry analysis of 5-Bromo-3-chloroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectetric Analysis of 5-Bromo-3-chloroisoquinoline Derivatives

Introduction: The Analytical Challenge of Halogenated Heterocycles

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their complex isotopic signature, owing to the presence of both bromine and chlorine, and the stability of the isoquinoline core present unique challenges and opportunities for mass spectrometric analysis. Accurate characterization is paramount for confirming structure, identifying metabolites, and performing quantitative bioanalysis—all critical steps in the pharmaceutical pipeline.[1][2]

This guide compares two primary ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and evaluates the utility of high-resolution mass spectrometry (HRMS) versus tandem mass spectrometry (MS/MS) for the comprehensive analysis of these molecules.

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in designing a mass spectrometry experiment. It dictates whether the analysis will yield information about the intact molecule or its structural fragments, each being valuable for different analytical questions.

Electron Ionization (EI): The Classic Approach for Structural Fingerprinting

Electron Ionization is a high-energy ("hard") ionization technique that bombards the analyte with energetic electrons, typically at 70 eV. This process not only ionizes the molecule but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[3]

Causality Behind the Choice: EI-MS is exceptionally useful for the initial characterization of synthesized, pure compounds, often in conjunction with Gas Chromatography (GC). The resulting mass spectrum is a "fingerprint" that can be compared against spectral libraries. For this compound, the fragmentation is predictable, governed by the stability of the aromatic system and the relative weakness of the carbon-halogen bonds.

Expected Fragmentation Pattern: The molecular ion (M⁺•) will be prominent, but the key diagnostic feature is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. Chlorine has two key isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[4] This results in a characteristic cluster of peaks for the molecular ion and any halogen-containing fragments.

The primary fragmentation events are expected to be the loss of the halogen atoms, either as radicals (•Br, •Cl) or as neutral molecules (HBr, HCl).

Table 1: Predicted Key Fragments for this compound in EI-MS

m/z (for ⁷⁹Br, ³⁵Cl)m/z ClusterPredicted Ion StructureInterpretation
241241, 243, 245[C₉H₅⁷⁹Br³⁵ClN]⁺•Molecular Ion (M⁺•)
206206, 208[M - Cl]⁺Loss of a chlorine radical
162162[M - Br]⁺Loss of a bromine radical
127127[M - Br - Cl]⁺Loss of both halogen radicals
101101[C₈H₅N]⁺Loss of C-Cl and subsequent fragmentation (e.g., loss of HCN)

Note: The m/z values correspond to the most abundant isotopes. Each halogen-containing fragment will exhibit a characteristic isotopic pattern.

EI_Fragmentation M [M]⁺• m/z 241, 243, 245 M_Cl [M - Cl]⁺ m/z 206, 208 M->M_Cl - •Cl M_Br [M - Br]⁺ m/z 162, 164 M->M_Br - •Br M_Br_Cl [M - Br - Cl]⁺ m/z 127 M_Cl->M_Br_Cl - •Br M_Br->M_Br_Cl - •Cl Fragment_101 [C₈H₅N]⁺ m/z 101 M_Br_Cl->Fragment_101 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI): The Gold Standard for Bioanalysis

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that generates ions from a liquid solution, typically by applying a high voltage to create an aerosol.[5] It imparts very little excess energy, meaning the primary ion observed is the intact molecule, usually in its protonated form ([M+H]⁺).

Causality Behind the Choice: ESI is the interface of choice for Liquid Chromatography-Mass Spectrometry (LC-MS), which is the workhorse of modern drug development and bioanalysis.[6][7] Its ability to produce intact molecular ions from complex liquid matrices (like plasma or urine) with high sensitivity makes it ideal for pharmacokinetic and metabolism studies. For this compound derivatives, ESI will reliably generate the protonated molecule, [C₉H₆BrClN]⁺, with the characteristic isotopic signature, allowing for its selective detection and quantification.

Advanced Mass Analysis: Moving Beyond Molecular Weight

Once ions are formed, the choice of mass analyzer determines the level of structural and quantitative information that can be obtained.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Confirmation

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio of an ion with extremely high accuracy (typically < 5 ppm).[8][9] This allows for the determination of an ion's elemental formula based on its exact mass, which is unique due to the mass defect of individual isotopes.[10]

Causality Behind the Choice: For novel this compound derivatives or their metabolites, HRMS provides irrefutable confirmation of the elemental composition. It can easily distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolite identification.

Table 2: HRMS Data for the Protonated this compound Ion

ParameterValue
Elemental FormulaC₉H₆⁷⁹Br³⁵ClN
Nominal Mass [M+H]⁺242
Monoisotopic Exact Mass [M+H]⁺241.94487 Da
Required Mass Accuracy< 5 ppm

An observed mass of 241.9455 would correspond to a mass error of 2.6 ppm, confidently confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS): Probing Molecular Structure

Tandem mass spectrometry (MS/MS) involves selecting an ion of interest (a precursor ion), subjecting it to fragmentation via Collision-Induced Dissociation (CID), and then analyzing the resulting fragment ions (product ions).[11][12] This technique is essential for structural elucidation and provides exceptional selectivity for quantitative assays using Multiple Reaction Monitoring (MRM).[13]

Causality Behind the Choice: When analyzing a this compound derivative via LC-ESI-MS, the protonated molecule ([M+H]⁺) is the ideal precursor for an MS/MS experiment. The resulting fragmentation pattern provides structural confirmation and can be used to differentiate isomers. In quantitative studies, monitoring a specific transition (precursor ion → product ion) dramatically reduces background noise and improves detection limits.[11]

Expected ESI-MS/MS Fragmentation: The fragmentation of the protonated isoquinoline ring is well-documented.[14][15] Common losses include neutral molecules like HCN. The presence of halogens will also direct fragmentation, with losses of HBr and HCl being highly probable.

ESI_MSMS_Fragmentation Precursor [M+H]⁺ m/z 242, 244, 246 Loss_HBr [M+H - HBr]⁺ m/z 162, 164 Precursor->Loss_HBr - HBr Loss_HCl [M+H - HCl]⁺ m/z 206, 208 Precursor->Loss_HCl - HCl Loss_Br [M+H - •Br]⁺ (Less Common) Precursor->Loss_Br Loss_Cl [M+H - •Cl]⁺ (Less Common) Precursor->Loss_Cl Loss_HBr_HCN [M+H - HBr - HCN]⁺ m/z 135, 137 Loss_HBr->Loss_HBr_HCN - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

The Integrated Workflow: A Practical LC-MS/MS Protocol for Drug Development

For professionals in drug development, a robust, validated analytical method is essential. The following outlines a typical LC-MS/MS workflow for the quantification of a this compound derivative in a biological matrix.

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard SPE Solid Phase Extraction (SPE) or Protein Precipitation Plasma->SPE Extract Dry & Reconstitute Final Extract SPE->Extract Injection Inject onto UPLC/HPLC (C18 Column) Extract->Injection ESI Electrospray Ionization (Positive Mode) Injection->ESI MSMS Tandem Mass Spectrometer (MRM Mode) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Standard LC-MS/MS workflow for quantitative bioanalysis.

Experimental Protocols

Protocol 1: GC-EI-MS for Structural Confirmation of a Pure Standard
  • Sample Preparation: Dissolve ~1 mg of the this compound derivative in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL (splitless).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Protocol 2: LC-ESI-MS/MS for Quantification in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Conditions:

    • Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Define precursor/product ion transitions for the analyte and internal standard (e.g., m/z 242 → 162).

Conclusion and Recommendations

The optimal mass spectrometry strategy for analyzing this compound derivatives is dictated by the analytical goal.

  • For unambiguous structural confirmation of pure, volatile standards, GC-EI-MS provides a rich fragmentation pattern and a characteristic isotopic signature that serves as a reliable fingerprint.

  • For sensitive quantification and metabolite identification in complex biological matrices, LC-ESI-MS/MS is the superior choice. The soft ionization preserves the molecular ion for precursor selection, while MS/MS provides the selectivity needed for trace-level detection. Combining this with HRMS offers an unparalleled level of confidence in formula assignment for unknown metabolites.

By understanding the principles behind each technique and tailoring the experimental design to the question at hand, researchers can effectively leverage the power of mass spectrometry to accelerate their drug discovery and development programs.

References

A Comparative Guide to Starting Materials for the Synthesis of 5-Substituted-3-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

The 5-substituted-3-chloroisoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and other targeted agents.[1] The strategic introduction of diverse substituents at the C-5 position is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the choice of starting material and synthetic route is a critical decision in any drug discovery program, directly impacting efficiency, cost, and the accessible chemical space.

This guide provides an in-depth comparison of alternative starting materials and synthetic strategies for accessing this valuable chemical class. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategy 1: The "Workhorse" Intermediate Approach via 3-Chloro-5-nitroisoquinoline

A common and highly effective strategy involves the use of 3-chloro-5-nitroisoquinoline as a central, diversifiable intermediate. This approach bifurcates into two primary considerations: the initial synthesis of the nitro-substituted core and its subsequent transformation into a more versatile functional group.

A. Synthesis of the 3-Chloro-5-nitroisoquinoline Core

The most direct method for obtaining the nitro-substituted core is the nitration of a pre-formed 3-chloroisoquinoline using reagents like potassium nitrate in sulfuric acid.[2] However, an alternative "bottom-up" approach, building the heterocyclic system from a substituted benzene precursor, offers distinct advantages, particularly for large-scale synthesis. One such method begins with 3,4,5-trichlorobenzaldehyde, which can be reacted with ammonia and sodium nitrite to construct the isoquinoline ring system.[3]

B. The Nitro-to-Amino Gateway: A Hub for Diversification

The true synthetic power of the 3-chloro-5-nitroisoquinoline intermediate is unlocked by its reduction to 3-chloro-5-aminoisoquinoline.[4][5] The resulting primary amine is an exceptionally versatile functional handle, enabling a vast array of subsequent chemical transformations. The reduction is typically achieved with high efficiency using classical methods, such as powdered iron in acetic acid.[4]

This transformation establishes 3-chloro-5-aminoisoquinoline as a pivotal intermediate, from which a multitude of C-5 substituents can be introduced.

Synthesis_via_Nitration_Reduction Start 3-Chloroisoquinoline (or Benzene Precursor) Nitro 3-Chloro-5-nitroisoquinoline Start->Nitro Nitration or Ring Synthesis Amino 3-Chloro-5-aminoisoquinoline (Key Intermediate) Nitro->Amino Reduction (e.g., Fe/HOAc) Final Diverse 5-Substituted 3-Chloroisoquinolines Amino->Final Functionalization (e.g., Sandmeyer, Coupling)

Caption: Workflow for generating diverse products from a key amino intermediate.

The amino group can be readily converted into a diazonium salt, which is a gateway to a wide range of functionalities through reactions like the Sandmeyer reaction (to install halides, cyano groups), the Schiemann reaction (for fluoro substitution), or hydrolysis (to install a hydroxyl group).[1]

Strategy 2: Building the Core from Acyclic Precursors

Classic named reactions provide powerful methods for constructing the isoquinoline nucleus from simple, acyclic starting materials that already bear the desired substituent for the final C-5 position. This approach is particularly valuable when the required substituted precursors are more readily available or cost-effective than the corresponding isoquinolines.

A. The Bischler-Napieralski Reaction

This reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7] The reaction initially forms a 3,4-dihydroisoquinoline, which is then oxidized (dehydrogenated) to the aromatic isoquinoline.[8][9]

To achieve a 5-substituted isoquinoline, the synthesis must begin with a β-(meta-substituted-phenyl)ethylamine. The electron-donating or -withdrawing nature of this substituent significantly influences the ease of the electrophilic aromatic substitution step.[9]

Bischler_Napieralski_Mechanism cluster_0 Bischler-Napieralski Reaction Amide β-(m-Substituted)aryl -ethylamide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated POCl₃, P₂O₅ Cyclized Cyclized Dihydroisoquinoline Activated->Cyclized Intramolecular Electrophilic Substitution Final 5-Substituted Isoquinoline Cyclized->Final Oxidation (e.g., Pd/C)

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

B. The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction synthesizes the isoquinoline core via the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[10][11] To generate a 5-substituted isoquinoline, a meta-substituted benzaldehyde serves as the starting material.[12]

While versatile, the yields of the classical Pomeranz-Fritsch reaction can be variable and are sensitive to the substituents on the benzene ring.[13][14] The strongly acidic conditions can also limit its applicability for substrates with acid-labile functional groups.

Pomeranz_Fritsch_Mechanism cluster_1 Pomeranz-Fritsch Reaction Aldehyde m-Substituted Benzaldehyde SchiffBase Benzalaminoacetal (Schiff Base) Aldehyde->SchiffBase Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->SchiffBase Isoquinoline 5-Substituted Isoquinoline SchiffBase->Isoquinoline Strong Acid (e.g., H₂SO₄) Cyclization & Aromatization

References

A Comparative Guide to the Synthetic Routes of Isoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5][6] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The synthetic route chosen to construct the isoquinoline core and its derivatives is a critical determinant of the overall efficiency, scalability, and diversity of the resulting compound library.

This guide provides a comparative analysis of the most prominent synthetic routes to isoquinoline-based kinase inhibitors, offering insights into the strategic advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these reactions, present experimental data to support our comparisons, and provide detailed protocols for key synthetic transformations.

Classical Synthetic Routes: The Foundation of Isoquinoline Synthesis

For decades, the construction of the isoquinoline ring system has been dominated by a few venerable name reactions. These methods, while sometimes requiring harsh conditions, remain foundational in both academic and industrial settings.[1][7][8]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[9][10][11] Subsequent oxidation or reduction of the dihydroisoquinoline intermediate provides access to fully aromatic isoquinolines or tetrahydroisoquinolines, respectively.[11][12]

Mechanism and Strategic Considerations:

The reaction proceeds via an intramolecular electrophilic aromatic substitution, where a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl for cyclization.[9][10][11] The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring; electron-donating groups are required to facilitate the electrophilic attack.[12]

Experimental Protocol: Synthesis of a Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction

  • Amide Formation: Acylate the desired β-phenylethylamine with an appropriate acid chloride or anhydride to form the corresponding N-acyl derivative.

  • Cyclization: Dissolve the β-phenylethylamide in a suitable solvent (e.g., toluene or acetonitrile).

  • Add a dehydrating agent (e.g., POCl₃) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice and basify with an aqueous solution of sodium hydroxide.

  • Workup and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[13][14][15] This reaction is particularly valuable for the synthesis of chiral isoquinoline alkaloids and their analogs.[16][17][18]

Mechanism and Strategic Considerations:

The reaction begins with the formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.[14][15] The Pictet-Spengler reaction is often carried out under milder conditions than the Bischler-Napieralski reaction and is compatible with a wider range of functional groups. Enantioselective variants of the Pictet-Spengler reaction have been developed using chiral acids or organocatalysts.[19]

Experimental Protocol: Asymmetric Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction

  • Iminium Ion Formation: Dissolve the β-arylethylamine and the desired aldehyde in a suitable solvent (e.g., dichloromethane) at room temperature.

  • Add a chiral phosphoric acid catalyst.

  • Stir the reaction mixture until the formation of the iminium ion is complete (monitored by NMR or LC-MS).

  • Cyclization: Continue stirring the reaction at the same temperature to facilitate the intramolecular cyclization.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by chiral chromatography to obtain the enantiomerically enriched tetrahydroisoquinoline.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct synthesis of the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[20][21][22] This method is particularly useful for preparing isoquinolines that are unsubstituted at the 1-position.[9]

Mechanism and Strategic Considerations:

The reaction proceeds through the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization.[20][22][23] Classical Pomeranz-Fritsch conditions often require strong acids and high temperatures, which can limit its applicability.[20] However, several modifications have been developed to improve the reaction's efficiency and substrate scope.[21]

Experimental Protocol: Synthesis of Isoquinoline via Pomeranz-Fritsch Reaction

  • Schiff Base Formation: Condense the substituted benzaldehyde with 2,2-diethoxyethylamine in a suitable solvent like toluene.

  • Cyclization: Treat the resulting benzalaminoacetal with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures.

  • Monitor the reaction by TLC.

  • Workup and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography to yield the isoquinoline.

Modern Synthetic Approaches: Expanding the Chemical Space

While classical methods are reliable, modern synthetic chemistry has introduced a host of new strategies that offer milder reaction conditions, greater functional group tolerance, and access to a wider diversity of isoquinoline structures.[1][7]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have become indispensable tools for the functionalization of pre-formed isoquinoline cores or for the construction of the isoquinoline ring itself.[24][25][26]

Mechanism and Strategic Considerations:

The Sonogashira coupling, for instance, involves the coupling of a terminal alkyne with an aryl or vinyl halide.[25] This reaction allows for the introduction of various substituents at specific positions of the isoquinoline scaffold, which is crucial for fine-tuning the structure-activity relationship (SAR) of kinase inhibitors.[27]

Experimental Protocol: Functionalization of a Halogenated Isoquinoline via Sonogashira Coupling

  • Reaction Setup: To a degassed solution of the halo-isoquinoline and the terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Filter the reaction mixture through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired alkynyl-substituted isoquinoline.

C-H Activation/Annulation Strategies

Direct C-H activation and annulation reactions have emerged as highly atom-economical and efficient methods for constructing substituted isoquinolines.[1] These reactions avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Mechanism and Strategic Considerations:

Transition metals, such as rhodium and ruthenium, can catalyze the direct coupling of an aromatic C-H bond with an alkyne or other coupling partners to form the isoquinoline ring in a single step. These methods offer excellent regioselectivity and functional group tolerance.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Transformation Advantages Limitations Application in Kinase Inhibitor Synthesis
Bischler-Napieralski Cyclization of β-phenylethylamidesWell-established, good for 3,4-dihydroisoquinolinesRequires electron-rich arenes, harsh dehydrating agentsSynthesis of core scaffolds, intermediates for further elaboration
Pictet-Spengler Condensation of β-arylethylamines with carbonylsMilder conditions, access to chiral THIQsAldehyde/ketone partner can be limitingSynthesis of chiral kinase inhibitors, natural product-like scaffolds
Pomeranz-Fritsch Cyclization of benzalaminoacetalsDirect route to C1-unsubstituted isoquinolinesHarsh acidic conditions, sometimes low yieldsAccess to specific isoquinoline substitution patterns
Sonogashira Coupling Pd/Cu-catalyzed alkyne-halide couplingHigh functional group tolerance, versatileRequires pre-functionalized substratesLate-stage functionalization, SAR studies
C-H Activation Transition-metal-catalyzed C-H/alkyne annulationHigh atom economy, shorter synthetic routesCatalyst sensitivity, substrate scope can be limitedRapid library synthesis, access to novel scaffolds

Visualizing the Synthetic Pathways

Synthetic_Routes DHIQ DHIQ Kinase_Inhibitor Isoquinoline-Based Kinase Inhibitor DHIQ->Kinase_Inhibitor Oxidation/ Reduction THIQ THIQ THIQ->Kinase_Inhibitor Isoquinoline_PF Isoquinoline_PF Isoquinoline_PF->Kinase_Inhibitor FuncIso FuncIso FuncIso->Kinase_Inhibitor SubstIso SubstIso SubstIso->Kinase_Inhibitor

Conclusion

The synthesis of isoquinoline-based kinase inhibitors is a dynamic field that benefits from both classical and modern synthetic methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern of the final molecule, the availability of starting materials, and the need for stereochemical control. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions provide robust and well-trodden paths to the isoquinoline core, modern techniques such as transition-metal catalysis and C-H activation offer unparalleled efficiency and flexibility for creating diverse libraries of potential kinase inhibitors. A thorough understanding of these synthetic strategies is essential for researchers and scientists in the field of drug development to accelerate the discovery of new and effective therapies.

References

A Comparative Guide to the Biological Activity of Bromo- versus Chloro-Substituted Isoquinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous bioactive compounds.[1] Halogenation of this scaffold is a well-established strategy to modulate the physicochemical properties and, consequently, the biological activity of these molecules.[2] This guide provides a comparative analysis of bromo- and chloro-substituted isoquinolines, offering insights into their differential effects on anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols.

The choice between a bromine or chlorine substituent, while seemingly minor, can significantly impact a compound's lipophilicity, electronic character, and steric profile. These alterations, in turn, influence the molecule's absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.[3] Understanding these nuances is paramount for the rational design of potent and selective therapeutic agents.

Comparative Biological Activities: A Data-Driven Overview

While a comprehensive head-to-head comparison across a wide range of bromo- and chloro-substituted isoquinoline isomers is not extensively documented in a single study, a synthesis of available data from various sources provides valuable structure-activity relationship (SAR) insights. The following tables summarize the reported biological activities of representative compounds.

Anticancer Activity

Halogenated isoquinolines have demonstrated significant potential as anticancer agents, with the nature and position of the halogen substituent playing a crucial role in their cytotoxic and antiproliferative activities.[2]

Compound TypeHalogenPositionCancer Cell Line(s)Reported Activity (IC50/GI50)Key Observations
Isoquinoline-based thiosemicarbazonesBromo4LeukemiaPotent antitumor activity demonstrated.[3]The thiosemicarbazone moiety in conjunction with the bromo-isoquinoline scaffold is crucial for activity.
2-chloroquinoline-3-carbaldehyde derivativesChloro2 (on quinoline)Breast (MCF-7), Lung (A549)Notable cytotoxic effects observed.[3]Chloro-substituted quinolines serve as precursors for potent anticancer compounds.[3]
6-halo-isoquinoline derivativesChloro, Bromo6VariousActivity is influenced by the halogen's properties.[2]Halogenation at the 6-position is a key area for modulating anticancer potency.[2]
7-fluoro and 6-chloro isoquinoline derivativesChloro6-Significant inhibitory activity against PDE4B.[1]Demonstrates that halogenated isoquinolines can act as enzyme inhibitors relevant to cancer.[1]
Antimicrobial Activity

The antimicrobial properties of halogenated isoquinolines and related quinolines have been investigated, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.

Compound TypeHalogenBacterial Strain(s)Reported Activity (MIC)Key Observations
Chloro-substituted quinoline analogsChloroStaphylococcus aureus, Escherichia coliGood antibacterial activity.[3]Broad-spectrum potential is indicated.
Bromo-substituted isoquinoline derivativesBromo-Less frequently reported in reviewed literature.[3]This represents a potential area for further investigation.
Alkynyl isoquinolinesChloro, FluoroGram-positive bacteria (including MRSA)Strong bactericidal activity.[4]Replacement of chloro with fluoro did not change activity, suggesting the alkynyl and isoquinoline moieties are key for this class.[4]

Causality Behind Experimental Choices: Why Halogenation Matters

The decision to incorporate a bromine or chlorine atom into an isoquinoline scaffold is a strategic one, driven by the desire to fine-tune the molecule's properties for optimal target engagement and pharmacokinetic profile.

  • Lipophilicity and Membrane Permeability: Bromine is more lipophilic than chlorine. Increasing lipophilicity can enhance a compound's ability to cross cell membranes, which is often beneficial for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic liability.

  • Electronic Effects: Both chlorine and bromine are electron-withdrawing groups, but their electronegativity differs (Cl: 3.16, Br: 2.96 on the Pauling scale).[2] These electronic effects can alter the pKa of nearby functional groups and influence hydrogen bonding or other non-covalent interactions with the target protein.

  • Steric Hindrance and Binding Pocket Fit: The van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å).[2] This size difference can be critical for the compound's ability to fit snugly into a protein's binding pocket. In some cases, a larger substituent may provide additional, favorable van der Waals interactions, while in others it may cause steric clashes that reduce affinity.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the biological activity of substituted isoquinolines. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow for Anticancer Screening of Halo-isoquinolines

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compounds compound_treatment Treat Cells with Compounds compound_prep->compound_treatment cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition Incubate 48-72h formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization Incubate 4h absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_determination Calculate IC50 Values absorbance_measurement->ic50_determination

Caption: Workflow for anticancer screening of halo-isoquinolines.

Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the bromo- and chloro-substituted isoquinolines in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

  • MTT Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 (concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) overnight.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., against Rho-kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, which is often dysregulated in cancer and other diseases.

Signaling Pathway: Simplified Rho-Kinase (ROCK) Pathway

G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Promotes Cell_Contraction Cell Contraction & Motility Actin_Myosin->Cell_Contraction Inhibitor Bromo/Chloro-Isoquinoline Inhibitor Inhibitor->ROCK Inhibits

Caption: Simplified Rho-Kinase (ROCK) signaling pathway.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions.

    • Reconstitute the recombinant ROCK enzyme and its substrate (e.g., a peptide substrate) according to the manufacturer's instructions.

    • Prepare an ATP solution at a concentration close to the Km for the kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the ROCK enzyme and substrate mixture.

    • Initiate the reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Signal Detection:

    • After a defined incubation period (e.g., 60 minutes), stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.

  • Data Analysis:

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The substitution of a chlorine or bromine atom on the isoquinoline scaffold provides a powerful tool for modulating biological activity. The available data suggest that both chloro- and bromo-substituted isoquinolines are promising candidates for the development of novel therapeutics, particularly in oncology and infectious diseases.[3] The choice between these halogens can lead to significant differences in potency and should be guided by a thorough understanding of the SAR for the target of interest.

Further research involving direct, systematic comparisons of bromo- and chloro-substituted isoquinoline isomers is warranted to build a more comprehensive understanding of their differential effects. Such studies will be invaluable for the rational design of next-generation isoquinoline-based drugs with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways to Functionalized Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline motif, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][3] This therapeutic potential has driven continuous innovation in synthetic methodologies for accessing functionalized isoquinoline cores. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision, balancing factors of efficiency, cost, scalability, and environmental impact. This guide provides an in-depth, comparative analysis of classical and modern synthetic pathways to functionalized isoquinolines, offering field-proven insights to inform your experimental design.

I. Classical Approaches: The Foundation of Isoquinoline Synthesis

For over a century, a set of named reactions has formed the bedrock of isoquinoline synthesis. While often robust and reliable, these methods typically require harsh conditions and can suffer from limited substrate scope and poor atom economy.[4][5]

A. The Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is a stalwart for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[6][7] The reaction proceeds via an intramolecular electrophilic aromatic substitution, typically employing dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under heated conditions.[8][9]

Mechanism and Causality:

The reaction is initiated by the activation of the amide carbonyl by a Lewis acid, forming a reactive nitrilium ion intermediate. This electrophile then undergoes cyclization onto the electron-rich aromatic ring. The requirement for an activated arene is a key mechanistic consideration; electron-donating substituents on the benzene ring facilitate the cyclization, leading to higher yields.[10] Conversely, electron-withdrawing groups can hinder or completely shut down the reaction.

Cost-Benefit Analysis:

  • Advantages:

    • Utilizes readily available starting materials.

    • A well-established and generally reliable method for certain substrates.

  • Disadvantages:

    • Requires harsh, often corrosive reagents (POCl₃, P₂O₅) and high temperatures.[4]

    • Limited to electron-rich aromatic systems.[2][8]

    • Can generate significant chemical waste.

    • A notable side reaction is the retro-Ritter reaction, which can lead to the formation of undesired styrene byproducts.[8][10]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

  • To a solution of the N-acyl-β-phenylethylamine (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Bischler-Napieralski Reaction Workflow

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product β-arylethylamide β-arylethylamide Cyclization Cyclization β-arylethylamide->Cyclization Toluene, Reflux POCl3 POCl3 POCl3->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Dihydroisoquinoline Dihydroisoquinoline Chromatography->Dihydroisoquinoline

Caption: Workflow for Bischler-Napieralski Reaction.

B. The Pictet-Spengler Reaction

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, is a powerful tool for the synthesis of tetrahydroisoquinolines (THIQs).[11][12] This reaction is particularly significant as it often proceeds under mild conditions and can be used to generate stereocenters.

Mechanism and Causality:

The reaction begins with the formation of a Schiff base (iminium ion) from the amine and carbonyl compound. Subsequent intramolecular electrophilic attack of the iminium ion on the aromatic ring leads to the cyclized product.[13] The facility of this reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups are beneficial.[13] The use of aldehydes generally leads to higher yields than ketones due to the greater reactivity of the former.

Cost-Benefit Analysis:

  • Advantages:

    • Often proceeds under mild, physiological-like conditions.

    • Can be rendered enantioselective through the use of chiral catalysts or auxiliaries.[14]

    • High atom economy, as the main byproduct is water.

  • Disadvantages:

    • Typically limited to the synthesis of THIQs, requiring a subsequent oxidation step to access the fully aromatic isoquinoline.

    • Substrate scope can be limited by the availability of the corresponding β-arylethylamines and carbonyl compounds.

Diagram: Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism β-arylethylamine β-arylethylamine Schiff_Base Schiff Base Formation β-arylethylamine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion H+ Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization THIQ Tetrahydroisoquinoline Cyclization->THIQ

Caption: Mechanism of the Pictet-Spengler Reaction.

C. The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[15][16] This method allows for the introduction of substituents at various positions of the isoquinoline core.

Mechanism and Causality:

The reaction involves the formation of a Schiff base from a benzaldehyde and a 2,2-dialkoxyethylamine.[17] Under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization. The final step is a dehydration to afford the aromatic isoquinoline.

Cost-Benefit Analysis:

  • Advantages:

    • Directly yields the fully aromatic isoquinoline core.

    • Allows for the synthesis of a variety of substituted isoquinolines.[18]

  • Disadvantages:

    • Often requires strongly acidic conditions (e.g., concentrated sulfuric acid) and can give low yields.[17][18]

    • The reaction is sensitive to the nature of the substituents on the aromatic ring.

II. Modern Synthetic Strategies: Efficiency and Sustainability

In recent decades, the focus has shifted towards developing more efficient, sustainable, and atom-economical methods for isoquinoline synthesis.[4][5][19] Transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful alternatives to classical methods.[1][20]

A. Transition-Metal-Catalyzed C-H Activation/Annulation

Rhodium and ruthenium-catalyzed C-H activation/annulation reactions have revolutionized the synthesis of functionalized isoquinolines.[1][21][22] These methods typically involve the reaction of a substituted arene bearing a directing group with an alkyne or alkene coupling partner.

Mechanism and Causality:

The general catalytic cycle involves:

  • C-H Activation: The metal center, guided by a directing group on the aromatic substrate, cleaves a C-H bond to form a metallacyclic intermediate.

  • Migratory Insertion: The alkyne or alkene inserts into the metal-carbon bond.

  • Reductive Elimination: The metal center is reductively eliminated, forming the C-C and C-N bonds of the isoquinoline ring and regenerating the active catalyst.

The choice of catalyst, directing group, and reaction conditions is crucial for achieving high yields and regioselectivity.

Cost-Benefit Analysis:

  • Advantages:

    • High atom economy, with minimal byproduct formation.[23][24]

    • Broad substrate scope and excellent functional group tolerance.

    • Often proceeds under milder conditions than classical methods.[25]

    • Allows for the synthesis of complex and highly functionalized isoquinolines.[22]

  • Disadvantages:

    • The cost of transition-metal catalysts (e.g., rhodium, ruthenium) can be a significant factor.[4]

    • The directing group is often incorporated into the starting material and may require additional synthetic steps to install and remove.

    • Potential for metal contamination in the final product, a critical consideration in pharmaceutical applications.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of an Isoquinolone

  • In a sealed tube, combine the N-pivaloyloxybenzamide (0.2 mmol, 1.0 eq), the internal alkyne (0.3 mmol, 1.5 eq), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Add 1,2-dichloroethane (1.0 mL) as the solvent.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Catalytic Cycle for Rh(III)-Catalyzed C-H Activation/Annulation

C_H_Activation_Cycle Rh_III_cat [Rh(III)] Metallacycle Rhodacycle Intermediate Rh_III_cat->Metallacycle + Arene-DG - HX Substrate Arene-DG Alkyne Alkyne Product Isoquinoline Metallacycle->Rh_III_cat Regeneration Insertion_Product Insertion Product Metallacycle->Insertion_Product + Alkyne Insertion_Product->Product Reductive Elimination

Caption: Rh(III)-Catalyzed C-H Activation/Annulation Cycle.

Comparative Summary of Synthetic Pathways

FeatureBischler-NapieralskiPictet-SpenglerPomeranz-FritschTransition-Metal Catalyzed C-H Activation
Product 3,4-DihydroisoquinolinesTetrahydroisoquinolinesIsoquinolinesIsoquinolines/Isoquinolones
Starting Materials β-arylethylamidesβ-arylethylamines, CarbonylsBenzaldehydes, AminoacetalsArenes with DG, Alkynes/Alkenes
Reagents/Conditions Harsh (POCl₃, heat)Mild (acid catalyst)Harsh (conc. H₂SO₄)Mild to moderate (metal catalyst, heat)
Atom Economy PoorGoodModerateExcellent
Substrate Scope Limited (electron-rich arenes)ModerateModerateBroad
Cost of Reagents LowLowLowHigh (catalyst)
Key Advantages Well-established, simple starting materialsMild conditions, stereocontrol possibleDirect access to aromatic coreHigh efficiency, broad scope, functional group tolerance
Key Disadvantages Harsh conditions, waste, side reactionsRequires subsequent oxidationHarsh conditions, low yieldsCatalyst cost, directing group needed, metal contamination

Conclusion: A Strategic Approach to Isoquinoline Synthesis

The choice of a synthetic pathway to functionalized isoquinolines is a multifaceted decision that requires a careful evaluation of the specific research or development goals.

  • For initial lead discovery and small-scale synthesis , where cost and throughput are paramount, classical methods like the Pictet-Spengler reaction can be highly effective, especially when targeting tetrahydroisoquinoline scaffolds.

  • For the synthesis of complex, highly functionalized isoquinolines , particularly in the context of medicinal chemistry programs requiring late-stage diversification, transition-metal-catalyzed C-H activation offers unparalleled advantages in terms of efficiency and substrate scope. While the initial investment in catalysts may be higher, the gains in yield, atom economy, and the ability to access novel chemical space often justify the cost.

  • The Bischler-Napieralski and Pomeranz-Fritsch reactions , while historically significant, are generally less favored in modern drug discovery due to their harsh conditions and limited scope. However, they may still find application in specific, niche syntheses where the starting materials are readily available and the reaction is known to proceed in high yield.

As the field of organic synthesis continues to evolve, a growing emphasis is placed on "green" and sustainable methodologies.[25][26] The development of more cost-effective and recyclable catalysts for C-H activation, along with the use of greener solvents and energy sources, will further enhance the appeal of these modern approaches.[23] Ultimately, a thorough understanding of the cost-benefit profile of each synthetic pathway empowers the researcher to make informed, strategic decisions that accelerate the discovery and development of novel isoquinoline-based therapeutics.

References

A Senior Application Scientist's Guide to Evaluating Palladium Catalyst Efficacy in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2] The success of these transformations, however, is critically dependent on the selection of an appropriate catalyst system. This guide provides an in-depth, objective comparison of the primary classes of palladium catalysts, moving beyond a simple catalog of options. We will dissect the mechanistic principles that govern catalyst performance and provide a framework for rational catalyst selection. By grounding our discussion in experimental data and field-proven insights, this document serves as a practical resource for chemists aiming to optimize existing protocols or develop novel synthetic routes.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

To evaluate any catalyst, one must first understand the engine it drives. Nearly all palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, proceed through a catalytic cycle.[3][4][5] This cycle is generally understood to involve three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the bond of an organic halide or triflate (R-X), forming a Palladium(II) complex. This is often the rate-determining step, and its efficiency is highly influenced by the electron-donating properties of the ligands on the palladium center.[3][6]

  • Transmetalation (or Migratory Insertion): In reactions like the Suzuki coupling, a second organic component (R'-M) transfers its organic group to the palladium complex, displacing the halide.[3][6] For the Heck reaction, this step is a migratory insertion of an alkene into the Pd-C bond.[4][7]

  • Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3][6] The steric bulk of the ligands is a key factor in promoting this final, crucial step.

The efficacy of any given catalyst is determined by its ability to smoothly facilitate each step of this cycle for a specific set of substrates.

Catalytic Cycle Figure 1. Generalized Palladium Cross-Coupling Cycle L2Pd(0) L2Pd(0) Oxidative_Addition Oxidative Addition (R-X) L2Pd(0)->Oxidative_Addition L2Pd(II)(R)(X) R-Pd(II)-X (L)n Oxidative_Addition->L2Pd(II)(R)(X) Transmetalation Transmetalation (R'-M) L2Pd(II)(R)(X)->Transmetalation L2Pd(II)(R)(R') R-Pd(II)-R' (L)n Transmetalation->L2Pd(II)(R)(R') Reductive_Elimination Reductive Elimination L2Pd(II)(R)(R')->Reductive_Elimination Reductive_Elimination->L2Pd(0) R-R' Catalyst Selection Figure 2. Decision Flowchart for Catalyst Selection Start Start: What is your leaving group? Aryl_I_Br Aryl Iodide or Bromide Start->Aryl_I_Br Aryl_Cl_OTf Aryl Chloride or Triflate Start->Aryl_Cl_OTf Substrate_Sterics1 Sterically Hindered? Aryl_I_Br->Substrate_Sterics1 Substrate_Sterics2 Sterically Hindered or Electron Rich? Aryl_Cl_OTf->Substrate_Sterics2 Simple_Pd Try Pd(PPh3)4 or Pd(OAc)2/SPhos Substrate_Sterics1->Simple_Pd No Bulky_Ligand1 Use Buchwald Ligand (e.g., SPhos, XPhos) with Pd(OAc)2 or Pd2(dba)3 Substrate_Sterics1->Bulky_Ligand1 Yes Precatalyst Use a Precatalyst for Reproducibility & Activity Substrate_Sterics2->Precatalyst Yes NHC_Catalyst Consider NHC Catalyst (e.g., PEPPSI-IPr) for very challenging cases Substrate_Sterics2->NHC_Catalyst Yes Bulky_Ligand1->Precatalyst For better results

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides an in-depth, scientifically grounded protocol for the safe and compliant disposal of 5-Bromo-3-chloroisoquinoline, a halogenated heterocyclic compound frequently utilized in pharmaceutical and agrochemical research. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as an irritant, and its Safety Data Sheet (SDS) and available toxicological data indicate the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

While specific permissible exposure limits (PELs) from OSHA or threshold limit values (TLVs) from ACGIH are not established for this compound, it is prudent to handle it with the same precautions as other halogenated aromatic compounds, minimizing all routes of exposure.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource
Molecular Formula C₉H₅BrClN[2]
Molecular Weight 242.50 g/mol [1]
Appearance Solid[3]
GHS Hazard Statements H315, H319, H335[1]
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338[1]

The Cardinal Rule: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is meticulous segregation. Due to their unique chemical properties and the potential for hazardous byproduct formation during disposal, halogenated organic compounds must not be mixed with non-halogenated waste streams.

Why Segregation is Critical:

The presence of bromine and chlorine in the this compound structure dictates its classification as a halogenated organic waste. Co-mingling this with non-halogenated solvents or other chemical waste can lead to:

  • Complications in Disposal: Many waste disposal facilities have specific protocols for halogenated compounds, and contamination of other waste streams can result in refusal of disposal or significantly increased costs.

  • Formation of Toxic Byproducts: During thermal disposal methods like incineration, the presence of mixed halogens can lead to the formation of highly toxic and persistent environmental pollutants, such as polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).

Therefore, all waste containing this compound, including reaction residues, contaminated consumables (e.g., pipette tips, weighing paper), and solvent rinsates, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

Disposal Procedures: A Step-by-Step Guide

The following protocols outline the approved methods for the disposal of this compound. The primary and most common method is through a licensed hazardous waste disposal company. However, for educational and research purposes, we also discuss potential chemical treatment methods that may be employed under controlled laboratory conditions by trained personnel.

Standard Operating Procedure for Collection and Off-Site Disposal

This is the universally recommended and accepted procedure for the disposal of this compound in a laboratory setting.

Materials:

  • Designated "Halogenated Organic Waste" container (glass or polyethylene, with a secure screw cap)

  • Waste label

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Protocol:

  • Container Labeling: Before adding any waste, clearly label the waste container with "Halogenated Organic Waste" and a list of its contents, including "this compound."

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container using a spatula or other appropriate tool.

    • Contaminated Labware: Disposable items such as weighing boats, contaminated gloves, and paper towels should be placed in a sealed bag within the halogenated waste container. Non-disposable glassware should be decontaminated as described in section 4.

    • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated liquid halogenated waste container.

  • Secure Storage: Keep the waste container securely sealed when not in use and store it in a well-ventilated area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste. They will have contracts with licensed hazardous waste disposal companies that are equipped to handle and treat this type of chemical waste.

Decontamination of Glassware and Work Surfaces

Proper decontamination of laboratory equipment and surfaces that have come into contact with this compound is essential to prevent cross-contamination and ensure a safe working environment.

Materials:

  • Appropriate organic solvent (e.g., acetone, ethanol, or a solvent in which the compound is readily soluble)

  • Designated "Halogenated Organic Liquid Waste" container

  • Soap and water

  • Personal Protective Equipment (PPE)

Protocol:

  • Initial Rinse: Rinse the contaminated glassware or wipe the work surface with a suitable organic solvent. This initial rinse will dissolve the majority of the residual this compound.

  • Collect Rinsate: All solvent rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste." Do not dispose of the rinsate down the drain.

  • Secondary Wash: Wash the glassware or surface with soap and water to remove any remaining solvent and traces of the compound.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Advanced Disposal Considerations: Chemical Treatment and Incineration

While off-site disposal through a licensed contractor is the standard, understanding the ultimate fate of this compound is crucial for a comprehensive approach to its management. The two primary industrial-scale disposal methods are high-temperature incineration and chemical dehalogenation.

High-Temperature Incineration

This is the most common method for the final disposal of halogenated organic waste. The process involves the combustion of the waste at high temperatures (typically >850°C) in a specially designed incinerator.

Causality of Incineration:

The high temperatures and controlled conditions of a hazardous waste incinerator are designed to break down the organic structure of this compound into simpler, less harmful compounds. Ideally, complete combustion would yield carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).

Self-Validating System:

Modern hazardous waste incinerators are equipped with sophisticated pollution control systems, including:

  • Scrubbers: To neutralize and remove acidic gases like HBr and HCl.

  • Afterburners: To ensure the complete destruction of any residual organic compounds.

  • Particulate Filters: To capture any solid byproducts.

Potential for Hazardous Byproducts:

It is crucial to note that incomplete or poorly controlled incineration of mixed halogenated waste can lead to the formation of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans. This is why the disposal of such waste must be handled by specialized, licensed facilities that can guarantee complete combustion and effective flue gas treatment.

Chemical Dehalogenation (for informational purposes)

Chemical dehalogenation involves the use of chemical reagents to cleave the carbon-halogen bonds in the molecule, rendering it less toxic. While not typically performed in a standard research laboratory for waste disposal, understanding the principles can provide valuable insight into potential remediation strategies.

One such method is reductive dehalogenation , which involves the replacement of a halogen atom with a hydrogen atom. This can be achieved using various reducing agents. For aryl halides, catalytic hydrogenation is a common method.[4]

Illustrative Experimental Protocol (for advanced research applications, not routine disposal):

This protocol is provided for educational purposes to illustrate the principles of reductive dehalogenation and should only be attempted by trained chemists in a properly equipped laboratory.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve a known quantity of this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of a palladium-on-carbon catalyst (e.g., 10% Pd/C).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon) and stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material and the formation of the dehalogenated product (isoquinoline).

  • Workup and Purification: Upon completion, the catalyst is removed by filtration, and the product is isolated and purified.

Note: The reaction products and any residual starting material would still require proper disposal as chemical waste.

Emergency Procedures for Spills

In the event of a spill of this compound, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

For Small Spills (solid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the dust from becoming airborne.

  • Collection: Carefully sweep up the absorbent material and the spilled solid and place it in a sealed, labeled container for disposal as "Halogenated Organic Waste."

  • Decontamination: Decontaminate the spill area as described in Section 4.

For Large Spills:

  • Evacuate: Evacuate the immediate area and alert your supervisor and institutional EHS.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain the spill.

  • Do Not Attempt to Clean Up: Allow trained emergency response personnel to handle the cleanup of large spills.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generated (this compound) IsHalogenated Is the waste halogenated? Start->IsHalogenated Segregate Segregate into 'Halogenated Waste' Container IsHalogenated->Segregate Yes NonHalogenated Dispose in Appropriate Non-Halogenated Waste Stream IsHalogenated->NonHalogenated No Label Label Container with Contents and Hazards Segregate->Label Store Store Securely in a Ventilated Area Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Hazardous Waste Contractor ContactEHS->Disposal

Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper segregation, following established institutional protocols, and understanding the underlying scientific principles of disposal, researchers can ensure the safe and compliant handling of this compound from cradle to grave. Always consult your institution's specific Chemical Hygiene Plan and your local EHS department for guidance on your facility's exact procedures.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-3-chloroisoquinoline is foundational to discovery. This compound, a halogenated isoquinoline derivative, serves as a valuable building block in medicinal chemistry and agrochemical synthesis.[1] However, its utility is matched by its potential hazards. A deep, causal understanding of why specific personal protective equipment (PPE) is chosen is not just a matter of compliance but the bedrock of a proactive safety culture.

This guide moves beyond a simple checklist. It provides a risk-based, procedural framework for selecting, using, and disposing of PPE when handling this compound, ensuring that every step is a self-validating system of protection for you and your colleagues.

Hazard Assessment: The 'Why' Behind the Protective Barrier

The selection of PPE is dictated directly by the specific hazards a chemical presents. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our core directive.[2] The primary risks involve acute irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Profile for this compound

Hazard Statement GHS Classification Code Implication for Handling & PPE Requirement
Causes skin irritation H315 Direct skin contact must be prevented. Requires chemical-resistant gloves and a protective lab coat.[2]
Causes serious eye irritation H319 Ocular exposure can cause significant damage. Requires chemical splash goggles at a minimum; a face shield is recommended for splash-prone procedures.[2]

| May cause respiratory irritation | H335 | Inhalation of dust or aerosols must be avoided. Requires the use of primary engineering controls like a chemical fume hood.[2][3] |

These hazards define three primary routes of exposure—dermal, ocular, and inhalation—that our PPE and handling protocols must eliminate.

The Core PPE Ensemble: A Multi-Layered Defense

A multi-layered approach to PPE is critical. Each component protects a specific area and, when used in concert, provides comprehensive protection against the known risks of this compound.

Ocular and Facial Protection: Beyond the Basics

Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses with side shields are insufficient as they do not provide a seal against splashes, dust, or vapors.[2][4]

  • Minimum Requirement: Chemical splash goggles that seal to the face are mandatory.[5] They should be indirectly vented to prevent hazardous substances from entering the eye area.[4]

  • Best Practice (for splash risks): When handling solutions, transferring larger quantities, or running reactions under heat, a full-face shield must be worn over chemical splash goggles.[3][5] This provides an essential secondary barrier for the entire face.

Dermal Protection: Gloves and Apparel

Gloves: The First Line of Contact

Given the H315 classification ("Causes skin irritation"), glove selection is a critical decision point.[2]

  • Material Selection: Disposable nitrile gloves are a common choice for incidental contact with a broad range of chemicals and are appropriate for handling small quantities of this compound.[5][6] However, no single glove material is impervious to all chemicals. For prolonged work or when handling solutions, it is imperative to consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times.

  • Procedural Best Practice: Double-gloving provides an additional layer of safety. It allows for the removal of a potentially contaminated outer glove without exposing the skin. Always wash hands thoroughly with soap and water after removing gloves.[7]

Protective Apparel: The Secondary Barrier

  • Laboratory Coat: A clean, fully buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend if flammables are present) must be worn at all times.[6][7]

  • Body and Footwear: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect the lower body from potential spills.[3] Fabrics such as polyester or acrylic should be avoided.[6]

  • Chemical Apron: For procedures involving significant quantities of liquid or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]

Respiratory Protection: The Hierarchy of Controls

The H335 classification ("May cause respiratory irritation") makes respiratory protection a key consideration.[2] The most effective method is to use engineering controls to prevent exposure in the first place.

  • Primary Control: All handling of this compound, especially in its solid (powder) form, must be conducted within a certified chemical fume hood.[3][8] This captures dust and vapors at the source, moving them away from your breathing zone.

  • Secondary Control (Risk-Based): If engineering controls are not feasible or a risk assessment indicates potential exposure above acceptable limits, respiratory protection is required. This would typically involve a NIOSH-approved air-purifying respirator with appropriate cartridges, and its use requires enrollment in a formal respiratory protection program with medical evaluation and fit testing.[6]

Operational Plan: From Set-Up to Clean-Up

A safe workflow involves deliberate, sequential steps for preparing, handling, and decontaminating.

Pre-Operational Checklist
  • Review SDS: Have you read and understood the Safety Data Sheet for this compound?

  • Verify Controls: Is the chemical fume hood's certification current and is it functioning correctly?

  • Assemble PPE: Is all necessary PPE (goggles, face shield, gloves, lab coat) available and in good condition?

  • Prepare Waste: Is a designated "Halogenated Organic Waste" container properly labeled and accessible within the fume hood?[9]

  • Locate Safety Equipment: Do you know the location and path to the nearest safety shower and eyewash station?[7]

Workflow: PPE Donning & Chemical Handling

The sequence of donning PPE is designed to prevent contamination of clean surfaces.

G cluster_prep Preparation Area cluster_handling Handling Area (Fume Hood) Long_Pants 1. Don Long Pants & Closed-Toe Shoes Lab_Coat 2. Don Lab Coat (Button Fully) Long_Pants->Lab_Coat Eye_Protection 3. Don Chemical Splash Goggles (& Face Shield if needed) Lab_Coat->Eye_Protection Gloves 4. Don Chemical- Resistant Gloves (Over Cuffs) Eye_Protection->Gloves Begin_Work 5. Begin Work Gloves->Begin_Work

Diagram 1: PPE Donning Sequence

Step-by-Step Handling Protocol:

  • Perform all manipulations of this compound inside a certified chemical fume hood.[3]

  • When weighing the solid compound, use a draft shield or weigh it on wax paper that can be carefully transferred into your reaction vessel to minimize dust.

  • Always use designated tools like spatulas or pipettes for transferring chemicals.[7]

  • Keep all containers of the chemical sealed when not in immediate use.[7]

  • Should any chemical come into contact with your outer gloves, remove the glove immediately, dispose of it in the halogenated waste, and don a new one.[5]

Workflow: Doffing PPE & Decontamination

The doffing sequence is arguably the most critical step to prevent self-contamination. It proceeds in a "dirty-to-clean" order.

G cluster_handling Handling Area (Fume Hood) cluster_exit Exit Area Remove_Gloves 1. Remove Outer Gloves (Dirty to Dirty) Remove_Coat 2. Remove Lab Coat (Turn Inside Out) Remove_Gloves->Remove_Coat Remove_Eye 3. Remove Goggles/ Face Shield Remove_Coat->Remove_Eye Wash_Hands 4. Wash Hands Thoroughly Remove_Eye->Wash_Hands

Diagram 2: PPE Doffing Sequence

Step-by-Step Doffing Protocol:

  • At the Fume Hood: Remove outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated waste container.

  • Exiting the Lab: Remove your lab coat, folding it so the contaminated exterior is contained inward. Hang it in its designated location.

  • Remove your face shield and/or goggles.

  • IMMEDIATELY wash your hands and forearms thoroughly with soap and water for at least 20 seconds.[7]

Disposal and Emergency Plans

Waste Management

This compound is a halogenated organic compound. It must never be mixed with non-halogenated waste.[9]

  • Segregation: All solid waste (contaminated gloves, weigh paper, etc.) and liquid waste must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[9]

  • Containerization: Use a compatible, leak-proof container with a secure lid. Keep the container closed except when adding waste.[9]

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Response
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower. Seek immediate medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Spill: Alert personnel in the area. For a small spill within a fume hood, use an inert absorbent material (like vermiculite or sand), scoop it into the halogenated waste container, and decontaminate the area. For larger spills, evacuate the lab and contact your institution's environmental health and safety department.

By integrating this comprehensive PPE and handling strategy, you build a robust system of safety that protects you, your research, and your environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.